(S)-3-Amino-2-phenylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-amino-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453765 | |
| Record name | (S)-3-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-51-3 | |
| Record name | (S)-3-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Amino-2-phenylpropanoic acid synthesis and discovery
An In-Depth Technical Guide to the Synthesis and Discovery of (S)-3-Amino-2-phenylpropanoic Acid
Abstract
This compound, a non-proteinogenic β-amino acid often referred to as (S)-β²-phenylalanine, is a pivotal chiral building block in modern medicinal chemistry. Its incorporation into peptides confers enhanced stability against enzymatic degradation, a highly desirable trait in drug development.[1][2] This guide provides a comprehensive overview of the synthetic evolution and key methodologies for producing this valuable compound. We will explore the historical context of its development and delve into the core modern synthetic strategies, including rhodium-catalyzed asymmetric hydrogenation, diastereoselective Mannich-type reactions, and highly selective biocatalytic routes. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, comparative data, and process-flow visualizations to offer researchers and drug development professionals a thorough and practical understanding of the topic.
Introduction and Significance
Amino acids are the fundamental units of life, but the focus of nature's genetic code is almost exclusively on α-amino acids. The scientific community, however, has increasingly turned its attention to structural isomers like β-amino acids. This compound is a prime example of a β²-amino acid, where the amino group is attached to the carbon atom beta to the carboxyl group, and a phenyl substituent is present on the alpha-carbon.
This structural arrangement imparts unique conformational properties and, most critically, renders peptides containing these units resistant to degradation by peptidases.[1] This stability makes β-amino acids, and β²-phenylalanine in particular, highly sought-after components for creating peptidomimetics, novel pharmaceuticals (such as the side chain of the anticancer drug Taxol), and other bioactive molecules.[1][2][3] The challenge, however, has always been the stereocontrolled synthesis of these molecules, as biological activity is typically dependent on a single enantiomer.
Historical Perspective on Discovery
Unlike its α-amino acid cousin, phenylalanine, which was first isolated in 1879 and synthesized in 1882, this compound does not have a singular moment of "discovery" from a natural source.[4] Its history is intrinsically linked to the advancement of synthetic organic chemistry. The development of methods to synthesize β-amino acids, particularly with enantiomeric control, has been a significant challenge and an area of intense research.[5] Early methods often resulted in racemic mixtures requiring tedious chiral resolution. The true "discovery" of this compound is therefore not one of isolation, but of enabling technologies that made its stereochemically pure form accessible for research and development.
Modern Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three highly efficient, modern approaches: asymmetric catalysis, diastereoselective bond construction, and biocatalysis.
Rhodium-Catalyzed Asymmetric Hydrogenation
This is one of the most powerful and direct methods for establishing the chiral center. The core principle involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor using a rhodium catalyst complexed with a chiral phosphine ligand. The chiral ligand creates an asymmetric environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby inducing high enantioselectivity.
Causality in Experimental Choices:
-
Catalyst System: Cationic Rhodium(I) precursors are often preferred as they generate a more active catalyst.[1] Ligands like TangPhos, BICP, and Me-DuPhos have proven highly effective because their specific bite angles and electronic properties create a rigid and well-defined chiral pocket.[6][7]
-
Solvent: Non-polar solvents like toluene are often optimal, as they can enhance the enantioselectivity of the reaction compared to more polar solvents like methanol.[1]
-
Pressure: While higher hydrogen pressure can increase reaction rates, moderate pressures (e.g., 40 psi) are often sufficient and can sometimes provide better selectivity.[1][7]
Experimental Protocol: Rh-BICP Catalyzed Asymmetric Hydrogenation
-
A pressure vessel is charged with the β-(acylamino)acrylate substrate (1.0 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol).
-
The vessel is purged with argon.
-
A solution of the chiral ligand (e.g., BICP) (0.011 mmol) in dry, degassed toluene (5 mL) is added via syringe.
-
The mixture is stirred for 10 minutes to allow for catalyst formation.
-
The vessel is pressurized with hydrogen gas (e.g., 40 psi) and stirred vigorously at room temperature for 24 hours.
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the protected this compound derivative. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Presentation: Comparison of Rhodium Catalysts
| Catalyst System | Substrate Isomer | H₂ Pressure (psi) | Solvent | ee (%) | Conversion (%) | Reference |
| [Rh(COD)₂]BF₄ / TangPhos | N-Aryl β-enamino ester | 145 | Toluene | up to 96.3 | >99 | [6] |
| [Rh(COD)₂]BF₄ / BICP | (E)-β-(Acylamino)acrylate | 40 | Toluene | 96.1 | 100 | [1] |
| [Rh(COD)₂]BF₄ / Me-DuPhos | (E)-β-(Acylamino)acrylate | 40 | Toluene | 99.3 | 100 | [1] |
| [Rh(COD)₂]BF₄ / BICP | (Z)-β-(Acylamino)acrylate | 294 | Toluene | 88.6 | 100 | [1] |
Visualization: Asymmetric Hydrogenation Workflow
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Diastereoselective Mannich-Type Reactions
The Mannich reaction is a cornerstone of organic synthesis, creating a β-amino carbonyl compound from an aldehyde, an amine, and an enolizable carbonyl. Modern variants have rendered this reaction catalytic and highly stereoselective, providing a powerful route to β-amino acids.
Causality in Experimental Choices:
-
Strategy: The key is to control the formation of two new bonds (C-C and C-N) with predictable stereochemistry. This is often achieved through catalyst control.
-
Copper-Catalyzed Reductive Mannich Reaction: This approach uses a hydrosilane to generate a copper hydride (CuH) species in situ. The CuH adds to an α,β-unsaturated carboxylic acid to form a copper enolate. This enolate then attacks a ketimine (formed from a ketone and amine), with the stereochemistry being directed by a chiral ligand on the copper catalyst.[5][8] This method is particularly valuable as it can directly use unprotected carboxylic acids.[5]
-
Self-Validation: The diastereomeric and enantiomeric ratios of the product are a direct readout of the catalyst's effectiveness and the reaction's stereocontrol. High dr and ee values validate the chosen ligand and conditions.
Experimental Protocol: Copper-Catalyzed Reductive Mannich-Type Reaction
-
To an oven-dried flask under an inert atmosphere, add Cu(OAc)₂ (5.0 mol%) and a chiral ligand (e.g., (R)-BINAP) (5.5 mol%).
-
Add dry THF, followed by the N-diphenylphosphinyl (DPP) imine (1.0 equiv) and the α,β-unsaturated carboxylic acid (1.2 equiv).
-
Cool the mixture to -20 °C.
-
Add trimethoxysilane (5.0 equiv) and tert-butanol (2.0 equiv) dropwise.
-
Stir the reaction at -20 °C for 18 hours.
-
Quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography. The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by NMR and chiral HPLC, respectively.
Data Presentation: Asymmetric Mannich-Type Reactions
| Catalyst System | Reactants | dr | ee (%) | Yield (%) | Reference |
| Cu(OAc)₂ / (R)-BINAP | α,β-Unsaturated Carboxylic Acid + Ketimine | >95:5 | 95 | 96 | [5] |
| AgOAc / Amino Acid-Phosphine | Silyl Enol Ether + Imine | N/A | up to 99 | up to 98 | [9] |
Visualization: Mannich Reaction Logical Flow
Caption: Logical flow of a catalytic asymmetric Mannich reaction.
Biocatalytic Approaches
Biocatalysis leverages the exquisite selectivity of enzymes to perform stereospecific transformations, often under mild, environmentally friendly conditions. For this compound, enzymatic kinetic resolution is a particularly effective strategy.
Causality in Experimental Choices:
-
Kinetic Resolution: This technique starts with a racemic mixture (e.g., a racemic ester of β²-phenylalanine). An enzyme selectively acts on only one of the enantiomers. For instance, a lipase might selectively hydrolyze the (R)-ester, leaving the desired (S)-ester untouched. The resulting mixture of (S)-ester and (R)-acid can then be easily separated.
-
Enzyme Selection: Lipases are robust, widely available, and function well in organic solvents.[2] Phenylalanine ammonia lyase (PAL) offers an alternative where the undesired enantiomer is irreversibly converted into a different compound (cinnamic acid), which simplifies purification.[2] Aminotransferases can be used in a synthetic direction to produce the desired enantiomer directly from a prochiral keto-acid.[10]
-
Trustworthiness: The high enantioselectivity (E value >100 is excellent) of enzymes ensures the production of materials with very high optical purity (>99% ee), which is critical for pharmaceutical applications.[10]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
A racemic N-protected β²-phenylalanine ester (1.0 mmol) is dissolved in an appropriate organic solvent (e.g., diisopropyl ether).
-
A lipase preparation (e.g., Amano Lipase PS from Burkholderia cepacia) is added to the solution.[2]
-
An alcohol (e.g., 1-butanol) is added as a nucleophile for transesterification or water for hydrolysis.
-
The suspension is shaken at a controlled temperature (e.g., 50 °C) and the reaction is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to maximize the yield and ee of both the remaining ester and the newly formed product.
-
The enzyme is filtered off.
-
The filtrate is concentrated, and the remaining (S)-ester is separated from the (R)-product by chemical extraction or chromatography.
Data Presentation: Biocatalytic Methods
| Enzyme | Strategy | Substrate | Product | ee (%) | Reference |
| Amano PS Lipase | Kinetic Resolution | Racemic β-phenylalanine ester | (R)-β-phenylalanine | >99 | [2] |
| Phenylalanine Aminomutase (PAM) | Isomerization | α-Phenylalanine | (S)-β-Phenylalanine | >99 | [2] |
| Aminotransferase (AT) | Kinetic Resolution | Racemic β-phenylalanine | (R)-β-phenylalanine | >95 | [10] |
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phenylalanine - Wikipedia [en.wikipedia.org]
- 5. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 10. Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-Amino-2-phenylpropanoic Acid: Chemical and Physical Properties for the Research Scientist
This guide provides a comprehensive overview of the chemical and physical properties of (S)-3-Amino-2-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid. The information herein is curated for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound for their work.
Introduction
This compound, a derivative of β-alanine, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a stereogenic center and the presence of both an amino and a carboxyl group, make it a valuable chiral building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding its fundamental chemical and physical properties is paramount for its effective utilization in research and development. This guide aims to provide a detailed exploration of these properties, grounded in established scientific principles and supported by experimental data.
Chemical Properties
This section details the fundamental chemical characteristics of this compound, including its structure, nomenclature, and key identifiers.
Structure and Nomenclature
The molecular structure of this compound is characterized by a propane backbone with a phenyl group at the 2-position and an amino group at the 3-position. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the phenyl group).
Figure 1: 2D structure of this compound indicating the (S)-chirality at the C2 position.
Table 1: Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-3-amino-2-phenylpropanoic acid[1] |
| Synonyms | (S)-2-Phenyl-β-alanine, (2S)-3-amino-2-phenylpropanoic acid |
| Molecular Formula | C₉H₁₁NO₂[1] |
| Molecular Weight | 165.19 g/mol [1] |
| CAS Number | 1076-51-3[1] |
| InChI Key | LRCYAJZPDFSJPQ-MRVPVSSYSA-N[1] |
| SMILES | C1=CC=C(C=C1)C(=O)O[1] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application. This section outlines the key physical characteristics of this compound.
General Physical Characteristics
This compound is typically a solid at room temperature.[2]
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Appearance | Light brown solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol; slightly soluble in water; low solubility in non-polar solvents.[3] | Benchchem |
| pKa | Not available for the (S)-enantiomer. |
Optical Activity
As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are fundamental properties.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. This section provides an overview of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the amino group, and the exchangeable protons of the amino and carboxylic acid groups. The coupling patterns and chemical shifts of these protons provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the chiral center, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. These include:
-
O-H stretching of the carboxylic acid.
-
N-H stretching of the amino group.
-
C=O stretching of the carboxylic acid.
-
C-N stretching.
-
Aromatic C-H and C=C stretching.
An IR spectrum for "3-Amino-3-phenylpropionic acid" is available, which can serve as a reference.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ), along with fragment ions resulting from the cleavage of specific bonds.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the determination of key physical properties of this compound.
Determination of pKa by Titration
The pKa values of the ionizable groups (the carboxylic acid and the amino group) can be determined by acid-base titration.[6][7]
Principle: The pH of a solution of the amino acid is monitored as a strong acid or base is added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.[8]
Figure 2: Workflow for the determination of pKa values by titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water.
-
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
Titration Setup: Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stir bar.
-
Titration with Base: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.5 mL). Record the pH after each addition.
-
Titration with Acid (Optional): To determine the pKa of the amino group, a separate titration can be performed with a standardized 0.1 M HCl solution.
-
Data Analysis: Plot the pH values against the volume of NaOH (or HCl) added. The resulting titration curve will show buffering regions. The pH at the midpoint of each buffering region is equal to the pKa of the corresponding ionizable group.
Measurement of Optical Rotation
The optical rotation of this compound is measured using a polarimeter.[9][10][11]
Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation.[12]
Figure 3: Workflow for the measurement of optical rotation.
Step-by-Step Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or water) to obtain a precise concentration.
-
Polarimeter Preparation: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by taking a reading of the pure solvent in the sample cell. This reading should be zeroed.
-
Sample Measurement: Rinse the sample cell with the prepared solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation.
-
Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) Where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length of the sample cell in decimeters (dm)
-
c is the concentration of the solution in g/mL
-
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. Their incorporation into drug candidates can influence pharmacological activity, pharmacokinetic properties, and stereoselectivity. For instance, β-amino acids are key components in the synthesis of β-lactam antibiotics and other bioactive molecules. The phenyl group can engage in hydrophobic interactions with biological targets, and the chiral nature of the molecule is crucial for specific binding to enzymes and receptors.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][13][14]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][13]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
- Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure).
- JoVE. (2017, February 22). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation.
- Applied Optics. (n.d.). Optical method for measuring optical rotation angle and refractive index of chiral solution.
- eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
- Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration.
- Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
- KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I.
- Wikipedia. (n.d.). Optical rotation.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.
- J-STAGE. (n.d.). Production of (R)-3-Amino-3-phenylpropionic Acid and (S).
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- ResearchGate. (n.d.). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
Sources
- 1. This compound | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 5. 3-Amino-3-phenylpropionic acid(614-19-7) IR2 [m.chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 10. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Optical rotation - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Multifaceted Biological Activities of (S)-3-Amino-2-phenylpropanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of a Privileged Scaffold
(S)-3-Amino-2-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the promising landscape of this compound derivatives. The inherent structural features of this scaffold, including a stereogenic center, an aromatic ring, and amino and carboxylic acid functionalities, provide a rich canvas for chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Anticancer Activity: Targeting Key Pathways in Oncology
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
In silico studies have suggested that certain thiazole derivatives of 3-aminopropanoic acid can interact with crucial cancer-related targets such as human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR).[2] The antiproliferative activity of some derivatives is attributed to their ability to act as antitubulin agents, thereby disrupting microtubule dynamics and inducing cell cycle arrest.[3] Furthermore, the incorporation of a phenolic group in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been shown to confer both antioxidant and anticancer properties, highlighting the potential for dual-acting agents that can mitigate oxidative stress, a key driver of cancer progression.[4]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is highly dependent on their structural features. For instance, the presence of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives significantly enhances their antiproliferative activity.[2] Modifications on the phenyl ring, such as the introduction of a 4-NO2 group, have also been shown to favorably impact anticancer activity.[4]
Experimental Protocols for Evaluating Anticancer Activity
A robust assessment of the anticancer potential of novel this compound derivatives involves a tiered approach, starting with in vitro assays and progressing to more complex models.[2][5]
In Vitro Cytotoxicity Assessment:
A foundational step in evaluating anticancer activity is to determine the compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6]
Protocol: MTT Assay for Cell Viability [6]
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for Anticancer Activity Evaluation:
Caption: A streamlined workflow for the synthesis and evaluation of novel anticancer compounds.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Derivatives of this compound have demonstrated promising activity against a spectrum of bacteria and fungi, including drug-resistant strains.[8]
Mechanism of Action
The precise antimicrobial mechanisms of these derivatives are still under investigation, but it is believed that they may target non-conventional microbial pathways. Given the essential role of amino acids in microbial physiology, it is plausible that these compounds interfere with processes such as cell wall synthesis, protein synthesis, or metabolic pathways.[8] For example, some amino acid derivatives are known to inhibit enzymes in the MurA-F pathway, which is crucial for peptidoglycan synthesis.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is structure-dependent. The incorporation of heterocyclic substituents, such as in hydrazone derivatives, has been shown to result in potent and broad-spectrum antimicrobial activity.[8] Furthermore, substitutions on the phenyl ring can significantly influence the antimicrobial spectrum and potency. For instance, a 4-NO2 substitution on the phenyl ring of one derivative enhanced its activity against both Gram-positive and Gram-negative bacteria.[8]
Experimental Protocols for Evaluating Antimicrobial Efficacy
Standardized methods are crucial for determining the antimicrobial susceptibility of newly synthesized compounds. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[9][10]
Protocol: Broth Microdilution for MIC Determination [9][10]
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Workflow for Antimicrobial Efficacy Evaluation:
Caption: Workflow for the evaluation of novel antimicrobial compounds.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, making the development of novel anti-inflammatory agents a critical area of research. Certain derivatives of this compound have demonstrated significant anti-inflammatory properties with potentially improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]
Mechanism of Action
While the exact mechanisms are still being elucidated, some derivatives are thought to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators. For instance, the anti-inflammatory action of some novel compounds is mediated through the blockade of the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]
Experimental Protocols for Assessing Anti-inflammatory Activity
In vitro assays are essential for the initial screening of compounds for their ability to modulate inflammatory responses. A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]
Protocol: Nitric Oxide (NO) Inhibition Assay [12]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cell death.[12]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties, offering potential therapeutic avenues for these debilitating conditions.[14]
Mechanism of Action
The neuroprotective effects of these compounds are likely mediated through multiple pathways. These include antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.[14] Halogenated derivatives of L-phenylalanine have been shown to attenuate excitatory glutamatergic synaptic transmission, which is implicated in neuronal damage during ischemic events.[15] Furthermore, the modulation of signaling pathways such as the Nrf2 and NF-κB pathways plays a crucial role in mitigating oxidative stress and neuroinflammation.[16]
Key Neuroprotective Signaling Pathways:
Caption: Key signaling pathways modulated by this compound derivatives to exert neuroprotective effects.
Conclusion: A Scaffold of Immense Therapeutic Promise
This compound and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores their potential to address significant unmet medical needs. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of next-generation therapies with enhanced potency and selectivity. This guide serves as a foundational resource to inspire and inform further research and development in this exciting field of medicinal chemistry.
References
- Stavrou, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(14), 5395.
- Ríos, J. L., & Recio, M. C. (2005). Medicinal plants and antimicrobial activity. Journal of Ethnopharmacology, 100(1-2), 80-84.
- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Stavrou, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Grigor'yan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196.
- Scicchitano, F., et al. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 19(7), 1945.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Grigor'yan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
- Stavrou, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Tron, G. C., et al. (2006). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Journal of Medicinal Chemistry, 49(11), 3033-3044.
- Stavrou, V., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(14), 5395.
- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR.
- Poprac, P., et al. (2017). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. Free Radical Biology and Medicine, 107, 11-27.
- Stavrou, V., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.
- Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249-3253.
- Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196.
- Scicchitano, F., et al. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 19(7), 1945.
- Scicchitano, F., et al. (2018). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. International Journal of Molecular Sciences, 19(7), 1945.
- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). Nutrients, 16(24), 4368.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties [mdpi.com]
- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
(S)-3-Amino-2-phenylpropanoic acid structural analogs and their properties
An In-Depth Technical Guide to (S)-3-Amino-2-phenylpropanoic Acid Structural Analogs and Their Properties
Authored by Gemini, Senior Application Scientist
Introduction: The Significance of β-Phenylalanine Scaffolds in Modern Drug Discovery
This compound, a chiral β-amino acid, represents a pivotal structural motif in medicinal chemistry. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration confers significant advantages, most notably enhanced stability against proteolytic degradation, a critical attribute for developing more robust therapeutic agents[1]. The inherent structural diversity and modularity of β-phenylalanine derivatives (β-PADs) make them valuable scaffolds for pharmacomodulation in the synthesis of novel drug candidates[1]. These compounds can mimic the spatial arrangement of natural amino acids, allowing them to be recognized by biological systems, while their unnatural backbone provides resistance to enzymatic breakdown[1].
This guide provides a comprehensive overview of the structural analogs of this compound, delving into their diverse properties, structure-activity relationships (SAR), and the experimental methodologies employed for their synthesis and evaluation. We will explore how subtle modifications to the core β-phenylalanine structure can lead to profound changes in biological activity, paving the way for the development of next-generation therapeutics targeting a wide array of diseases, from cancer and HIV to neurodegenerative disorders[1].
Structural Analogs of this compound: A Landscape of Chemical Diversity
The therapeutic potential of β-PADs has spurred the development of a vast library of structural analogs. These can be broadly categorized based on the site of modification on the parent molecule. Understanding these classifications is crucial for rational drug design and the interpretation of structure-activity relationships.
Key Structural Modifications:
-
α-Substitution: The introduction of substituents at the α-carbon (C2) can significantly influence the compound's conformational flexibility and its interaction with biological targets. A notable example is α-methylation, which can enhance selectivity for specific transporters like the L-type amino acid transporter 1 (LAT1)[2].
-
Phenyl Ring Substitution: Altering the electronic properties of the phenyl ring through the addition of various functional groups (e.g., halogens, alkyl groups) can modulate the analog's affinity and selectivity for its target[2][3]. The position of the substituent (ortho, meta, or para) is also a critical determinant of biological activity[2].
-
Backbone Modification: Modifications to the amino acid backbone, such as hydroxylation, can introduce new hydrogen bonding capabilities and alter the overall polarity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties[4].
-
Side-Chain Variation: Replacing the phenyl group with other aromatic or aliphatic moieties allows for the exploration of a wider chemical space and the potential to engage with different binding pockets on a target protein.
-
Cyclization: The creation of cyclic analogs, such as bicyclic-Phe, can impose conformational constraints on the molecule, which can lead to increased receptor affinity and selectivity[2].
The following diagram illustrates the core structure and the key points of modification for creating structural analogs.
Caption: Core structure and key modification sites for generating analogs.
Table of Representative Structural Analogs
| Analog Name | CAS Number | Molecular Formula | Key Structural Modification | Reference |
| (S)-2-Amino-2-methyl-3-phenylpropanoic acid | 23239-35-2 | C10H13NO2 | α-Methylation | [5][6][7] |
| 2-Iodo-L-phenylalanine | 72131-35-6 | C9H10INO2 | Phenyl ring substitution (Iodine at ortho) | [2] |
| 3-Iodo-L-phenylalanine | 7189-56-2 | C9H10INO2 | Phenyl ring substitution (Iodine at meta) | [2] |
| 4-Iodo-L-phenylalanine | 2583-97-3 | C9H10INO2 | Phenyl ring substitution (Iodine at para) | [2] |
| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid | 55325-50-3 | C9H11NO3 | Backbone modification (Hydroxylation) | |
| (S)-3-Amino-2-benzylpropanoic acid | 131683-27-7 | C10H13NO2 | Side-chain variation (Benzyl group) |
Properties and Therapeutic Applications of β-Phenylalanine Analogs
The structural diversity of β-PADs translates into a wide range of biological activities and therapeutic applications. These compounds have been investigated for their potential in treating various diseases, as summarized in the table below.
| Analog/Derivative Class | Biological Activity/Application | Mechanism of Action (if known) | Reference |
| β-PADs in general | Precursors for Alzheimer's disease drug candidates | Target amyloid aggregation | [1] |
| β-PADs with basic nitrogen | Anti-HIV agents | CCR5 antagonists | [1] |
| Specific β-PAD library hits | Anti-cancer (breast cancer) | Eukaryotic Elongation Factor-2 Kinase (eEF2K) inhibitors | [1] |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Anti-inflammatory, antinociceptive | COX inhibition | [5] |
| Halogenated phenylalanines | Potential for targeted drug delivery to cancer cells | Selective transport by L-type amino acid transporter 1 (LAT1) | [2] |
| Cispentacin (a cyclic β-amino acid) | Antifungal | Not specified | [8] |
| β-proline derivatives | Neurological disorders | Selective inhibitor of GABA uptake | [8] |
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Biological Function
The study of SAR is fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For β-PADs, several key SAR principles have been elucidated.
-
Impact of Phenyl Ring Substitution: The position of a substituent on the phenyl ring can dramatically alter a compound's affinity for its target. For instance, an iodo group at the meta-position (3-I-Phe) of phenylalanine increases its affinity for both LAT1 and LAT2 transporters, while substitution at the ortho-position (2-I-Phe) leads to a more marked inhibition of LAT1-mediated uptake compared to the parent compound[2].
-
Role of α-Substitution: The addition of a methyl group to the α-carbon of phenylalanine (α-methyl-Phe) enhances its selectivity for the LAT1 transporter over LAT2[2]. This is a crucial finding for the development of cancer-targeting drugs, as LAT1 is often overexpressed in tumor cells.
-
Conformational Constraints: The introduction of cyclic structures, as seen in bicyclic-Phe, can lock the molecule into a specific conformation that may be more favorable for binding to a particular receptor. Bicyclic-Phe exhibits significant selectivity for LAT1, with a higher affinity than α-methyl-Phe[2].
-
Backbone Chirality: The stereochemistry of the β-amino acid is critical for its biological activity. The (S)-enantiomer is often the more active form, highlighting the importance of stereoselective synthesis in the development of these compounds.
The following diagram illustrates the iterative process of SAR-driven drug discovery.
Caption: Workflow for SAR-driven optimization of β-PADs.
Experimental Protocols: Synthesis and Evaluation of β-Phenylalanine Analogs
The synthesis of enantiomerically pure β-amino acids and their analogs is a significant challenge in medicinal chemistry[1]. Various methods have been developed to address this, including both chemical and biotechnological approaches.
Generalized Protocol for Enantioselective Synthesis of β-Phenylalanine Analogs
This protocol outlines a general workflow for the synthesis and purification of chiral β-PADs, integrating both chemical synthesis and enzymatic resolution steps.
1. Racemic Synthesis of the N-acetyl β-Phenylalanine Analog: a. Start with the appropriate substituted benzaldehyde and malonic acid. b. Perform a Knoevenagel condensation followed by a Michael addition of ammonia or a suitable nitrogen source to obtain the racemic β-amino acid. c. Protect the amino group, typically through acetylation with acetic anhydride, to yield the racemic N-acetyl-β-phenylalanine derivative.
2. Enzymatic Resolution for Enantiomeric Separation: a. Dissolve the racemic N-acetyl derivative in a suitable buffer solution. b. Introduce an enantioselective enzyme, such as a specific acylase or lipase[9]. These enzymes will selectively hydrolyze the N-acetyl group from one of the enantiomers. c. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time. d. Stop the reaction by denaturing the enzyme (e.g., by pH change or heat).
3. Separation and Purification: a. Exploit the difference in properties between the free amino acid and the N-acetylated form to separate them. This can be achieved through techniques such as ion-exchange chromatography or fractional crystallization. b. Isolate the desired enantiomer (either the hydrolyzed free amino acid or the remaining N-acetylated form). c. If the desired enantiomer is still in its N-acetylated form, perform a chemical hydrolysis (e.g., using acid) to remove the protecting group. d. Purify the final product using recrystallization or chromatography to obtain the enantiomerically pure (S)- or (R)-3-amino-2-phenylpropanoic acid analog.
4. Characterization: a. Confirm the structure of the final product using NMR spectroscopy and mass spectrometry. b. Determine the enantiomeric excess (ee) using chiral HPLC to ensure the purity of the desired stereoisomer.
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel β-PADs.
Caption: Experimental workflow for β-PAD synthesis and analysis.
Conclusion and Future Directions
This compound and its structural analogs represent a rich and versatile class of compounds with significant therapeutic potential. Their enhanced stability compared to α-amino acids, coupled with their structural modularity, makes them ideal candidates for the development of novel drugs targeting a wide range of diseases. The continued exploration of SAR, aided by advances in synthetic chemistry and computational modeling, will undoubtedly lead to the discovery of new β-PADs with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the biological roles of these fascinating molecules grows, so too will their impact on human health and medicine.
References
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC. (2024).
- Production of (R)-3-Amino-3-phenylpropionic Acid and (S). J-STAGE.
- Beta-Amino Acids and Their Natural Biologically Active Derivatives. III. Derivatives of Beta-Phenylalanine and Beta-Tyrosine. KOSMAS.
- Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Springer.
- This compound | C9H11NO2. PubChem.
- This compound. Advanced ChemBlocks Inc..
- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. (2018). Hilaris Publisher.
- Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024).
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid.
- (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2. PubChem.
- (S)
- β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011). Chemicke Listy.
- Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC. (2018).
- Synthesis of Chiral Spin-Labeled Amino Acids. (2019). PubMed.
- (S)-2-Amino-2-methyl-3-phenylpropanoic acid. ChemScene.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. mmsl.cz [mmsl.cz]
- 9. tandfonline.com [tandfonline.com]
Enantioselective synthesis of beta-phenylalanine for beginners
An In-Depth Technical Guide to the Enantioselective Synthesis of β-Phenylalanine for the Modern Researcher
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core methodologies for the enantioselective synthesis of β-phenylalanine. This document eschews a rigid template in favor of a narrative that logically progresses from foundational concepts to detailed, field-proven protocols. Our focus is on the causality behind experimental choices, ensuring that each step is understood in the context of achieving high enantioselectivity and yield.
The Significance of Chiral β-Phenylalanine
β-phenylalanine and its derivatives are of significant interest in medicinal chemistry.[1][2] Peptides incorporating these β-amino acids exhibit enhanced stability against metabolic degradation by proteases, a crucial attribute for increasing the in vivo half-life of peptide-based therapeutics.[3][4] The precise three-dimensional arrangement of atoms, or stereochemistry, at the chiral center is paramount, as different enantiomers can exhibit vastly different biological activities. This guide, therefore, focuses on methods that selectively produce one enantiomer over the other.
Core Synthetic Strategies: A Beginner's Roadmap
The synthesis of enantiomerically pure β-phenylalanine can be approached through several robust strategies. We will explore the following key methods, providing both the theoretical underpinnings and practical considerations for their implementation.
-
Classical Approach: The Arndt-Eistert Homologation
-
Constructing the Backbone: The Mannich Reaction
-
Modern Catalysis: Asymmetric Hydrogenation and Conjugate Addition
-
Guided Synthesis: The Use of Chiral Auxiliaries
-
Green Chemistry: Biocatalytic and Enzymatic Methods
The Arndt-Eistert Homologation: A Classic Route with Modern Refinements
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, making it a popular choice for converting α-amino acids into their β-amino acid counterparts.[5] The core of this transformation involves the reaction of an activated carboxylic acid with diazomethane to form an α-diazoketone, which then undergoes a Wolff rearrangement to yield a ketene. This ketene is subsequently trapped by a nucleophile, such as water, to produce the homologous carboxylic acid.[3]
Causality in the Arndt-Eistert Synthesis
The choice of reagents and conditions is critical for a successful and safe Arndt-Eistert synthesis. Diazomethane is a toxic and explosive reagent, necessitating careful handling.[6] Modern advancements, such as the use of flow reactors, have significantly improved the safety and scalability of this method by generating and consuming diazomethane in situ.[6][7] The Wolff rearrangement, the key step for carbon chain extension, can be induced thermally, photochemically, or through silver(I) catalysis.[3] The choice of induction method can influence the reaction's efficiency and compatibility with other functional groups.
Experimental Protocol: Arndt-Eistert Synthesis in a Flow Reactor
The following protocol is a conceptual representation based on modern flow chemistry approaches.
Objective: To synthesize N-protected β-phenylalanine from N-protected α-phenylalanine.
Materials:
-
N-protected α-phenylalanine
-
Acid chloride or mixed anhydride forming reagent (e.g., oxalyl chloride, isobutyl chloroformate)
-
Diazomethane (generated in situ)
-
Silver benzoate (catalyst)
-
Dioxane (solvent)
-
Water (nucleophile)
Workflow:
Caption: Workflow for the Arndt-Eistert homologation using flow chemistry.
Procedure:
-
Activation: The starting N-protected α-phenylalanine is converted to its corresponding acid chloride or mixed anhydride.
-
Diazoketone Formation: The activated acid is introduced into a flow reactor where it reacts with a continuous stream of in situ generated diazomethane to form the α-diazoketone.
-
Wolff Rearrangement: The α-diazoketone stream is then passed through a heated or irradiated reactor containing a silver(I) catalyst to induce the Wolff rearrangement, forming a ketene intermediate.
-
Trapping: The ketene is immediately quenched with water to yield the desired N-protected β-phenylalanine.
The Mannich Reaction: Building the β-Amino Carbonyl Framework
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that provides access to β-amino carbonyl compounds, which are versatile precursors to β-amino acids.[8][9] The classic three-component Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone.[8] For the synthesis of β-phenylalanine precursors, a phenylacetaldehyde derivative, an amine, and a suitable enolizable carbonyl compound would be employed.
Causality in the Mannich Reaction
The success of the Mannich reaction hinges on the careful selection of catalysts and reaction conditions to control selectivity and yield.[9] While traditional methods often rely on strong acids or bases, modern variations employ milder and more selective catalysts.[8][9] The development of asymmetric Mannich reactions, using chiral catalysts or auxiliaries, has been a significant breakthrough, enabling the direct synthesis of enantioenriched β-amino carbonyl compounds.[10][11]
Experimental Protocol: Catalytic Three-Component Mannich Reaction
The following is a generalized protocol for a catalytic Mannich reaction.[9]
Objective: To synthesize a β-amino carbonyl precursor to β-phenylalanine.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aniline or other amine
-
Aromatic ketone (e.g., acetophenone)
-
Ethanol (solvent)
Workflow:
Caption: General workflow for the three-component Mannich reaction.
Procedure:
-
A mixture of the aromatic aldehyde, amine, ketone, and catalyst in ethanol is prepared.
-
The reaction mixture is refluxed and monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified.
Asymmetric Catalysis: The Forefront of Enantioselective Synthesis
Asymmetric catalysis represents a powerful and efficient approach to synthesizing chiral molecules. For β-phenylalanine, two prominent catalytic methods are asymmetric hydrogenation and asymmetric conjugate addition.
Asymmetric Hydrogenation
This technique involves the reduction of a prochiral precursor, such as an α-enamide, using hydrogen gas in the presence of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands).[12][13] The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess.
Asymmetric Conjugate Addition
In this method, a nucleophile is added to the β-position of an α,β-unsaturated carbonyl compound.[14] The use of a chiral catalyst, often a rhodium complex, controls the stereochemical outcome of the addition.[15][16] For the synthesis of β-phenylalanine derivatives, this could involve the addition of an arylboronic acid to a dehydroalanine derivative.[15]
Data on Asymmetric Catalysis
| Method | Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | (R,R)-Me-BPE-Rh | β-substituted α-enamides | >96% | [12] |
| Asymmetric Conjugate Addition | Rh(I)/Chiral Diene Ligand | N-phthalimidodehydroalanine | 91% ->99.5% | [15][16] |
| Copper-Catalyzed Hydroamination | Cu(OAc)₂/(R)-BINAP | Cinnamates | up to 95% | [1][10] |
Chiral Auxiliaries: A Stoichiometric Approach to Chirality Control
The use of a chiral auxiliary involves covalently attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction.[17] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[17] For the synthesis of β-amino acids, pseudoephedrine and α-phenylethylamine have been employed as effective chiral auxiliaries.[18][19][20]
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for synthesis using a chiral auxiliary.
The key advantage of this method lies in the high diastereoselectivity that can be achieved, often leading to very high enantiomeric excess in the final product after removal of the auxiliary.[18]
Biocatalysis and Enzymatic Methods: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of enantiomerically pure β-phenylalanine.[1][2] Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. Key enzymatic strategies include:
-
Kinetic Resolution: Enzymes like lipases can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1] For example, a lipase can selectively hydrolyze the ester of one enantiomer of β-phenylalanine, leaving the other enantiomer as the unreacted ester.[1]
-
Asymmetric Synthesis: Enzymes such as ω-transaminases can be used for the enantioselective synthesis of β-phenylalanine from a prochiral β-ketoacid.[1] Phenylalanine ammonia lyases (PAL) have also been engineered for the direct asymmetric synthesis of β-branched aromatic α-amino acids, which can be precursors to β-phenylalanine.[21]
Data on Biocatalytic Methods
| Enzyme | Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Lipase | Kinetic Resolution | Racemic β-phenylalanine propyl ester | (S)-β-phenylalanine | >99.5% | [1] |
| ω-Transaminase | Asymmetric Synthesis | β-ketoacids | (S)-β-phenylalanine | High | [1] |
| Phenylalanine Amino Mutase (PAM) | Isomerization | α-phenylalanine | (S)-β-phenylalanine | >99% | [1][13] |
Conclusion and Future Perspectives
The enantioselective synthesis of β-phenylalanine is a dynamic field with a diverse array of methodologies available to the modern researcher. Classical methods like the Arndt-Eistert homologation are being revitalized with modern technologies like flow chemistry. Asymmetric catalysis continues to provide powerful and efficient routes to chiral β-amino acids. Furthermore, the increasing adoption of biocatalysis highlights a shift towards more sustainable and "green" synthetic practices.[2] For the beginner, a thorough understanding of the principles behind each method is crucial for making informed decisions in the laboratory and for troubleshooting synthetic challenges. The choice of synthetic route will ultimately depend on factors such as the desired scale, available resources, and the specific structural requirements of the target molecule.
References
- Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.).
- Gemo, N., et al. (2023). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv.
- Kappe, C. O., et al. (2013). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances.
- Patil, S. S., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica.
- Arndt–Eistert reaction - Wikipedia. (n.d.).
- Gemo, N., et al. (2023). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development.
- Shimizu, Y., & Kanai, M. (2015). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids.
- Burk, M. J., et al. (1996). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.
- A new method for the synthesis of β-amino acids. (2022). University of Vienna.
- Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry.
- Sree, V. L., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering (IJITEE).
- Legrand, B., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review.
- Tang, T. P., & Ellman, J. A. (2002). Synthesis of α-Substituted β-Amino Acids Using Pseudoephedrine as a Chiral Auxiliary. Organic Letters.
- Legrand, B., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.
- Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Jian, J.-H., et al. (2019). Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade. Organic Letters.
- Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society.
- An, B., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society.
- Enantioselective Synthesis of β-amino acids: A Review | Request PDF. (n.d.). ResearchGate.
- β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
- Ordóñez, M., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.
- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
- WO/2005/005633 METHODS FOR THE STEREOSELECTIVE SYNTHESIS AND ENANTIOMERIC ENRICHMENT OF B-AMINO ACIDS. (2005).
- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Request PDF. (n.d.). ResearchGate.
- Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry.
- Chiral auxiliary - Wikipedia. (n.d.).
- CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE. (n.d.).
- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure β-phenylalanine analogues from α–β-phenylalanine mixtures in a single reactive extraction step. Chemical Communications.
- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- 9 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis of Functionalised Phenylalanines Using Rhodium Catalysis in Water | Request PDF. (n.d.). ResearchGate.
- Contente, M. L., & Pinto, D. H. M. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure b-phenylalanine analogues from a–b-phenylalanine mixtures in a single reactive extraction stepw. RSC Publishing.
- The Resolution of Amino Acids. I. Phenylalanine and Valine1. (1949).
- Frost, C. G., & Mapp, A. K. (2003). Synthesis of functionalised phenylalanines using rhodium catalysis in water.
- Wu, S., et al. (2023). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
- The Enzymatic Resolution of DL-Phenylalanine. (1950). Journal of the American Chemical Society.
- Verkuijl, B. J. V., et al. (2010). Enantiomerically pure beta-phenylalanine analogues from alpha-beta-phenylalanine mixtures in a single reactive extraction step. PubMed.
- Phenylalanine: Definition, Structure, Benefits and Uses. (n.d.). BOC Sciences Amino Acid.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2022). MDPI.
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijitee.org [ijitee.org]
- 10. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ronald Glabonjat appointed Head of the Mass Spectrometry Center [chemie.univie.ac.at]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architects of a Cure: A Technical Guide to the Key Intermediates in Taxol Synthesis
Abstract
Paclitaxel, globally recognized by its trade name Taxol, stands as a landmark achievement in natural product chemistry and cancer therapy.[1] Its complex, highly oxygenated diterpenoid structure, featuring a unique [6-8-6-4] tetracyclic core, has presented a formidable challenge to synthetic chemists for decades.[1][2] The journey from discovery to clinical application has been paved by remarkable innovations in synthetic strategy, many of which hinge on the efficient and stereocontrolled construction of key molecular intermediates. This guide provides a deep technical dive into the pivotal intermediates that have enabled both the semi-synthesis and the total synthesis of this indispensable chemotherapeutic agent. We will explore the strategic importance of naturally derived precursors like Baccatin III, the elegant design of synthons such as the Ojima lactam for the crucial C-13 side chain, and the ingenious intermediates that form the backbone of various convergent and linear total synthesis campaigns.
The Semi-Synthetic Approach: Bridging Nature and the Lab
The most commercially viable route to Taxol does not build the molecule from the ground up. Instead, it leverages advanced precursors isolated from renewable resources, primarily the needles of the European yew (Taxus baccata).[3][4] This semi-synthetic approach has been the cornerstone of large-scale Taxol production, addressing the initial supply crisis caused by the scarcity of the original source, the Pacific yew (Taxus brevifolia).[4][5]
10-Deacetylbaccatin III (10-DAB): The Renewable Starting Point
The most critical intermediate in modern Taxol production is 10-deacetylbaccatin III (10-DAB).[6] Unlike Taxol itself, which is found in low concentrations in the bark of the Pacific yew, 10-DAB is present in significantly higher quantities (up to 1 g/Kg) in the needles and twigs of various yew species, which can be harvested without killing the plant.[3][4]
Isolation and Purification Protocol:
-
Extraction: Dried and ground yew needles are typically extracted with a solvent such as ethanol or methanol. Some protocols utilize reflux extraction with 80% ethanol for several hours to maximize yield.[7]
-
Initial Purification: The crude extract is concentrated and then subjected to liquid-liquid extraction or column chromatography to separate the highly complex mixture of taxanes.
-
Chromatographic Separation: High-speed counter-current chromatography (HSCCC) has proven effective for purifying 10-DAB from the crude extract, using a two-phase solvent system.[8] Another approach involves preparative liquid chromatography.[7]
-
Crystallization: In some methods, a semi-purified 10-DAB product is further purified by forming a crystalline complex with an imidazole compound, which can then be easily separated and subsequently broken to yield high-purity 10-DAB (>99%).[7]
The strategic value of 10-DAB lies in its possession of the entire tetracyclic core of Taxol. The synthetic challenge is reduced to the acetylation of the C-10 hydroxyl group and, most importantly, the attachment of the C-13 side chain.[9]
The C-13 Side Chain: The Ojima Lactam Synthon
The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is essential for Taxol's anticancer activity. Its stereocontrolled synthesis and attachment to the baccatin core was a major hurdle. The development of the β-lactam synthon method by Iwao Ojima provided a highly efficient and diastereoselective solution.[10][11] The key intermediate in this approach is a β-lactam, commonly known as the Ojima lactam .
The synthesis of the Ojima lactam is a classic example of asymmetric synthesis using a chiral auxiliary to control stereochemistry.[10]
Synthesis of the Ojima Lactam (A Representative Protocol):
-
Enolate Formation: The synthesis begins with glycolic acid. The hydroxyl group is protected (e.g., as a benzyl ether), and the carboxylic acid is converted to an acid chloride. This acid chloride then reacts with a chiral auxiliary, trans-2-phenyl-1-cyclohexanol, to form an ester. The benzyl group is subsequently replaced with a triethylsilyl (TES) protecting group. Reaction with phenyllithium generates the lithium enolate.[10]
-
Imine Formation: A separate reaction involves the condensation of benzaldehyde with an amine source, such as the lithium amide of hexamethyldisilazane, to form the required imine.[10]
-
[2+2] Cycloaddition: The lithium enolate and the imine undergo a cycloaddition reaction. The chiral auxiliary on the enolate directs the stereochemistry of the addition, ensuring that the phenyl group and the silyloxy group adopt the desired cis configuration in the resulting β-lactam.[10]
-
Final Modifications: The triethylsilyl protecting group is removed (e.g., with hydrogen fluoride), and the nitrogen is acylated with a benzoyl group in a Schotten-Baumann reaction to yield the final, protected side-chain synthon.[10]
The Coupling Reaction: Assembling the Final Molecule
The final step in the semi-synthesis is the coupling of the Ojima lactam to a protected baccatin derivative.
Ojima-Holton Coupling Protocol:
-
Protection of Baccatin Core: Starting with 10-DAB, the C-7 hydroxyl group is selectively protected, often with a triethylsilyl (TES) group. The C-10 hydroxyl is then acetylated to produce 7-TES-baccatin III.[9]
-
Lactam Ring Opening: The lithium alkoxide of 7-TES-baccatin III is generated by treating it with a strong base like sodium bis(trimethylsilyl)amide. This alkoxide then attacks the carbonyl group of the Ojima lactam, opening the four-membered ring.[5]
-
Deprotection: The remaining protecting groups (e.g., the TES group at C-7) are removed to yield Taxol.
The efficiency and high diastereoselectivity of this coupling process were instrumental in making the semi-synthesis of Taxol a large-scale industrial reality.[11][12]
The Quest for Total Synthesis: Building from First Principles
The total synthesis of a molecule as complex as Taxol is a monumental undertaking that has been described as a "herculean" accomplishment in organic chemistry.[13] These efforts, while not commercially competitive with semi-synthesis, have driven significant innovation in synthetic methodology.[14] Most total syntheses are convergent, assembling large, pre-synthesized fragments in the later stages.[5]
The Holton Synthesis: A Linear Approach from a Natural Product
The first total synthesis of Taxol, reported by Robert A. Holton's group in 1994, is a linear synthesis that begins with a naturally occurring terpene, patchoulene oxide.[15] This starting material is advantageous as it already contains 15 of the 20 carbon atoms needed for the Taxol core.[15]
-
Key Intermediate: Bicyclo[5.3.1]undecane AB Ring System: The initial steps of the synthesis focus on a series of skeletal rearrangements of the starting epoxide to construct the fused AB ring system, which is a significant structural hurdle.[15]
-
Key Reactions: A crucial step in forming the C ring is a Chan rearrangement , followed by a Dieckmann condensation to achieve the ring expansion and closure.[15] The final D (oxetane) ring is formed late in the synthesis via an intramolecular SN2 reaction.[15]
The Nicolaou Synthesis: A Convergent Masterpiece
Also published in 1994, the synthesis by K.C. Nicolaou's group is a prime example of a convergent strategy.[5] The molecule is assembled from three pre-synthesized pieces: an A-ring synthon, a C-ring synthon, and the amide side chain.[5]
-
Key Intermediates: A-Ring and C-Ring Synthons: These two cyclohexene derivatives are constructed separately through multi-step syntheses, with Diels-Alder reactions playing a key role in establishing their core structures.[5][16]
-
Key Reactions: The ingenuity of this approach lies in the coupling of the A and C rings to form the challenging eight-membered B ring. This is accomplished through two key transformations: a Shapiro reaction to form the first C-C bond and a McMurry pinacol coupling reaction to close the ring.[5]
The Wender Synthesis: An Economical Route from Pinene
Paul Wender's group reported a more concise linear synthesis in 1997, starting from verbenone, which is readily available from the abundant natural product α-pinene.[17][18]
-
Key Intermediate: Chrysanthenone derivative: The synthesis begins by elaborating verbenone to form the AB ring system. A key photochemical rearrangement transforms the initial adduct into a chrysanthenone intermediate, setting the stage for the construction of the eight-membered B ring.[17]
-
Key Reactions: The strategy involves building the AB ring system first, followed by the C ring, and finally the D ring. The C-ring closure is achieved through an aldol reaction.[17]
Other Notable Approaches: Danishefsky and Mukaiyama
Other landmark syntheses have introduced unique strategies and key intermediates:
-
The Danishefsky Synthesis: This convergent approach, published in 1996, is notable for starting with the commercially available Wieland-Miescher ketone .[1][3] A key feature of this synthesis is the formation of the C and D (oxetane) rings first, before they are coupled with an A-ring precursor to form the B ring via a Heck reaction.[1][19]
-
The Mukaiyama Synthesis: This linear synthesis (order C→B→A→D) is distinguished by its extensive use of aldol reactions, including the Mukaiyama aldol addition , to construct the carbon framework.[20][21] The B ring is formed via an intramolecular aldol cyclization, and the ABC ring system is assembled using an intramolecular pinacol coupling.[22]
Data Summary
The efficiency of different synthetic routes can be partially assessed by their overall yields, though step count and complexity are also critical factors.
| Synthesis Approach | Key Starting Material(s) | Key Intermediate(s) | Overall Yield (%) |
| Semi-Synthesis | 10-Deacetylbaccatin III | 7-TES-Baccatin III, Ojima Lactam | ~58% (from 10-DAB)[4] |
| Nicolaou Total | Mucic Acid derivatives | A-Ring & C-Ring Synthons | ~0.0078%[23] |
| Holton Total | Patchoulene Oxide | Bicyclo[5.3.1]undecane core | Not explicitly stated |
| Wender Total | Verbenone (from α-Pinene) | AB-Ring System | Not explicitly stated |
| Danishefsky Total | Wieland-Miescher Ketone | CD-Ring System | Not explicitly stated |
Conclusion
The synthesis of Taxol is a story of chemical creativity and persistence. The key intermediates, from the naturally abundant 10-DAB to the elegantly designed Ojima lactam and the complex multi-ring systems of the total syntheses, are the central characters in this narrative. The semi-synthetic route, relying on the 10-DAB and Ojima lactam intermediates, has solved the Taxol supply problem and remains the industrial standard. Concurrently, the various total synthesis campaigns have not only conquered one of nature's most complex molecules but have also profoundly enriched the field of organic chemistry, providing powerful new reactions and strategies that continue to influence the synthesis of other complex pharmaceuticals. The study of these intermediates offers invaluable insights into the art and science of drug development.
References
- Mukaiyama, T., Shiina, I., Iwadare, H., Saitoh, M., Nishimura, T., Ohkawa, N., Sakoh, H., Nishimura, K., Tani, Y., Hasegawa, M., Yamada, K., & Saitoh, K. (1999). Asymmetric Total Synthesis of Taxol. Chemistry – A European Journal, 5(1), 121-161.
- Danishefsky, S. J., Masters, J. J., Young, W. B., Link, J. T., Snyder, L. B., Mourey, T. V., ... & Holton, R. A. (1996). Total Synthesis of Baccatin III and Taxol. Journal of the American Chemical Society, 118(12), 2843–2859.
- Wender, P. A., Badham, N. F., Conway, S. P., Floreancig, P. E., Glass, T. E., Gränicher, C., ... & Mucciaro, T. P. (1997). The Practical Synthesis of a Novel Taxol Analog. Journal of the American Chemical Society, 119(11), 2755–2756.
- Wender, P. A., et al. (1997). Wender Taxol total synthesis. chemeurope.com.
- Danishefsky Taxol total synthesis. (n.d.). chemeurope.com.
- Denis, J. N., Greene, A. E., Guénard, D., Guéritte-Voegelein, F., Mangatal, L., & Potier, P. (1988). A highly efficient, practical approach to natural taxol. Journal of the American Chemical Society, 110(17), 5917–5919.
- Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985–7012.
- Saičić, R. N., Matović, R., & Čeković, Ž. (1999). Semisynthesis of Taxol®: an improved procedure for the isolation of 10-deacetylbaccatin III. Journal of the Serbian Chemical Society, 64(9), 497-503.
- Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630–634.
- Lee, H. S., Lee, Y. W., & Row, K. H. (2001). Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. Journal of liquid chromatography & related technologies, 24(1), 77-85.
- Wieland–Miescher ketone. (n.d.). chemeurope.com.
- Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Nadizadeh, H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597–1598.
- Nicolaou Taxol total synthesis. (n.d.). chemeurope.com.
- Min, L., Han, J. C., Zhang, W., Gu, C. C., Zou, Y. P., & Li, C. C. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical reviews, 123(8), 4934–4971.
- Kingston, D. G. (2000). The semisynthesis of taxol from 10-deacetylbaccatin III. Phytochemistry, 53(2), 143-151.
- Commerçon, A., Bézard, D., Bernard, F., & Bourzat, J. D. (1992). A practical and stereoselective synthesis of the taxol side chain. Tetrahedron Letters, 33(36), 5185-5188.
- CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis. (2015). Google Patents.
- Ghassempour, A., Rezadoost, H., & Mashouf, M. (2013). The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. Brieflands.
- Nicolaou, K. C., et al. (1994). Total synthesis of taxol. Semantic Scholar.
- Wender, P. (1992). Taxol Synthesis in Perspective. Journal of the National Cancer Institute.
- Baran, P. S., Kuttruff, C. A., O'Brien, A. G., & Le, N. T. (2020). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 142(16), 7503–7509.
- Li, C. C., et al. (2021). Asymmetric Total Synthesis of Taxol. Angewandte Chemie International Edition, 60(43), 23157-23161.
- Borah, J. C., & Borah, R. (2007). Synthesis of the C-13 Side-Chain of Taxol. ResearchGate.
- CN1392145A - Semi synthetic method for taxol. (2003). Google Patents.
- Cheibas, C., Cordier, M., Li, Y., & El Kaïm, L. (2019). A Ugi Straightforward Access to Bis-β-lactam Derivatives. Molecules, 24(14), 2646.
- Saičić, R. N., Matović, R., & Čeković, Ž. (1999). Semisynthesis of Taxol®: an improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate.
- Mukaiyama aldol addition. (n.d.). Wikipedia.
- Deng, L., & Jacobsen, E. N. (1992). A practical, highly enantioselective synthesis of the taxol side chain via asymmetric catalysis. The Journal of Organic Chemistry, 57(15), 4320–4323.
- Mukaiyama, T., Shiina, I., Iwadare, H., Sakoh, H., Tani, Y. I., Hasegawa, M., ... & Saitoh, K. (1997). Asymmetric Total Synthesis of Taxol®. Proceedings of the Japan Academy, Series B, 73(6), 95-100.
- CN101020673A - Semi-synthesis process of taxol and docetaxel. (2007). Google Patents.
- Holton, R. A. (1994). Chemists' Guide to Taxol Synthesis. Scribd.
- Nicolaou, K. C., Guy, R. K., Liu, J. J., Ueno, H., & Sorensen, E. J. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(1), 624-633.
- Ojima, I. (n.d.). Next Generation Taxoids. Ojima Research Group, Stony Brook University.
- Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. ACS Publications.
- UCL Discovery. (2018). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues.
- Holton, R. A. (1994). Synthesis of Taxol. SynArchive.
- Wender, P. A. (1995). US5508447A - Short synthetic route to taxol and taxol derivatives. Google Patents.
- El-Kashef, H., & El-Gohary, N. S. (2023). Synthetic Approaches Towards Taxol; from Holton to Chida. ResearchGate.
- Wender Taxol total synthesis. (n.d.). DBpedia.
- Method for separating and purifying 10-deacetyl Baccatins III. (2007). Patsnap.
- Ojima, I., & Slater, J. C. (1997). Synthesis of novel 3'-trifluoromethyl taxoids through effective kinetic resolution of racemic 4-CF3-beta-lactams with baccatins. Chirality, 9(5-6), 487-494.
- Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the b-lactam synthon method. Chemical Society Reviews, 26(5), 377-386.
- Mukaiyama aldol addition. (n.d.). chemeurope.com.
- Mukaiyama, T. (1999). Synthesis of Taxol. SynArchive.
- Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Accounts of chemical research, 41(2), 244–256.
- Holton, R. A., Biediger, R. J., & Boatman, P. D. (1995). Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. The Journal of organic chemistry, 60(19), 6070-6075.
Sources
- 1. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 2. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 3. Danishefsky_Taxol_total_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 6. Semisynthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104892551A - Method for separation and purification of 10-deacetylbaccatin III from branches and leaves of taxus chinensis - Google Patents [patents.google.com]
- 8. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN1392145A - Semi synthetic method for taxol - Google Patents [patents.google.com]
- 10. Ojima lactam - Wikipedia [en.wikipedia.org]
- 11. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 12. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. US5508447A - Short synthetic route to taxol and taxol derivatives - Google Patents [patents.google.com]
- 15. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 16. aua.gr [aua.gr]
- 17. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Wieland-Miescher_ketone [chemeurope.com]
- 20. Mukaiyama Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 21. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Drug Discovery: A Technical Guide to Chiral Non-Heterocyclic Building Blocks
<
Abstract
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is not merely a preference but a stringent requirement. The biological systems that drugs target are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of a drug's enantiomers.[1] This guide provides an in-depth exploration of chiral non-heterocyclic building blocks, which are fundamental components in the construction of these complex, stereochemically defined molecules.[2] We will delve into the strategic importance of these building blocks, elucidate the primary methodologies for their stereoselective synthesis, and present practical, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and enhance their application of these critical chemical entities.
Introduction: The Imperative of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery.[1] These mirror images, known as enantiomers, can exhibit widely divergent biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. The U.S. Food and Drug Administration (FDA) recognized this critical distinction with its 1992 "Policy Statement for the Development of New Stereoisomeric Drugs," which emphasized the need to characterize the properties of individual enantiomers.[1][3] This has driven a significant increase in the development of single-enantiomer drugs.[4][5]
Chiral non-heterocyclic building blocks are enantiomerically pure compounds that do not contain a heteroatom (e.g., nitrogen, oxygen, sulfur) within a ring structure.[6] They serve as foundational starting materials or key intermediates in the synthesis of complex chiral molecules, allowing for the precise installation of stereocenters.[2][6] By utilizing these pre-defined chiral fragments, chemists can streamline synthetic routes, avoid costly and often inefficient late-stage resolutions of racemic mixtures, and ensure the enantiomeric purity of the final drug substance.[2]
Major Classes of Chiral Non-Heterocyclic Building Blocks
The arsenal of chiral non-heterocyclic building blocks available to synthetic chemists is vast and diverse. Below are some of the most frequently employed classes, categorized by their core functional groups.
Chiral Alcohols
Chiral alcohols are versatile intermediates in organic synthesis. Their hydroxyl group can be readily converted into a wide range of other functionalities, and they are key components in many biologically active molecules.
-
Secondary Alcohols: These are arguably one of the most common chiral building blocks. Their synthesis is often achieved through the asymmetric reduction of prochiral ketones.
-
1,2-Amino Alcohols: This motif is prevalent in many pharmaceuticals.[7] Their synthesis can be achieved through various methods, including the asymmetric transfer hydrogenation of unprotected α-ketoamines.[8]
Chiral Amines
Chiral amines are crucial structural components in a vast number of natural products and pharmaceuticals.[7] They also find widespread use as chiral auxiliaries and catalysts in asymmetric synthesis.[9]
-
Primary Amines: The direct asymmetric synthesis of primary amines is a significant area of research. Asymmetric hydrogenation of imines is a powerful method for their preparation.[7]
-
α-Chiral Amines: These are particularly important and can be synthesized via the asymmetric hydrogenation of prochiral imines.[7]
Chiral Carboxylic Acids
Enantiomerically pure carboxylic acids and their derivatives are essential for the synthesis of a wide array of pharmaceuticals.
-
α-Amino Acids: While many are heterocyclic, a significant number of non-natural, non-heterocyclic α-amino acids are crucial building blocks.
-
β-Amino Acids: These are important components of peptidomimetics and other bioactive molecules.
Core Synthetic Strategies: Achieving Enantioselectivity
The synthesis of chiral non-heterocyclic building blocks relies on a set of powerful and elegant strategies known as asymmetric synthesis. This approach aims to convert an achiral starting material into a chiral product with a preference for one enantiomer.[10]
Asymmetric Catalysis
This is one of the most efficient and widely used methods for preparing enantiomerically pure compounds.[10] It involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product.
-
Asymmetric Hydrogenation: This technique is used to reduce prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines.[4][5][11] Chiral metal catalysts, such as those based on rhodium (e.g., DuPHOS) and ruthenium (e.g., Noyori's catalysts), are highly effective for these transformations.[11][12]
-
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a classic example, allowing for the highly enantioselective conversion of allylic alcohols to chiral epoxides. Jacobsen's catalyst is effective for the asymmetric epoxidation of unactivated alkenes.[5][11]
Chiral Pool Synthesis
This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, as starting materials.[13] The inherent chirality of these starting materials is then transferred to the target molecule through a series of chemical transformations.
Chiral Auxiliaries
In this approach, an achiral substrate is covalently bonded to an enantiomerically pure molecule known as a chiral auxiliary.[13] The auxiliary then directs a subsequent stereocenter-forming reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.[13]
Enzymatic Resolutions
Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For example, a lipase can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.
Experimental Protocols and Data
To provide a practical context, this section outlines a representative experimental protocol for the asymmetric synthesis of a chiral alcohol, a common non-heterocyclic building block.
Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes the synthesis of a chiral 1,2-amino alcohol using a ruthenium-catalyzed asymmetric transfer hydrogenation, a method known for its operational simplicity and high enantioselectivity.[8]
Objective: To synthesize an enantiomerically enriched 1,2-amino alcohol from the corresponding α-amino ketone hydrochloride salt.
Materials:
-
α-Amino ketone hydrochloride salt (1.0 eq)
-
Ru-catalyst (e.g., a chiral Ru(II) complex) (0.1-1.0 mol%)
-
Formic acid/triethylamine (HCOOH/TEA) azeotropic mixture (5:2) as the hydrogen source
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of the α-amino ketone hydrochloride salt in the chosen solvent, add the chiral Ru-catalyst.
-
Add the formic acid/triethylamine mixture to the reaction vessel.
-
Stir the reaction mixture at a specified temperature (e.g., 28-60 °C) for a designated time (e.g., 4-20 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to afford the desired chiral 1,2-amino alcohol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Expected Outcome: High yield (typically >85%) and excellent enantioselectivity (>95% ee) for the desired chiral 1,2-amino alcohol.[8]
Data Summary:
| Substrate (α-Amino Ketone) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1a | 0.5 | 40 | 12 | 90 | >99 |
| 1b | 0.25 | 28 | 4 | 92 | 99.8 |
| 1c | 1.0 | 60 | 20 | 88 | 99.2 |
Table 1: Representative data for the Ru-catalyzed asymmetric transfer hydrogenation of various α-amino ketone substrates. Data is illustrative and based on typical outcomes for this type of reaction.
Visualization of Key Concepts
To further clarify the principles discussed, the following diagrams illustrate a key synthetic workflow and a fundamental mechanistic concept.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Caption: Energy difference in diastereomeric transition states.
Conclusion and Future Outlook
Chiral non-heterocyclic building blocks are indispensable tools in modern drug discovery and development.[2][] The ability to synthesize enantiomerically pure compounds through strategies like asymmetric catalysis has revolutionized the pharmaceutical industry, enabling the creation of safer and more effective medicines.[12] As our understanding of stereoselective synthesis deepens, we can expect the development of even more efficient and versatile methods for the preparation of these crucial building blocks. The continued innovation in this field will undoubtedly lead to the discovery of novel therapeutics with improved pharmacological profiles. The strategic application of chiral non-heterocyclic building blocks will remain a cornerstone of efficient and successful drug development programs for the foreseeable future.
References
- Tomasik, W., & Bee~ecki, C. (1977). Asymmetric Synthesis of Amines from Chiral Nitriles and Racemic Alcohols. RSC Publishing.
- CymitQuimica. (n.d.). Chiral Non-Heterocyclic Building Blocks. CymitQuimica.
- Ohno, N. (n.d.). Application of chiral building blocks to the synthesis of drugs. Faculty of Pharmaceutical Sciences, Toyama Medical and Pharmaceutical University.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- BenchChem. (2025). A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. BenchChem.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
- University of Windsor. (n.d.). Asymmetric Synthesis.
- Diéguez, M., & Pàmies, O. (2014). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 47(11), 3158-3171.
- Reddy, K. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Organic Process Research & Development.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9, 405-26.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.
- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis.
- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26.
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
- Stepan, A. F., et al. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Journal of Medicinal Chemistry, 64(23), 16849-16875.
- Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zurich.
Sources
- 1. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chiral Non-Heterocyclic Building Blocks | CymitQuimica [cymitquimica.com]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
Expanding the Proteomic Universe: A Technical Guide to the Power of Unnatural Amino Acids
Abstract: The central dogma of molecular biology, elegant in its simplicity, is predicated on a finite alphabet of twenty canonical amino acids. While this set has given rise to the vast diversity of life, it represents only a fraction of the chemical possibilities for protein structure and function. This guide explores the transformative field of unnatural amino-axids (UAAs), detailing the methodologies for their incorporation into proteins and showcasing their profound impact on our ability to probe biological systems, engineer novel enzymatic functions, and develop next-generation therapeutics. We provide researchers, scientists, and drug development professionals with a comprehensive overview of the core technologies, practical applications, and future outlook for this revolutionary expansion of the genetic code.
Introduction: Moving Beyond Nature's Canonical Set
For decades, our understanding and engineering of proteins have been bound by the 20 building blocks provided by nature. These canonical amino acids offer a remarkable range of functionalities, yet they lack the chemical diversity required to answer some of modern biology's most complex questions. Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are compounds that are not naturally encoded in the genetic makeup of organisms.[1] Their introduction into proteins is a paradigm shift, offering an unprecedented toolkit to manipulate molecular properties and create novel functionalities.[1][2]
The ability to install UAAs at specific sites within a protein allows for the introduction of unique chemical handles, spectroscopic probes, post-translational modification mimics, and photo-crosslinkable moieties.[1] This precise control empowers researchers to dissect protein structure-function relationships with unparalleled resolution, design novel biocatalysts, and construct sophisticated therapeutic molecules like antibody-drug conjugates (ADCs) with enhanced efficacy and safety profiles.[1][2] This guide will delve into the core technology that makes this possible—genetic code expansion—and explore its diverse and powerful applications.
The Core Technology: Genetic Code Expansion
The site-specific incorporation of a UAA into a protein during translation is primarily achieved through a technique called genetic code expansion .[3] This process hijacks the cell's natural protein synthesis machinery by introducing two key components: an orthogonal aminoacyl-tRNA synthetase (O-aaRS) and its cognate orthogonal tRNA (O-tRNA) .[4]
The Principle of Orthogonality: For the system to work, the introduced O-aaRS/O-tRNA pair must be "orthogonal" to the host cell's endogenous synthetases and tRNAs. This means:
-
The O-aaRS must specifically charge its cognate O-tRNA with the desired UAA and not with any of the 20 canonical amino acids.
-
The O-tRNA must not be recognized or charged by any of the host cell's endogenous synthetases.
-
The O-aaRS must not charge any of the host cell's endogenous tRNAs.
This mutual orthogonality ensures that the UAA is incorporated only at the desired position, specified by a unique codon, without disrupting normal protein synthesis.[5]
Repurposing the Stop Codon: The most common strategy for encoding a UAA is to repurpose a stop codon, typically the amber stop codon (UAG).[4][6] The anticodon of the O-tRNA is engineered to recognize the UAG codon on the mRNA. When the ribosome encounters this codon, instead of recruiting a release factor to terminate translation, it binds the UAA-charged O-tRNA, leading to the incorporation of the UAA into the growing polypeptide chain.[6]
Caption: High-level overview of the genetic code expansion workflow.
Methodologies for UAA Incorporation
While stop codon suppression is the most prevalent method for site-specific UAA incorporation, other techniques exist, each with specific advantages.
Site-Specific Incorporation via Stop Codon Suppression
This is the gold standard for incorporating a single UAA at a defined position. The choice of the orthogonal pair is critical. The pyrrolysyl-tRNA synthetase/tRNA (PylRS/tRNAPyl) pairs from archaea like Methanosarcina mazei are particularly useful because they are naturally orthogonal in bacteria and eukaryotes and can be engineered to accept a wide variety of UAAs.[7]
This protocol provides a generalized workflow for incorporating a photo-crosslinking UAA, p-benzoyl-L-phenylalanine (pBpa), into a target protein in E. coli.
-
Plasmid Construction:
-
Clone the gene of interest into an expression vector (e.g., pET vector) and introduce an amber (TAG) codon at the desired incorporation site using site-directed mutagenesis.
-
Co-transform E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and a second plasmid expressing the engineered O-aaRS (e.g., pBpaRS) and O-tRNA (e.g., tRNAPylCUA).
-
Causality Note: Using two separate plasmids allows for modularity and optimization of the expression levels of the synthetase and the target protein.
-
-
Protein Expression:
-
Grow the transformed cells in a rich medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Supplement the medium with the unnatural amino acid (e.g., 1 mM pBpa).
-
Induce protein expression with IPTG (e.g., 0.5 mM) and reduce the temperature to 20-25°C for overnight expression.
-
Causality Note: Lowering the temperature after induction slows down protein synthesis, which can improve the efficiency of UAA incorporation and promote proper protein folding.
-
-
Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication) in a suitable lysis buffer.
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
-
-
Verification of Incorporation:
-
Confirm the expression of the full-length protein via SDS-PAGE and Western Blotting. The presence of a band at the expected molecular weight indicates successful suppression of the amber codon.
-
Critical Step: Verify the precise mass and incorporation of the UAA using mass spectrometry (e.g., ESI-MS). This is the definitive validation step. The observed mass should match the theoretical mass of the protein with the incorporated UAA.
-
Caption: Experimental workflow for site-specific UAA incorporation.
Residue-Specific Incorporation
This method replaces all instances of a particular canonical amino acid with a UAA analogue.[8] It is often used in auxotrophic host strains that cannot synthesize a specific amino acid. By depleting the natural amino acid from the growth medium and supplying a structural analogue, the cell's own machinery incorporates the UAA globally.[8] While less precise than site-specific methods, it is useful for globally modifying protein properties.[9]
Applications: Probing and Engineering Biological Systems
The ability to incorporate UAAs has unlocked a vast array of applications, transforming our ability to study and engineer proteins.[1]
Mapping Protein-Protein Interactions with Photo-Crosslinking
A major challenge in biology is identifying the transient and dynamic interactions between proteins. Photo-crosslinking UAAs, such as p-benzoyl-L-phenylalanine (pBpa) and p-azido-L-phenylalanine (pAzF), provide a powerful solution.[10][11] These UAAs can be incorporated at specific sites in a "bait" protein. Upon exposure to UV light, they form highly reactive intermediates that covalently bond with nearby molecules, permanently trapping interacting "prey" proteins.[10][12] Subsequent analysis by mass spectrometry can then identify the interaction partners and the precise site of crosslinking.[13]
Caption: Using photo-crosslinking UAAs to capture protein interactions.
Probing and Mimicking Post-Translational Modifications (PTMs)
PTMs like phosphorylation, acetylation, and methylation are critical for regulating protein function, but they are often dynamic and difficult to study.[14] Genetic code expansion allows for the direct, site-specific incorporation of UAAs that are stable mimics of these modifications.[14][15][16] For example, phosphoserine can be incorporated directly, generating a homogeneously phosphorylated protein that is ideal for structural and functional studies without the need for enzymatic modification in vitro.[14] This provides unprecedented access to understanding how specific PTMs regulate cellular signaling pathways.[16]
Engineering Advanced Protein Therapeutics
The precise chemical control offered by UAAs is revolutionizing drug development.[]
-
Antibody-Drug Conjugates (ADCs): Traditional methods for attaching cytotoxic drugs to antibodies often result in heterogeneous mixtures with inconsistent efficacy and toxicity.[2] By incorporating a UAA with a unique chemical handle (e.g., an azide or alkyne for "click" chemistry), a drug can be attached at a specific site with a precise drug-to-antibody ratio. This leads to more potent, safer, and more homogeneous ADCs for targeted cancer therapy.[2]
-
Improved Pharmacokinetics: The stability and half-life of peptide and protein drugs can be significantly enhanced by incorporating UAAs.[] For instance, site-specific attachment of polyethylene glycol (PEGylation) via a UAA handle can shield the protein from proteases and reduce renal clearance, prolonging its circulation time in the body. Over 110 FDA-approved drugs already utilize unnatural or modified amino acid residues.[18]
| UAA Application | Key Advantage | Example UAA | Therapeutic Area |
| Antibody-Drug Conjugates | Site-specific conjugation, defined stoichiometry | p-azidomethyl-L-phenylalanine (pAMF) | Oncology[2][19] |
| Enhanced Stability | Resistance to proteolysis | N-methylated amino acids | General Peptidomimetics[] |
| Improved Pharmacokinetics | Increased half-life via PEGylation | Propargyl-lysine | Various |
| Targeted Delivery | Addition of cell-penetrating peptides | UAAs with bio-orthogonal handles | Gene/Drug Delivery[20] |
Table 1: Summary of UAA applications in therapeutic protein engineering.
Challenges and Future Directions
Despite its power, the field of genetic code expansion is not without its challenges. Key areas of ongoing research include:
-
Improving Incorporation Efficiency: The competition with release factors at stop codons can limit the yield of the UAA-containing protein. Engineering ribosomes and release factors is a promising strategy to boost efficiency.[21]
-
Expanding the UAA Repertoire: The discovery and evolution of new orthogonal synthetase/tRNA pairs are crucial for incorporating an even wider variety of chemical functionalities.[22][23]
-
Multi-Site Incorporation: Incorporating multiple, distinct UAAs into a single protein remains a significant challenge. Developing mutually orthogonal synthetase/tRNA pairs and utilizing alternative codons (e.g., quadruplet codons) are active areas of development.[7][22]
-
Eukaryotic and In Vivo Applications: While well-established in E. coli, adapting these systems for robust and efficient use in mammalian cells and whole organisms is a major frontier, particularly for therapeutic applications.[7]
Conclusion
The incorporation of unnatural amino acids has fundamentally expanded the chemical toolkit available for protein science. By breaking free from the constraints of the 20 canonical amino acids, this technology provides an elegant and powerful method for dissecting complex biological processes, engineering proteins with novel functions, and designing a new generation of precision therapeutics.[1][2][] As the methodologies continue to evolve and the repertoire of available UAAs grows, the potential for discovery and innovation in both fundamental research and drug development is virtually limitless.
References
- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers. [Link]
- Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
- Probing lysine posttranslational modifications by unn
- Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. National Institutes of Health (NIH). [Link]
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. National Institutes of Health (NIH). [Link]
- Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [Link]
- Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides. National Institutes of Health (NIH). [Link]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health (NIH). [Link]
- Unnatural Amino Acid Engineering for Intracellular Delivery of Protein Therapeutics. PubMed. [Link]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Methods for genetic code expansion. A) Residue-specific incorporation...
- Photo-crosslinking with a genetically encoded unnatural amino acid. A,...
- tRNA engineering strategies for genetic code expansion. National Institutes of Health (NIH). [Link]
- Probing lysine posttranslational modifications by unnatural amino acids.
- tRNA engineering strategies for genetic code expansion. Frontiers. [Link]
- Expansion of the Genetic Code via Expansion of the Genetic Alphabet. PubMed Central. [Link]
- De Novo Generation of Mutually Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs.
- Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. National Institutes of Health (NIH). [Link]
- Genetic Code Expansion. Addgene. [Link]
- Functional analysis of protein post-translational modifications using genetic codon expansion. National Institutes of Health (NIH). [Link]
- Unnatural Amino Acid Photo-Crosslinking Sheds Light on Gating of the Mechanosensitive Ion Channel OSCA1.2. PubMed. [Link]
- Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation.
- Photoaffinity Cross-Linking and Unnatural Amino Acid Mutagenesis Reveal Insights into Calcitonin Gene-Related Peptide Binding to the Calcitonin Receptor-like Receptor/Receptor Activity-Modifying Protein 1 (CLR/RAMP1) Complex.
Sources
- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addgene.org [addgene.org]
- 5. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 7. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocrosslinkable Unnatural Amino Acids Enable Facile Synthesis of Thermoresponsive Nano- to Micro-gels of Intrinsically Disordered Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 14. Functional analysis of protein post‐translational modifications using genetic codon expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing lysine posttranslational modifications by unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Unnatural Amino Acid Engineering for Intracellular Delivery of Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3-Amino-2-phenylpropanoic Acid: A Technical Guide to Commercial Sourcing and Purity for Pharmaceutical Development
Introduction: The Critical Role of (S)-3-Amino-2-phenylpropanoic Acid in Drug Discovery
This compound, a chiral non-proteinogenic β-amino acid, is a pivotal building block in contemporary pharmaceutical research and development. Its unique structural motif is incorporated into a variety of therapeutic agents, contributing to their pharmacological activity and specificity. The precise stereochemistry of this compound is often crucial for its biological function, making the control of its purity, particularly its enantiomeric purity, a matter of utmost importance in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of commercial suppliers, purity considerations, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
The journey of a drug from discovery to market is underpinned by rigorous quality control, and for chiral molecules, this scrutiny begins with the starting materials. The United States Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established clear guidelines on the development of stereoisomeric drugs and the control of impurities.[1][2][3][4][5][6][7][8][9] These regulatory frameworks emphasize the need to understand and control the stereoisomeric composition of drug substances, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[6][10] This principle is the driving force behind the meticulous evaluation of this compound's purity.
Commercial Suppliers: A Comparative Analysis
A multitude of chemical suppliers offer this compound, often with varying grades of purity and supporting documentation. For researchers and developers, selecting a reliable supplier is the first step in ensuring the quality and reproducibility of their work. Below is a comparative table of prominent commercial suppliers and their listed specifications for this compound.
| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |
| Sigma-Aldrich | This compound | 1076-51-3 | C₉H₁₁NO₂ | 165.19 | 97% |
| TCI Chemicals | (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8 | C₉H₁₁NO₂ | 165.19 | >98.0% (HPLC) |
| BLDpharm | This compound hydrochloride | 1392219-09-8 | C₉H₁₂ClNO₂ | 201.65 | Not specified |
| Chem-Impex | (2S,3S)-3-Amino-2-hydroxy-3-phenylpropionic acid | 55325-50-3 | C₉H₁₁NO₃ | 181.19 | ≥ 99% (HPLC) |
| Advanced ChemBlocks | This compound | 1076-51-3 | C₉H₁₁NO₂ | 165.19 | 98% |
| ChemScene | (S)-2-Amino-2-methyl-3-phenylpropanoic acid | 23239-35-2 | C₁₀H₁₃NO₂ | 179.22 | ≥98% |
| MedChemExpress | (S)-2-Amino-2-methyl-3-phenylpropanoic acid | 23239-35-2 | C₁₀H₁₃NO₂ | 179.22 | 99.62% |
Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is crucial to obtain the certificate of analysis (CoA) for a specific lot to confirm the purity and impurity profile.
Purity and Impurity Profiling: A Deep Dive
The seemingly straightforward purity value on a supplier's specification sheet often belies a more complex picture. For this compound, impurities can be broadly categorized into three main types: enantiomeric impurities, diastereomeric impurities (if applicable to the synthetic route), and process-related impurities.
Potential Impurities in the Synthesis of this compound
The synthesis of β-amino acids can be complex, and byproducts can arise from various stages. Common synthetic routes may lead to impurities such as:
-
(R)-3-Amino-2-phenylpropanoic acid: The undesired enantiomer is the most critical impurity to monitor and control for applications in chiral drug synthesis.
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Byproducts of the reaction: These can include products from side reactions or incomplete conversions. For instance, in syntheses involving phenylacetaldehyde, related amide, ester, and aldehyde byproducts may be present.[11]
-
Degradation products: The stability of the amino acid can be a factor, and degradation products may form during synthesis or storage.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][5] For early-stage research, a purity of >98% may be acceptable. However, for later-stage development and manufacturing of an API, a much more stringent control of impurities is required, with specific limits set for identified and unidentified impurities.
Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity assessment of this compound. The following diagram illustrates a typical workflow.
Caption: Workflow for the purity assessment of this compound.
Analytical Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound, particularly its enantiomeric purity.
Chiral HPLC for Enantiomeric Purity
Direct chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and effective method for separating and quantifying the enantiomers of amino acids.[12] Several types of CSPs are commercially available and have shown efficacy in resolving amino acid enantiomers, including macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™) and polysaccharide-based columns.[13][14][15][16]
Experimental Protocol: Chiral HPLC Analysis
The following is a representative, starting-point protocol for the chiral HPLC analysis of this compound. Optimization will likely be required based on the specific column and instrumentation used.
-
Column: A chiral stationary phase column suitable for amino acid separation (e.g., Astec® CHIROBIOTIC® T, or similar).
-
Mobile Phase: A polar ionic or reversed-phase mobile phase is typically employed. A common starting point is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). For example, Methanol/0.1% Ammonium Acetate in Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and a racemic standard to identify the retention times of the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Purification Strategies to Enhance Purity
For applications demanding higher purity than what is commercially available, further purification may be necessary. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[17]
Workflow for Recrystallization
The process of recrystallization involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, promoting the formation of pure crystals.
Caption: A stepwise workflow for the purification of this compound via recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A mixture of solvents, such as ethanol/water or methanol/water, is often effective.
-
Dissolution: In a suitable flask, add the impure this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Conclusion: Ensuring Quality and Compliance in Drug Development
The selection of a high-quality source of this compound and the rigorous assessment of its purity are foundational to the successful development of chiral pharmaceuticals. A thorough understanding of the potential impurities, coupled with robust analytical methods for their detection and quantification, is essential for ensuring the safety, efficacy, and regulatory compliance of the final drug product. By implementing the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complexities of sourcing and handling this critical chiral building block with confidence, thereby contributing to the advancement of innovative and safe medicines.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006 Oct.
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006 Oct.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- Auerbach, M. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. 2025 Jun.
- McConnell, O. J., et al. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. 2023.
- Hoffmann, C. V., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chirality. 2009.
- The Significance of Chirality in Drug Design and Development. PubMed Central.
- U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. 1992 May.
- FDA issues flexible policy on chiral drugs.
- Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. 2019 Sep.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
- SynZeal. Phenylalanine Impurities.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. This compound.
- Pharmaffiliates. Phenylalanine-impurities.
- Strege, M. A., et al. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Shiraiwa, T., et al. Preparation of Optically Active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic Acid (Threo-Beta-Phenylserine) via Optical Resolutions by Replacing and Preferential Crystallization. Bioscience, Biotechnology, and Biochemistry. 1997.
- Amino acid oxidation/reduction-related impurities.
- Google Patents. PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE.
- Google Patents. Method for crystallization of amino acids.
- Google Patents. Method for resolving 3-amino-3-phenylpropanol.
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. mt.com [mt.com]
Methodological & Application
Application Note: Strategic Incorporation of (S)-3-Amino-2-phenylpropanoic acid for the Synthesis of Advanced Peptidomimetics
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Natural peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by their inherent instability and conformational flexibility. The introduction of non-natural amino acids is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome these limitations. This guide focuses on (S)-3-Amino-2-phenylpropanoic acid, a chiral β-amino acid derivative of phenylalanine. Its incorporation into a peptide backbone is not a mere substitution but a strategic design choice that fundamentally alters the resulting molecule's architecture and function. By adding a single carbon atom to the backbone, we unlock remarkable properties, most notably a profound resistance to enzymatic degradation and the ability to form unique, stable secondary structures. This document provides both the theoretical underpinnings and field-proven protocols for leveraging this versatile building block to create next-generation peptide therapeutics with enhanced stability and precisely controlled conformations.
The Strategic Advantage of the β-Amino Acid Backbone
This compound, a β-homologue of phenylalanine, introduces an additional methylene group into the peptide backbone between the α-carbon and the amino group. This seemingly minor modification has profound consequences for the peptide's properties, making it a valuable tool in peptidomimetic design.[1][2]
Enhanced Proteolytic Resistance
One of the most significant challenges in peptide drug development is their rapid degradation by proteases in the body. Proteases are highly specific enzymes that recognize and cleave the peptide bonds of α-amino acid sequences. The altered topology of the β-amino acid backbone disrupts the precise geometry required for protease recognition and binding.[3] This steric hindrance effectively renders the modified peptide bond resistant to cleavage, significantly increasing the peptide's in-vivo half-life and bioavailability.[4][5]
Caption: Expanded conformational possibilities with β-amino acids.
Protocol: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating this compound is through standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). [6][7]The key is to treat the β-amino acid like its α-counterparts while being mindful of potentially slower reaction kinetics.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| Protected β-Amino Acid | Fmoc-(S)-3-amino-2-phenylpropanoic acid | Major chemical suppliers |
| Resin | Rink Amide (for C-terminal amides) or Wang (for C-terminal acids) | Standard peptide synthesis suppliers |
| Solvents | N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM) | Fisher Scientific, VWR |
| Deprotection Solution | 20% Piperidine in DMF (v/v) | Prepare fresh |
| Coupling Reagents | HATU, HBTU, or HCTU | Standard peptide synthesis suppliers |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Cleavage Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Prepare fresh in a fume hood |
| Precipitation Solvent | Cold Diethyl Ether | Sigma-Aldrich |
SPPS Workflow for Incorporation
The following protocol outlines a single coupling cycle for adding Fmoc-(S)-3-amino-2-phenylpropanoic acid to a growing peptide chain attached to a solid support resin.
Caption: Fmoc-SPPS cycle for β-amino acid incorporation.
Detailed Step-by-Step Methodology
This protocol assumes a starting scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g.
-
Resin Swelling: Place 200 mg of the resin in a reaction vessel. Swell in DMF for 30 minutes. Drain the solvent.
-
Fmoc-Deprotection: Add 3 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 3 mL portion of the deprotection solution for 10 minutes. This two-step process ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform a series of washes: 5x with DMF, 3x with DCM, and 3x with DMF.
-
Coupling Reaction (The Critical Step):
-
In a separate vial, dissolve 4 equivalents of Fmoc-(S)-3-amino-2-phenylpropanoic acid (0.4 mmol) and 3.95 equivalents of HATU (or HBTU/HCTU) in 2 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the vial. The solution should change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. Causality Note: β-amino acids can exhibit slower coupling kinetics than α-amino acids due to steric hindrance. Extended coupling times are often necessary to drive the reaction to completion. [8]
-
-
Reaction Monitoring and Potential Double Coupling:
-
Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling (free primary amines). A yellow/colorless result indicates completion.
-
If the test is positive (blue), drain the reaction vessel and repeat step 4 (a "double couple") with a freshly prepared activation solution to ensure maximum yield.
-
-
Washing: Once coupling is complete, wash the resin thoroughly: 5x with DMF, 3x with DCM, and 3x with DMF. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.
-
Agitate for 2-3 hours at room temperature in a fume hood.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification and Characterization
The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct mass, confirming the successful incorporation of the β-amino acid.
Applications in Drug Discovery and Development
The unique properties imparted by this compound and other β-amino acids make them valuable in various therapeutic areas. [4][9]
-
Antimicrobial Peptides (AMPs): The incorporation of β-amino acids can enhance the stability and amphipathic structure of AMPs, leading to potent activity against a wide range of pathogens while resisting bacterial proteases. [10][11]* Metabolic Disease Therapeutics: Peptides containing β-amino acids are being explored as long-acting analogues of hormones like GLP-1 for the treatment of diabetes, where increased half-life is a major advantage. [5]* Oncology: The ability to create stable, well-defined helical structures allows for the design of "stapled" peptides and other peptidomimetics that can disrupt protein-protein interactions crucial for cancer cell growth and survival, such as the p53-MDM2 interaction. [12]* Neurological Disorders: The constrained conformations can lead to high-affinity and selective ligands for G-protein coupled receptors (GPCRs) involved in neurological pathways. [3]
Conclusion
This compound is more than just a modified building block; it is a strategic tool for rational peptide design. By following established SPPS protocols with minor adjustments to account for potentially slower kinetics, researchers can readily incorporate this amino acid to create novel peptidomimetics. The resulting molecules exhibit superior proteolytic stability and adopt predictable, non-natural conformations, making them excellent candidates for developing next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7, 302-307. [Link]
- ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medical Chemistry. [Link]
- ResearchGate. (2017).
- Leclerc, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022). Expert Opinion on Drug Discovery. [Link]
- Pérès, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Leclerc, E., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery. [Link]
- Taylor & Francis Online. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery. [Link]
- ResearchGate. (n.d.).
- APD. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced Peptides. [Link]
- SciELO. (2022). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]
- MDPI. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences. [Link]
- National Institutes of Health. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
- National Institutes of Health. (2016). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. [Link]
- National Institutes of Health. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. The Journal of Organic Chemistry. [Link]
- ACS Publications. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2012). Manufacturing of peptides exhibiting biological activity. Microbial Cell Factories. [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-3-Amino-2-phenylpropanoic Acid as a Versatile Chiral Building Block in Organic Synthesis
Abstract
(S)-3-Amino-2-phenylpropanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structural architecture, featuring a stereodefined center, a primary amine, a carboxylic acid, and a phenyl group, provides multiple avenues for synthetic manipulation. This guide offers an in-depth exploration of its application, moving beyond simple procedural lists to explain the underlying principles and strategic considerations. We present detailed, field-proven protocols for its use in the stereocontrolled synthesis of chiral β-lactams and as a key component in constructing peptidomimetics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex, enantiomerically pure molecules.
Introduction: The Strategic Value of this compound
The pursuit of enantiomerically pure compounds is a cornerstone of pharmaceutical and materials science. Chiral building blocks, which are enantiopure molecules incorporated into a larger synthetic scheme, offer an efficient strategy for transferring stereochemical information. This compound is a prime example of such a building block.[1] Unlike its α-amino acid counterpart, phenylalanine, the β-arrangement of the amino group provides unique conformational properties and reactivity.
Its utility stems from three key features:
-
Defined Stereochemistry: The (S)-configuration at the C2 position serves as a reliable stereochemical anchor, directing the outcome of subsequent transformations.
-
Orthogonal Functionality: The nucleophilic amine and electrophilic carboxylic acid can be selectively protected and activated, allowing for precise, stepwise modifications.[2][3]
-
Structural Influence: The phenyl group provides a rigid scaffold that can influence the conformation of the final molecule, which is critical for biological activity and receptor binding.
Physicochemical Properties
A summary of the key properties of this compound is provided below for easy reference.
| Property | Value |
| IUPAC Name | (2S)-3-amino-2-phenylpropanoic acid[4] |
| Synonyms | (S)-2-Phenyl-β-alanine |
| CAS Number | 1076-51-3[4][5] |
| Molecular Formula | C₉H₁₁NO₂[4][5] |
| Molecular Weight | 165.19 g/mol [4][5] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98%[5] |
Application I: Stereoselective Synthesis of Chiral β-Lactams
The β-lactam ring is a privileged scaffold in medicinal chemistry, most famously as the core of penicillin and cephalosporin antibiotics. The biological activity of these compounds is critically dependent on the stereochemistry of the four-membered ring. This compound is an excellent precursor for constructing 3-amino-4-phenyl-azetidin-2-ones via the Staudinger [2+2] ketene-imine cycloaddition.[6][7]
Synthetic Strategy Overview
The overall workflow involves the protection of the amine, activation of the carboxylic acid to form a ketene precursor, and subsequent cycloaddition with an imine. The original stereocenter of the amino acid directs the stereochemistry of the newly formed C3-C4 bond in the β-lactam ring.
Caption: Workflow for β-lactam synthesis.
Protocol 1: Synthesis of a Protected cis-β-Lactam
This protocol details the synthesis of a cis-β-lactam, a common outcome from this precursor due to the directing influence of the bulky substituent at the C4 position.
Part A: N-Protection of this compound
Causality: The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This is crucial to prevent the amine from acting as a nucleophile in subsequent steps and to avoid unwanted polymerization. The Boc group is stable under the conditions required for acid chloride formation but can be removed later under acidic conditions.[2]
-
Setup: Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the mixture to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) to raise the pH to ~9-10.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction & Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected acid, which is often used without further purification.
Part B: Carboxyl Group Activation and [2+2] Cycloaddition
Causality: The carboxylic acid is converted to a more reactive acyl chloride. In the presence of a base (triethylamine), this eliminates HCl to form a transient ketene. The ketene then undergoes a [2+2] cycloaddition with a pre-formed imine to yield the β-lactam ring.[8][9]
-
Acid Chloride Formation: Dissolve the N-Boc protected acid (1.0 eq) from Part A in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool to 0 °C and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Stir at 0 °C for 30 minutes, then at room temperature for 2 hours until gas evolution ceases. The formation of the acid chloride is now complete.
-
Cycloaddition: In a separate flask, dissolve the desired imine (e.g., N-benzylidenemethanamine, 1.0 eq) in anhydrous DCM. Cool this solution to -78 °C (dry ice/acetone bath).
-
Addition: Slowly add the freshly prepared acid chloride solution to the imine solution via cannula. Immediately following, add triethylamine (Et₃N, 2.2 eq) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure cis-β-lactam.
| Parameter | Typical Result |
| Overall Yield | 55-75% (over 2 steps) |
| Diastereomeric Ratio (cis:trans) | >95:5 |
| Key ¹H NMR Signal (H-3) | δ 5.8-6.0 ppm (d, J ≈ 4.5-5.0 Hz)[10] |
| Key ¹H NMR Signal (H-4) | δ 5.5-5.7 ppm (d, J ≈ 4.5-5.0 Hz)[10] |
Application II: Incorporation into Peptidomimetics
The incorporation of β-amino acids into peptide sequences creates "peptidomimetics." These modified peptides often exhibit enhanced stability against proteolytic degradation and can adopt unique secondary structures (e.g., helices, sheets) not accessible to natural peptides.[11] this compound is valuable for introducing a constrained, chiral element into a peptide backbone.
Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for constructing peptides.[12] The strategy involves anchoring the C-terminal amino acid to a polymer resin and sequentially adding protected amino acids. The use of a solid support simplifies purification, as excess reagents and byproducts are removed by simple washing. The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Protocol 2: Synthesis of a Dipeptide using Fmoc-SPPS
This protocol describes the manual synthesis of a simple dipeptide, for example, Ala-(β-Phe), where β-Phe is our target building block.
-
Resin Preparation: Place Fmoc-Wang resin (or a suitable amide-linking resin) in a fritted peptide synthesis vessel. Swell the resin in DMF for 30 minutes, then drain.
-
First Amino Acid Loading (Our Building Block):
-
Dissolve Fmoc-(S)-3-Amino-2-phenylpropanoic acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 8 eq) to the solution and vortex briefly.
-
Add the activated amino acid solution to the swollen resin. Agitate with nitrogen bubbling for 2-4 hours.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Repeat with fresh 20% piperidine in DMF for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.
-
-
Second Amino Acid Coupling (e.g., Alanine):
-
Prepare the activated amino acid solution as in step 2, using Fmoc-Ala-OH.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Drain and wash thoroughly as before (DMF, DCM, DMF).
-
-
Final Fmoc Deprotection: Repeat step 3 to deprotect the N-terminus of the final alanine residue.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
| Parameter | Expected Outcome |
| Coupling Efficiency | >99% per step (monitored by Kaiser test) |
| Crude Purity | 50-80% (by RP-HPLC) |
| Final Purity | >95% (after RP-HPLC purification) |
| Characterization | ESI-MS to confirm correct molecular weight |
Trustworthiness and Validation
The protocols described are based on established and reliable chemical transformations.[9][12] The trustworthiness of any synthetic procedure relies on rigorous validation of the products.
-
Self-Validation System: Each protocol includes critical purification and characterization steps. For the β-lactam synthesis, confirmation of the cis-stereochemistry is paramount and is typically achieved by analyzing the coupling constants in ¹H NMR spectroscopy.[10] For peptide synthesis, the final product's identity and purity must be confirmed by a combination of RP-HPLC (to assess purity) and mass spectrometry (to confirm the molecular weight).
-
Expertise-Driven Choices: The selection of protecting groups (Boc vs. Fmoc), activating agents (oxalyl chloride vs. HBTU), and solvents are deliberate choices based on decades of chemical literature. For example, DMF is used as a polar aprotic solvent in SPPS because it effectively solvates the growing peptide chain and swells the resin, facilitating reaction kinetics. TFA is used for cleavage because it is strong enough to cleave most common protecting groups and the resin linkage simultaneously.[2]
References
- Vertex AI Search. (2024). Search results on (2S,3S)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- J-STAGE. (2007). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-amino-3-phenylpropionic Acid.
- National Center for Biotechnology Information. (2010).
- SpringerLink. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
- Advanced ChemBlocks. (n.d.). This compound.
- TCI Chemicals. (2021). Chiral Auxiliary for the Synthesis of Optically Active Amino Acids.
- National Center for Biotechnology Information. (2015). Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Wikipedia. (n.d.). Chiral auxiliary.
- Royal Society of Chemistry. (2018). Recent advances in β-lactam synthesis.
- TCI Chemicals. (n.d.). (S)-3-Amino-3-phenylpropanoic Acid | 40856-44-8.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with High-Purity Building Blocks: The Case of S-3-Amino-3-(2-hydroxyphenyl)propionic Acid.
- National Center for Biotechnology Information. (n.d.). This compound | C9H11NO2 | CID 11062739.
- ResearchGate. (2023). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- National Center for Biotechnology Information. (n.d.). (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704.
- National Center for Biotechnology Information. (2014).
- AAPPTec. (n.d.).
- LibreTexts. (n.d.). CX9.
- St. Paul's Cathedral Mission College. (n.d.). BIOMOLECULES AMINO ACIDS AND PROTEINS.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- ResearchGate. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
- National Center for Biotechnology Information. (n.d.). (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327.
- Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- National Center for Biotechnology Information. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- MDPI. (2018).
- ResearchGate. (2011).
- ChemPep. (n.d.). Overview of Peptide Synthesis.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. peptide.com [peptide.com]
- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 4. This compound | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98% | CAS: 1076-51-3 | AChemBlock [achemblock.com]
- 6. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. β-Lactam synthesis [organic-chemistry.org]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. chempep.com [chempep.com]
Experimental protocols for the synthesis of (S)-3-Amino-2-phenylpropanoic acid
An Application Note and Comprehensive Protocol Guide
Synthesis of (S)-3-Amino-2-phenylpropanoic Acid: Strategies and Methodologies
For: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as (S)-β-phenylalanine, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. Its stereospecific incorporation is often a key determinant of therapeutic efficacy and safety. This document provides a detailed guide to the experimental protocols for the synthesis of this valuable compound. We will explore and compare various synthetic strategies, offering in-depth, step-by-step protocols. The focus is on providing not just procedural instructions, but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions, thereby ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of this compound
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing. Chiral β-amino acids, such as this compound, are of particular interest due to their presence in a wide array of biologically active molecules, including peptides, alkaloids, and antibiotics. The precise spatial arrangement of the amino and carboxylic acid functional groups in relation to the phenyl ring is critical for molecular recognition and biological activity. Consequently, the development of efficient and stereoselective synthetic routes to access the (S)-enantiomer is a significant area of research.
This guide will delve into established and modern methodologies for the synthesis of this compound, with a focus on asymmetric synthesis, which is paramount for achieving high enantiopurity.
Comparative Overview of Synthetic Strategies
Several synthetic routes to this compound have been developed, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as substrate availability, desired scale, cost-effectiveness, and the required level of enantiomeric purity.
| Synthetic Strategy | Key Features | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| Chiral Resolution | Separation of a racemic mixture | >99% | High purity achievable, well-established | Theoretical max yield of 50%, requires resolving agent |
| Asymmetric Hydrogenation | Reduction of a prochiral precursor with a chiral catalyst | 90-99% | High yielding, atom-economical | Requires specialized catalysts and high-pressure equipment |
| Enzymatic Resolution | Enzyme-catalyzed kinetic resolution | >99% | Mild reaction conditions, high selectivity | Substrate specific, potential for low yields |
| Chiral Auxiliary-Mediated Synthesis | Use of a recoverable chiral auxiliary | >98% | High stereocontrol, reliable | Multi-step process, requires stoichiometric auxiliary |
Experimental Protocols
This section provides detailed, step-by-step protocols for two prominent methods for synthesizing this compound.
Protocol 1: Asymmetric Hydrogenation of (Z)-2-Phenyl-3-(benzoylamino)acrylic Acid
This protocol details the asymmetric hydrogenation of a prochiral enamide precursor using a chiral rhodium catalyst. This method is highly efficient and provides excellent enantioselectivity.
Workflow Diagram:
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Materials:
-
(Z)-2-Phenyl-3-(benzoylamino)acrylic acid (1.0 eq)
-
[Rh(COD)(DIPAMP)]BF4 (0.01 eq)
-
Methanol (degassed)
-
Hydrogen gas (H2)
-
6M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Equipment:
-
High-pressure hydrogenation reactor
-
Schlenk line
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Catalyst Loading and Reaction Setup: In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with (Z)-2-Phenyl-3-(benzoylamino)acrylic acid and the chiral rhodium catalyst, [Rh(COD)(DIPAMP)]BF4.
-
Expert Insight: The use of a chiral phosphine ligand like DIPAMP is crucial for inducing asymmetry at the prochiral double bond, leading to the preferential formation of the (S)-enantiomer.
-
-
Solvent Addition and Degassing: Add degassed methanol to the reactor. The solvent must be thoroughly degassed to prevent oxygen from poisoning the rhodium catalyst.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired pressure (typically 3-4 atm) with hydrogen. Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up: Upon completion, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Deprotection: To the crude N-benzoyl protected amino acid, add 6M HCl and heat the mixture to reflux for 4-6 hours. This will hydrolyze the benzoyl protecting group.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate. Filter the solid and wash with cold water. To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., NaOH or NH4OH). The product will precipitate and can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.
-
Trustworthiness Check: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis to validate the stereoselectivity of the hydrogenation step.
-
Protocol 2: Chiral Auxiliary-Mediated Strecker Synthesis
This protocol utilizes a chiral auxiliary to direct the stereoselective addition of a cyanide source to an imine, followed by hydrolysis to yield the desired β-amino acid.
Workflow Diagram:
Caption: Workflow for Chiral Auxiliary-Mediated Strecker Synthesis.
Materials:
-
Phenylacetaldehyde (1.0 eq)
-
(S)-(-)-α-Methylbenzylamine (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.1 eq)
-
Toluene
-
4Å Molecular Sieves
-
6M Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Imine Formation: To a solution of phenylacetaldehyde in toluene, add (S)-(-)-α-methylbenzylamine and activated 4Å molecular sieves. Fit the flask with a Dean-Stark trap and reflux the mixture for 2-4 hours to azeotropically remove water.
-
Expert Insight: The chiral amine, (S)-(-)-α-methylbenzylamine, serves as the chiral auxiliary, directing the subsequent nucleophilic attack of the cyanide ion to one face of the imine double bond.
-
-
Diastereoselective Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Auxiliary Removal: Quench the reaction by carefully adding 6M HCl. Heat the mixture to reflux for 8-12 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Work-up and Purification: After cooling, the aqueous and organic layers are separated. The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove any remaining chiral auxiliary. The pH of the aqueous layer is then adjusted to the isoelectric point of this compound (around pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
-
Trustworthiness Check: The diastereomeric ratio of the intermediate α-aminonitrile can be determined by NMR spectroscopy before hydrolysis. The enantiomeric excess of the final product should be confirmed by chiral HPLC. The chiral auxiliary can be recovered from the organic layer for reuse.
-
Safety and Handling
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated.
-
Cyanides: Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide gas upon contact with water or acids. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE, including gloves and safety glasses.
Conclusion
The synthesis of enantiomerically pure this compound is a critical task in medicinal chemistry and drug development. The protocols detailed in this guide represent reliable and well-established methods for achieving this goal. The choice between asymmetric hydrogenation and a chiral auxiliary-mediated approach will depend on the specific requirements of the research, including scale, available equipment, and cost considerations. By understanding the underlying principles and carefully following these protocols, researchers can confidently synthesize this important chiral building block for their scientific endeavors.
References
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. [Link]
- Ager, D. J. (1999). The Synthesis of β-Amino Acids, Derivatives and Peptides. Current Medicinal Chemistry, 6(10), 911-928. (A general review on β-amino acid synthesis, relevant context but no direct URL to a free full text is consistently available).
- Vedejs, E., & Jure, M. (2005). Efficiency in Auxiliary-Mediated Asymmetric Synthesis. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]
High-performance liquid chromatography (HPLC) methods for amino acid analysis
Application Note & Protocol Guide: High-Performance Liquid Chromatography (HPLC) Methods for Amino Acid Analysis
Introduction: The Central Role of Amino Acid Analysis
Amino acids are the fundamental building blocks of proteins and peptides, playing a critical role in virtually all biological processes.[1] Their accurate quantification is paramount in diverse fields, from assessing the nutritional value of food and monitoring cell culture media in biopharmaceutical production to clinical diagnostics for metabolic disorders.[2][3][4][5] High-Performance Liquid Chromatography (HPLC) has emerged as the cornerstone technique for amino acid analysis due to its high resolution, sensitivity, and reproducibility.[1][3]
However, most amino acids lack strong native chromophores or fluorophores, making their direct detection by common HPLC detectors like UV-Vis or fluorescence challenging.[3][6][7] To overcome this, chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to the amino acid molecules, significantly enhancing their detectability.[2][6][8] This guide provides an in-depth exploration of the most prevalent HPLC-based amino acid analysis methodologies, detailing the underlying principles, experimental protocols, and practical considerations for researchers, scientists, and drug development professionals.
The Dichotomy of Derivatization: Pre-Column vs. Post-Column Strategies
The derivatization step can be performed either before the sample is injected onto the HPLC column (pre-column) or after the amino acids have been separated on the column but before they reach the detector (post-column).[6][9] The choice between these two strategies is a critical decision that influences the entire analytical workflow, from sample preparation to data analysis.
Pre-Column Derivatization: In this approach, the derivatizing reagent is mixed with the sample prior to injection. This method offers several advantages, including higher sensitivity, a wider choice of reagents, and the use of simpler HPLC instrumentation.[9][10][11] Since the derivatization occurs offline, the reaction conditions can be optimized for maximum yield. Furthermore, modern HPLC autosamplers can automate the entire derivatization process, significantly improving reproducibility and throughput.[2][12][13][14]
Post-Column Derivatization: Here, the amino acids are first separated in their native form, typically by ion-exchange chromatography.[10] After exiting the column, the eluent is mixed with a derivatizing reagent delivered by a separate pump. This mixture then flows through a reaction coil to allow for the derivatization to occur before entering the detector.[10][11] The primary advantages of post-column derivatization are its robustness and reduced susceptibility to matrix interferences, as the separation of analytes occurs before the chemical reaction.[11][15]
Figure 1: Comparison of pre-column and post-column derivatization workflows.
Key Derivatization Chemistries and Their Applications
The selection of a derivatization reagent is dictated by the specific requirements of the analysis, including the types of amino acids to be quantified (primary, secondary, or both), desired sensitivity, and available detection capabilities.
Pre-Column Derivatization Reagents
-
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2][16] This reaction is a cornerstone of many automated pre-column derivatization methods.[2][9][12] A key limitation of OPA is its inability to react with secondary amines like proline and hydroxyproline.[17]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, fluorescent derivatives.[6][18][19] The combination of OPA and FMOC is frequently used for the comprehensive analysis of all proteinogenic amino acids.[12][17][20][21][22] The derivatization process is often automated, with OPA reacting first, followed by the addition of FMOC to derivatize the secondary amino acids.[12][20]
-
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Marketed as the Waters AccQ•Tag™ method, AQC reacts with both primary and secondary amino acids to produce highly stable, fluorescent derivatives.[6][23][24] This method is known for its robustness and is widely used for the analysis of protein hydrolysates and complex biological samples.[24][25]
-
Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC is used in the Waters Pico•Tag™ method.[26][27] It reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detected by UV absorbance.[26][28] This method is well-established for the analysis of amino acids in food and feedstuffs.[26][27]
-
Dansyl Chloride: This reagent forms highly fluorescent and UV-active derivatives with both primary and secondary amino acids.[6] It has been successfully applied in clinical laboratory settings for the rapid qualitative analysis of amino acids.[29]
Post-Column Derivatization Reagents
-
Ninhydrin: This is the classical reagent for post-column derivatization. It reacts with most amino acids to produce a deep purple product (Ruhemann's purple) that is detected by UV-Vis absorbance at 570 nm. Proline, a secondary amine, yields a yellow product detected at 440 nm.[10] The ninhydrin method is highly reproducible and robust, making it a gold standard for many routine applications.[15]
-
o-Phthalaldehyde (OPA): OPA can also be used in a post-column format for the sensitive fluorescence detection of primary amino acids.[10][15]
Table 1: Comparison of Common Amino Acid Derivatization Methods
| Method | Derivatization | Reagent(s) | Reacts With | Detection | Advantages | Disadvantages |
| OPA/Thiol | Pre-Column | o-Phthalaldehyde | Primary Amines | Fluorescence | High sensitivity, fast reaction, easily automated.[2] | Does not react with secondary amines (e.g., Proline).[17] |
| OPA/FMOC | Pre-Column | OPA & FMOC-Cl | Primary & Secondary Amines | Fluorescence | Comprehensive analysis of all amino acids, automated.[17][20] | Two-step reaction, potential for FMOC-OH interference.[6] |
| AccQ•Tag™ (AQC) | Pre-Column | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate | Primary & Secondary Amines | Fluorescence/UV | Stable derivatives, robust method for complex samples.[23][24] | Proprietary reagent kit. |
| Pico•Tag™ (PITC) | Pre-Column | Phenylisothiocyanate | Primary & Secondary Amines | UV | Well-established, good for food/feed analysis.[26][27] | Sample preparation can be intricate.[6] |
| Ninhydrin | Post-Column | Ninhydrin | Primary & Secondary Amines | UV-Vis | Highly reproducible, robust, less matrix interference.[10][15] | Requires additional pump and reaction coil, lower sensitivity than fluorescence. |
Detailed Protocols
Protocol 1: Automated Pre-Column Derivatization with OPA/FMOC for Cell Culture Media Analysis
This protocol is designed for the routine monitoring of amino acid consumption in mammalian cell culture media, a critical aspect of biopharmaceutical production.[13][22][30][31] Automation of the derivatization process using the HPLC autosampler minimizes operator variability and increases throughput.[13][21]
1. Materials and Reagents:
-
Amino Acid Standard Solution
-
Cell Culture Media Samples
-
Boric Acid Buffer (0.4 M, pH 10.2)
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 10 µL of 3-mercaptopropionic acid.
-
FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.
-
HPLC Grade Water and Acetonitrile
2. Sample Preparation:
-
Thaw frozen cell culture media samples to room temperature.
-
Centrifuge the samples at 10,000 x g for 5 minutes to remove cells and debris.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
If necessary, dilute the supernatant with HPLC grade water to bring amino acid concentrations within the linear range of the calibration curve.
-
Transfer the prepared samples and standards to autosampler vials.
3. Automated Derivatization Program (Example for a typical autosampler):
-
This program is executed by the autosampler for each sample/standard injection.
-
Draw 70 µL of Boric Acid Buffer.
-
Draw 10 µL of sample/standard.
-
Mix in the needle (aspirate/dispense cycle) 5 times.
-
Wait 1 minute.
-
Draw 10 µL of OPA Reagent.
-
Mix in the needle 10 times.
-
Wait 1 minute.
-
Draw 10 µL of FMOC Reagent.
-
Mix in the needle 10 times.
-
Inject a specified volume (e.g., 10 µL) of the derivatized mixture.
4. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
-
Gradient:
-
0-2 min: 2% B
-
2-18 min: 2% to 57% B (linear)
-
18-20 min: 57% to 100% B (linear)
-
20-22 min: 100% B (hold)
-
22-23 min: 100% to 2% B (linear)
-
23-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Fluorescence Detector:
-
OPA-derivatives: Excitation 340 nm, Emission 450 nm
-
FMOC-derivatives: Excitation 266 nm, Emission 305 nm (detector program switches wavelengths during the run)
-
5. System Suitability and Validation:
-
Perform replicate injections of a standard mixture to assess retention time and peak area precision (RSD < 2%).
-
Analyze a blank (water) to ensure no carryover or contamination.
-
Validate the method for linearity, accuracy, precision, and limits of detection and quantification (LOD/LOQ) according to established guidelines.[32][33][34]
Figure 2: Automated OPA/FMOC pre-column derivatization workflow.
Protocol 2: Post-Column Derivatization with Ninhydrin for Protein Hydrolysate Analysis
This protocol is a robust method for determining the amino acid composition of a purified protein, a fundamental analysis in protein characterization.
1. Materials and Reagents:
-
Protein sample
-
6 N Hydrochloric Acid (HCl)
-
Amino Acid Standard Solution (for ion-exchange chromatography)
-
Sodium Citrate Buffers (for mobile phase gradient, e.g., pH 3.2, 4.25, 6.45)
-
Ninhydrin Reagent Solution
-
HPLC Grade Water
2. Sample Preparation (Protein Hydrolysis):
-
Accurately weigh approximately 1-5 mg of the purified protein into a hydrolysis tube.
-
Add 1 mL of 6 N HCl.
-
Flush the tube with nitrogen, seal it under vacuum.
-
Heat at 110 °C for 24 hours.[3]
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in a known volume of an appropriate acidic buffer (e.g., 0.1 N HCl or the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Cation-exchange column specifically designed for amino acid analysis
-
Mobile Phase: A gradient of sodium citrate buffers with increasing pH and ionic strength.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: Gradient temperature program (e.g., 50 °C to 70 °C)
-
Post-Column Reagent Pump:
-
Reagent: Ninhydrin solution
-
Flow Rate: 0.3 mL/min
-
-
Reaction Coil:
-
Temperature: 130 °C
-
-
UV-Vis Detector:
-
Wavelengths: 570 nm and 440 nm
-
4. System Operation and Data Analysis:
-
Equilibrate the entire system until a stable baseline is achieved.
-
Inject the hydrolyzed sample and standards.
-
Amino acids are separated on the cation-exchange column based on their charge and hydrophobicity.
-
The column eluent is mixed with the ninhydrin reagent.
-
The reaction occurs as the mixture passes through the heated reaction coil.
-
The detector measures the absorbance of the resulting colored compounds.
-
Identify and quantify amino acids by comparing retention times and peak areas to the injected standards.
Conclusion and Future Outlook
HPLC combined with derivatization remains the gold standard for accurate and reliable amino acid analysis. Pre-column derivatization, especially when automated, offers high sensitivity and throughput, making it ideal for applications like cell culture monitoring and metabolomics research.[2][17][22][24] Post-column derivatization with ninhydrin, while less sensitive, provides exceptional robustness and reproducibility, cementing its place in quality control and routine compositional analysis.[11][15]
The continued development of novel derivatization reagents, more efficient chromatography columns (such as UHPLC technology), and advanced detection methods like mass spectrometry, promises to further enhance the speed, sensitivity, and scope of amino acid analysis, empowering advancements across the scientific and industrial landscape.[1]
References
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu.
- Lestari, W., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(4), 1-8.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics.
- Baig, Q. E. N., Bano, R., Arsalan, A., Anwar, Z., & Ahmad, I. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(12), 1935-1941.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation.
- White, J. A., Hart, R. J., & Fry, J. C. (1986). An evaluation of the Waters PICO-TAG system for the amino-acid analysis of food materials. Journal of Automatic Chemistry, 8(4), 170–177.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 282, 609-618.
- Analyzing Feed Hydrolysate Samples Using the AccQ•Tag Method. (n.d.). Waters Corporation.
- AccQ•Tag™ Amino Acid Sample Prep - Protocol. (n.d.). OneLab.
- Gałęzowska, G., & Gałęzowski, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of AOAC International, 104(5), 1169-1186.
- Lestari, W., & Rohman, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate.
- Fekete, A., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 27(6), 1965.
- Manne, J. G., & Manne, S. (1991). Use of Pico-Tag methodology in the chemical analysis of peptides with carboxyl-terminal amides. Journal of Chromatography A, 566(2), 391-401.
- Hori, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 807.
- Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC: Mr. Amino, Meet Mr. Roboto. Axion Analytical Labs, Inc.
- Li, Y., & Feng, Y. Q. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 73(17), 4154-4160.
- Amino Acid and Cell Culture Media Analysis. (n.d.). Agilent Technologies.
- Voelker, U. (1982). Pre-Column Derivatization in HPLC of Amino Acids and Peptides. Journal of Liquid Chromatography, 5(8), 1433-1451.
- Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent Technologies.
- Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022). JASCO.
- AccQ•Tag Columns for Amino Acid Analysis. (n.d.). Waters Corporation.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2022). DiVA portal.
- Schmidt, G. J., Olson, D. C., & Slavin, W. (1979). HPLC qualitative amino acid analysis in the clinical laboratories. American Journal of Clinical Pathology, 71(5), 614-618.
- Hori, T., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(9), 807.
- Analytical Methods for Amino Acids. (n.d.). Shimadzu Corporation.
- Goel, A., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Analytical Methods in Chemistry, 2013, 359474.
- Babu, S. V. S., et al. (2011). HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies. Indian Journal of Clinical Biochemistry, 26(3), 307-314.
- Lovejoy, K., et al. (n.d.). Amino acid analysis of mammalian cell culture medium by liquid chromatography with UV and fluorescence detection and derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Thermo Fisher Scientific.
- Amino acid analysis in food, beverages and fertilizers by automated in-needle OPA/FMOC derivatization. (n.d.). Thermo Fisher Scientific.
- White, J. A., Hart, R. J., & Fry, J. C. (1986). An evaluation of the Waters Pico-Tag system for the amino-acid analysis of food materials. PMC.
- van Eijk, H. M., et al. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 620(1-2), 1-23.
- Kumar, A., et al. (2020). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. Analytical Biochemistry, 605, 113840.
- Jajić, I., Krstović, S., & Abramović, B. (2016). Validation of an HPLC method for the determination of amino acids in feed. Journal of the Serbian Chemical Society, 81(12), 1435-1445.
- Rigas, P. G. (2013). Post-column labeling techniques in amino acid analysis by liquid chromatography. Analytical and Bioanalytical Chemistry, 405(25), 7977-7998.
- Teerlink, T., et al. (1995). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Applications, 669(2), 289-296.
- Cell Culture Media Analysis in Biopharma by Liquid Chromatography. (2022). Agilent Technologies.
- Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. (2017). Norlab.
- Pico-Tag Reagent Kit. (n.d.). Waters Corporation.
- Waters Amino Acid Standards. (n.d.). UVISON Technologies.
- Amino Acids. (n.d.). Shimadzu (Europe).
- Goel, A., et al. (2013). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed, 2013, 359474.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific Pharmaceutical Sciences, 5(8), 1-6.
- Sharma, G., et al. (2014). Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. Amino Acids, 46(11), 2607-2617.
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. jasco-global.com [jasco-global.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 12. axionlabs.com [axionlabs.com]
- 13. agilent.com [agilent.com]
- 14. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-column labeling techniques in amino acid analysis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. mdpi.com [mdpi.com]
- 18. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jascoinc.com [jascoinc.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 24. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. researchgate.net [researchgate.net]
- 27. An evaluation of the Waters Pico-Tag system for the amino-acid analysis of food materials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Use of Pico-Tag methodology in the chemical analysis of peptides with carboxyl-terminal amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. HPLC qualitative amino acid analysis in the clinical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. lcms.cz [lcms.cz]
- 32. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. files01.core.ac.uk [files01.core.ac.uk]
- 34. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Enhancing Peptide Stability through Incorporation of (S)-3-Amino-2-phenylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
Foundational Challenge: The Impermanence of Therapeutic Peptides
Peptides represent a highly promising class of therapeutics due to their high specificity, potency, and low toxicity. However, their clinical translation is frequently hampered by a critical vulnerability: poor metabolic stability. Native peptides are rapidly cleared from circulation, primarily due to their susceptibility to proteolytic degradation by a vast array of endogenous peptidases. This enzymatic breakdown curtails their in vivo half-life, necessitating frequent administration and limiting their therapeutic efficacy. A primary goal in peptidomimetic chemistry is, therefore, to engineer peptide backbones that resist this degradation while retaining or enhancing biological activity.
Strategic Solution: The Role of β-Amino Acids
A powerful strategy to overcome this stability issue is the incorporation of non-natural amino acids, particularly β-amino acids, into the peptide sequence. Unlike their α-amino acid counterparts which form the basis of natural proteins, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration fundamentally changes the peptide's structure and its interaction with proteases.
Peptides composed of β-amino acids exhibit an extraordinarily high stability towards enzymatic degradation[1]. The altered backbone geometry disrupts the precise stereochemical recognition required by peptidases for substrate binding and cleavage. This inherent resistance makes β-amino acid-containing peptides, or "β-peptides," a cornerstone of modern drug design.
This guide focuses on a specific and highly valuable building block: (S)-3-Amino-2-phenylpropanoic acid , also known as (S)-β-phenyl-β-alanine. Its incorporation not only confers proteolytic resistance but also introduces unique conformational constraints that can be leveraged to refine a peptide's three-dimensional structure for optimal target engagement.
Mechanism of Action: How this compound Enhances Stability
The stabilizing effect of incorporating this compound is twofold, stemming from both steric hindrance and conformational pre-organization.
-
Steric Shielding against Proteolysis: Proteolytic enzymes have highly specific active sites evolved to recognize and cleave peptide bonds between L-α-amino acids. The introduction of a β-amino acid disrupts this recognition. The altered spacing of the amide bonds and the different positioning of the side chain create a backbone that does not fit into the catalytic site of common proteases like trypsin, chymotrypsin, and various exopeptidases[2]. This makes the peptide significantly less susceptible to cleavage.
-
Conformational Rigidity: The phenyl group at the C2 position of this compound introduces significant steric bulk. This bulk restricts the rotational freedom around the Cα-Cβ bond, forcing the peptide backbone into a more defined and stable conformation[3][4]. This pre-organization can be advantageous, as it reduces the entropic penalty of binding to a biological target. By locking the peptide into a bioactive conformation, both affinity and stability can be enhanced[5][6].
Below is a diagram illustrating the structural difference that confers proteolytic resistance.
Caption: Comparison of protease interaction with standard vs. β-amino acid-modified peptides.
Experimental Protocols: Synthesis and Analysis
The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols[7][8]. The key is to treat the Fmoc-protected β-amino acid similarly to its α-amino acid counterparts, with minor adjustments to coupling times to account for potential steric hindrance.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(S)-3-Amino-2-phenylpropanoic acid-OH.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on C-terminal requirement)[9][10]
-
Fmoc-protected α-amino acids
-
Fmoc-(S)-3-Amino-2-phenylpropanoic acid-OH
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[9]
-
Activator Base: DIEA (N,N'-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)[7]
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water[7]
-
Cold diethyl ether
Workflow Diagram:
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel[7][11].
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal of the growing peptide chain) by treating it with 20% piperidine in DMF twice (e.g., 1 x 5 min, 1 x 15 min)[9].
-
Washing: Thoroughly wash the resin to remove residual piperidine and by-products. A typical wash cycle is DMF (x3), DCM (x3), DMF (x3).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading). For Fmoc-(S)-3-Amino-2-phenylpropanoic acid, use 3 eq.
-
Dissolve the amino acid, HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered this compound, extending the coupling time to 4 hours or performing a double coupling is recommended to ensure completion.
-
-
Washing: Wash the resin as described in step 3 to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and its Fmoc group removed, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature[12].
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet and purify it using reverse-phase HPLC.
Protocol: In Vitro Stability Assay
This protocol assesses the stability of the modified peptide against enzymatic degradation compared to its unmodified α-peptide counterpart.
Materials:
-
Purified peptides (modified and unmodified)
-
Protease solution (e.g., 1 mg/mL Chymotrypsin in PBS)
-
Human serum or plasma
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile)
-
HPLC system for analysis
Step-by-Step Methodology:
-
Peptide Preparation: Prepare stock solutions of both the modified and unmodified peptides (e.g., 1 mg/mL in water or PBS).
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with either the protease solution or human serum to a final peptide concentration of 100 µg/mL.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide.
Expected Results and Data Presentation
Incorporating this compound is expected to dramatically increase the peptide's half-life in the presence of proteases or serum.
Table 1: Comparative Stability of Peptide-A vs. β-Modified Peptide-A
| Peptide Sequence | Modification | Half-Life in Human Serum (t½) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | None (α-peptide) | < 5 minutes |
| H-Tyr-Gly-Gly-(S)-β-Phe-Leu-OH | This compound | > 24 hours |
Note: Data are representative and will vary based on the full peptide sequence and specific assay conditions.
The results clearly demonstrate that the single substitution with this compound can transform a rapidly degraded peptide into a highly stable analogue, making it a much more viable candidate for therapeutic development.
Conclusion
This compound is a powerful and synthetically accessible building block for enhancing the metabolic stability of therapeutic peptides. Its incorporation provides a dual benefit of steric protection against proteolysis and conformational constraint, which can improve both the pharmacokinetic profile and target affinity of a peptide lead. The protocols outlined here provide a robust framework for the synthesis and evaluation of such modified peptides, enabling researchers to overcome the fundamental challenge of peptide instability in drug development.
References
- Heck, T., et al. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate.
- Lakshmi, B., Archunan, G., & Srinivasan, N. (n.d.). Propensities of amino acid residues in proteins for different regions of the Ramachandran map. World Scientific.
- Gellman, S. H. (1998). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed.
- Gong, D., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
- Seebach, D., et al. (2009). Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides. PubMed.
- Horne, W. S., et al. (2009). Constrained beta-amino acid-containing miniproteins. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Agoo, S. M. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org.
- Karle, I. L., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
- Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
- Biovera. (2023). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PubChem. (n.d.). This compound.
- Fengchen Group. (n.d.). Optimizing Peptide Synthesis with High-Purity Amino Acid Derivatives.
- Sileika, T. S., et al. (2021). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications.
- Peptide Sciences. (2024). Peptide Degradation: Prevention Methods.
- PubChem. (n.d.). This compound.
- Juhaniewicz-Dębińska, J., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI.
Sources
- 1. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. worldscientific.com [worldscientific.com]
- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 5. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biovera.com.au [biovera.com.au]
- 8. bachem.com [bachem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
A Comparative Guide to Solid-Phase and Solution-Phase Synthesis of Peptides with Modified Amino Acids
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified or unnatural amino acids into peptides is a transformative strategy in drug discovery and chemical biology, offering pathways to enhance therapeutic properties such as stability, potency, and novel functionalities.[1] The two primary methodologies for synthesizing these complex molecules are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS or SPS). This guide provides a detailed comparative analysis of these two techniques, elucidating the causality behind experimental choices and offering field-proven insights. We present comprehensive, step-by-step protocols for both SPPS and LPPS, with a special focus on the challenges and considerations introduced by modified amino acids. This document is intended to serve as a practical resource for scientists aiming to select and optimize the appropriate synthetic strategy for their specific research and development goals.
Introduction: The Strategic Imperative of Modified Peptides
Peptides are crucial regulators of biological function, but their therapeutic potential can be limited by factors such as enzymatic degradation and poor bioavailability. The introduction of non-proteinogenic amino acids can dramatically alter a peptide's chemical and biological profile.[1] Modifications can range from simple D-amino acid substitutions to confer resistance to proteases, to the incorporation of complex residues bearing fluorescent tags, photocrosslinkers, or bioorthogonal handles for downstream applications.[1] The successful synthesis of these uniquely functionalized peptides is paramount and hinges on a well-chosen synthetic strategy.
Core Methodologies: A Comparative Analysis of SPPS and LPPS
The choice between SPPS and LPPS is a critical decision that impacts project timelines, cost, scalability, and the ultimate quality of the final product.[2] Each method offers distinct advantages and is suited for different scenarios, particularly when dealing with the complexities of modified amino acids.
Solid-Phase Peptide Synthesis (SPPS)
Introduced by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, typically a resin.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps.[2] SPPS is highly amenable to automation, making it ideal for high-throughput synthesis and the creation of peptide libraries.[2][4]
Key Principles of SPPS: The process involves iterative cycles of:
-
Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.
-
Coupling: Activation of the incoming protected amino acid's carboxyl group and its subsequent reaction with the free N-terminus on the resin-bound peptide.
-
Washing: Thorough rinsing of the resin to remove excess reagents and byproducts.[1]
This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[5]
Solution-Phase Peptide Synthesis (LPPS)
Also known as liquid-phase peptide synthesis, this classical approach involves carrying out all reactions in a homogenous solution.[6][7] After each coupling step, the resulting peptide must be isolated and purified before proceeding to the next cycle.[8] While more labor-intensive for long peptides, LPPS offers significant advantages for the synthesis of short peptides, peptide fragments, and large-scale production where economies of scale can be realized.[4][6]
Key Principles of LPPS:
-
Protection: The N-terminus of one amino acid (or peptide fragment) and the C-terminus of the other are protected.[7]
-
Coupling: The unprotected carboxyl and amino groups are coupled in solution using a coupling reagent.
-
Purification: The product is isolated from the reaction mixture, often through crystallization or chromatography.
-
Deprotection: One of the protecting groups is selectively removed to allow for the next coupling step.[7]
Head-to-Head Comparison
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is grown on an insoluble solid support (resin).[3] | All reactions are carried out in a homogeneous solution.[6] |
| Purification | Excess reagents removed by simple washing and filtration.[2] | Requires purification (e.g., crystallization, chromatography) after each step.[8] |
| Speed & Automation | Fast and highly amenable to automation.[2][4] | Slower, more labor-intensive, and less suited for automation. |
| Scalability | Excellent for small to medium scale; can be adapted for large scale.[4] | Highly scalable and often more cost-effective for large-scale production of short peptides.[6][8] |
| Peptide Length | Ideal for peptides up to ~50 amino acids.[3][9] | Best suited for short peptides and fragments; challenging for long sequences.[6][10] |
| Handling of Modified AAs | Generally flexible, but bulky or reactive groups can pose challenges.[1][11] | Offers greater flexibility for complex modifications and unusual protecting groups.[2] |
| Reagent Usage | Often requires a large excess of amino acids and coupling reagents.[3] | Can be more atom-economical, though intermediate purification adds to solvent use. |
| Common Challenges | Aggregation of growing peptide chains on the resin, incomplete reactions.[12] | Solubility issues of intermediates, difficult purification.[10] |
Navigating the Synthesis of Modified Peptides: Key Considerations
The introduction of unnatural amino acids presents unique challenges that must be addressed through careful planning and protocol optimization.
Orthogonal Protecting Group Strategies
The success of any peptide synthesis, especially those involving complex modifications, relies on an orthogonal protection scheme.[13][14] This means that different classes of protecting groups can be removed under specific conditions without affecting the others.[14][15]
-
Nα-Amino Protection: The most common temporary protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, and Boc (tert-butyloxycarbonyl), which is acid-labile.[15][16]
-
Side-Chain Protection: "Permanent" protecting groups shield the reactive side chains of trifunctional amino acids and are typically removed during the final cleavage step.[14][17]
-
Auxiliary Orthogonal Groups: For site-specific modifications like cyclization or branching, a third layer of protection is needed. Groups like Mmt, Mtt, or Alloc can be removed under conditions that leave both the Nα- and other side-chain protecting groups intact.[18]
The choice of protecting groups is critical when working with modified amino acids, as their unique side chains may require non-standard protection that is compatible with the overall synthetic strategy.[17][19]
Coupling Reagents for Difficult Couplings
Modified amino acids, particularly those with bulky side chains (e.g., β-branched or α,α-disubstituted residues), can exhibit significant steric hindrance, making peptide bond formation difficult.[1][11] In such cases, standard coupling reagents may be insufficient.
-
Carbodiimides (DCC, DIC): These are classical coupling reagents but can lead to racemization. Their use is often accompanied by additives like HOBt or Oxyma to suppress this side reaction.[20][21]
-
Aminium/Uronium Salts (HBTU, HATU, HCTU): These reagents are highly efficient and react quickly, making them suitable for many difficult couplings.[20][22] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
-
Phosphonium Salts (PyBOP, PyAOP): These are also very powerful coupling reagents.[23] A key advantage over uronium salts is that they do not cause chain termination through guanidinylation of the N-terminal amine, a side reaction that can be problematic in slow coupling reactions.
For extremely hindered couplings, stronger reagents like PyAOP or COMU may be necessary.[20][23]
Challenges and Mitigation Strategies
-
Aggregation: Hydrophobic sequences or those prone to forming secondary structures can aggregate during synthesis, leading to incomplete reactions and low yields.[12] This is a significant issue in SPPS.
-
Mitigation: Use low-loading or high-swelling resins (e.g., PEG-based), incorporate backbone modifications like pseudoproline dipeptides, or use chaotropic salts in wash solutions.[24]
-
-
Incomplete Reactions: Steric hindrance from modified amino acids can prevent reactions from going to completion.[1][11]
-
Side Reactions: The unique functionalities of modified amino acids can be susceptible to unwanted side reactions during deprotection or cleavage.
Experimental Protocols
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide (Fmoc/tBu Strategy)
This protocol outlines a general manual procedure for a single coupling cycle on a 0.1 mmol scale.
Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (standard and modified)
-
SPPS resin (e.g., Rink Amide for C-terminal amides)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)[25]
-
Cold diethyl ether
-
Reaction vessel with frit
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes. Drain the DMF.[1]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.[1]
-
Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes in the following sequence: DMF (x3), DCM (x3), DMF (x3).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. For hindered amino acids, extend the time or perform a second coupling.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail (e.g., 2-3 mL for 0.1 mmol resin) to the dry resin in a fume hood.[26]
-
Agitate at room temperature for 2-3 hours. The optimal time depends on the specific side-chain protecting groups.[26][27]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether (x2).
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][28]
-
Analyze the fractions by mass spectrometry (MS) to confirm the molecular weight. Pool the pure fractions and lyophilize.[29][30]
-
Protocol: Solution-Phase Peptide Synthesis (LPPS) of a Modified Dipeptide
This protocol outlines the synthesis of a dipeptide (e.g., Ala-Phe) where the phenylalanine residue is a modified analog.
Workflow Diagram:
Caption: General workflow for Solution-Phase Peptide Synthesis (LPPS).
Materials:
-
N-terminally protected amino acid (e.g., Boc-Ala-OH)
-
C-terminally protected modified amino acid (e.g., H-Phe(Mod)-OMe)
-
Coupling reagent (e.g., EDC·HCl)
-
Racemization suppressant (e.g., HOBt)
-
Solvents (e.g., DCM, Ethyl Acetate, DMF)
-
Aqueous solutions for extraction (e.g., 1N HCl, 1N NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄)
-
Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)
Procedure:
-
Reactant Preparation: Dissolve Boc-Ala-OH (1.0 eq.), H-Phe(Mod)-OMe (1.0 eq.), and HOBt (1.1 eq.) in an appropriate solvent like DCM or DMF. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add EDC·HCl (1.1 eq.) to the cooled solution. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up and Extraction:
-
If a precipitate (dicyclohexylurea, if DCC is used) forms, filter it off.
-
Dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (x2), water (x1), 1N NaHCO₃ (x2), and brine (x1). This removes unreacted starting materials and acidic/basic byproducts.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the pure, protected dipeptide.
-
Deprotection (Example: N-terminal Boc removal):
-
Dissolve the purified protected dipeptide in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.
-
The resulting product is the dipeptide with a free N-terminus, ready for further coupling or as the final product after C-terminal deprotection.
-
-
Analysis: Confirm the identity and purity of the final product by NMR, MS, and HPLC.
Conclusion: A Strategic Choice
The choice between solid-phase and solution-phase synthesis is not merely a technical decision but a strategic one, dictated by the specific properties of the target peptide, the nature of the modified amino acids, the desired scale of production, and available resources.[2][8] SPPS offers unparalleled speed and convenience for the synthesis of long and diverse peptides, making it the workhorse of modern peptide research.[3] However, the classical elegance of LPPS provides distinct advantages in scalability for shorter peptides and offers greater flexibility for particularly complex or sensitive modifications that may be incompatible with solid-phase conditions.[2][6] By understanding the fundamental principles, challenges, and protocols associated with each method, researchers can confidently navigate the synthesis of novel modified peptides, unlocking new frontiers in science and medicine.
References
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). [Link]
- Accelerated solid-phase synthesis of post-translationally modified peptides. American Peptide Society. [Link]
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
- Protecting Groups in Peptide Synthesis. PubMed. [Link]
- Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
- Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Nordsci. [Link]
- Introduction to Peptide Synthesis.
- Coupling Reagents. Aapptec Peptides. [Link]
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Solid-Phase vs.
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Neuland Labs. [Link]
- Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? BioDuro. [Link]
- Solid Phase Peptide Synthesis Process and Applic
- Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]
- Protecting Groups in Peptide Synthesis.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? ResolveMass. [Link]
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CordenPharma. [Link]
- Solid-Phase Peptide Modific
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
- Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- Peptide Modific
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
- A cleavage cocktail for methionine-containing peptides. PubMed. [Link]
- Peptide synthesis. Wikipedia. [Link]
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
- Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
- 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
- Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- What are the Sustainability Challenges in Peptide Synthesis and Purification?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 4. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. agilent.com [agilent.com]
- 6. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. biomatik.com [biomatik.com]
- 11. Accelerated solid-phase synthesis of post-translationally modified peptides - American Chemical Society [acs.digitellinc.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 20. peptide.com [peptide.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. file.globalso.com [file.globalso.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
- 28. bachem.com [bachem.com]
- 29. Peptide Modification Services - Creative Peptides [creative-peptides.com]
- 30. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes & Protocols: (S)-3-Amino-2-phenylpropanoic Acid in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of an Unnatural Amino Acid Scaffold
In the landscape of oncology drug discovery, the relentless pursuit of novel chemical entities with improved efficacy and selectivity is paramount. Natural amino acids have long served as foundational scaffolds for therapeutics; however, their unnatural isomers and derivatives present a compelling strategic advantage. (S)-3-Amino-2-phenylpropanoic acid, a β-phenylalanine analog, represents such a scaffold. Its structural deviation from the canonical α-amino acids provides inherent metabolic stability and opens novel three-dimensional vector space for chemical modification. This guide details the rationale, mechanisms, and proven protocols for leveraging this scaffold in the design and evaluation of next-generation anticancer agents. By exploiting key cellular dependencies of cancer cells, such as amino acid transport, derivatives of this compound can be engineered into potent and targeted therapeutics.
Part 1: Core Mechanisms of Action
Derivatives of this compound exert their anticancer effects primarily through two validated mechanisms: disruption of essential amino acid transport and direct cytotoxic action via DNA damage. The choice of synthetic modification on the core scaffold dictates the predominant mechanism.
Starving the Tumor: Inhibition of the LAT1 Transporter
Many cancer cells exhibit a heightened metabolic rate, leading to an increased demand for essential amino acids to fuel rapid proliferation and protein synthesis.[1] This demand is frequently met by the overexpression of the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[1][2] LAT1 is a sodium-independent exchanger responsible for importing large neutral amino acids, such as leucine and phenylalanine.[3] Critically, the influx of leucine via LAT1 is a key activation signal for the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and proliferation.[3]
By mimicking natural substrates, derivatives of this compound can act as competitive inhibitors of LAT1.[2][4] This competitive binding blocks the uptake of essential amino acids, effectively starving the cancer cells. The downstream consequence is the suppression of mTORC1 signaling, leading to cell cycle arrest and a halt in proliferation.[3] This targeted approach exploits a specific vulnerability of many tumor types while potentially sparing healthy tissues with normal LAT1 expression levels.[1]
Figure 1: LAT1 Inhibition by this compound Derivatives.
DNA Alkylation: A Classic Cytotoxic Approach
The phenylalanine scaffold can also serve as a Trojan horse to deliver cytotoxic moieties into cancer cells via amino acid transporters. The classic chemotherapeutic agent, melphalan, is a phenylalanine derivative of a nitrogen mustard. Its structural similarity to phenylalanine facilitates its uptake into cells. Once inside, the bis-(2-chloroethyl)amino group becomes highly reactive, forming covalent bonds with the guanine bases in DNA. This process, known as alkylation, leads to the formation of inter- and intra-strand cross-links in the DNA. Such extensive DNA damage is often beyond the cell's repair capacity, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).
By acylating the amino group of this compound with an alkylating agent, novel compounds can be designed that leverage this clinically validated mechanism of action.
Part 2: Synthesis of Novel Anticancer Agents
The versatility of the this compound scaffold lies in the ease of modification at its amino and carboxylic acid functionalities. N-acylation is a robust and straightforward method to introduce diverse chemical moieties, enabling extensive Structure-Activity Relationship (SAR) studies.
Protocol 1: Synthesis of N-Acyl-(S)-3-Amino-2-phenylpropanoic Acid Derivatives
This protocol details a standard procedure for coupling a carboxylic acid to the primary amine of the this compound scaffold using a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), with the addition of hydroxybenzotriazole (HOBt) to minimize racemization.
Figure 2: General workflow for the synthesis of N-acyl derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diisopropylethylamine (DIPEA, optional)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate (aq.)
-
Brine (saturated NaCl aq.)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the carboxylic acid of interest (1.1 equivalents) in anhydrous DMF or DCM. If the starting material is a hydrochloride salt, add 1.1 equivalents of DIPEA to neutralize it.
-
Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 equivalents) to the solution and stir until it dissolves.
-
Coupling: Slowly add DIC (1.2 equivalents) to the reaction mixture. A white precipitate (diisopropylurea) may form.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter off the urea by-product.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Part 3: Efficacy Evaluation of Synthesized Compounds
A tiered approach, beginning with in vitro screening and progressing to in vivo models, is essential for evaluating the anticancer potential of newly synthesized derivatives.
In Vitro Evaluation: Cytotoxicity Screening
The initial assessment of anticancer activity involves determining the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The MTT assay is a robust and widely used colorimetric method for this purpose.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate IC₅₀ values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Data Presentation: Structure-Activity Relationship (SAR)
Systematic modification of the parent scaffold allows for the elucidation of the SAR, providing critical insights for rational drug design. The data below, adapted from studies on meta-substituted phenylalanine analogs, illustrates how modifications impact LAT1 transporter activity.[2]
| Compound ID | R-Group (meta-position) | Lipophilicity (cLogP) | % Inhibition of LAT1 | Substrate Activity (%) |
| Phenylalanine | -H | 1.38 | 25 ± 3 | 100 (Reference) |
| Analog-1 | -Cl | 2.09 | 45 ± 5 | 95 ± 8 |
| Analog-2 | -Br | 2.22 | 58 ± 4 | 82 ± 6 |
| Analog-3 | -I | 2.56 | 75 ± 6 | 55 ± 7 |
| Analog-4 | -CH₃ | 1.94 | 40 ± 4 | 98 ± 9 |
| Analog-5 | -Phenyl | 3.32 | 88 ± 5 | 21 ± 4 |
Data is illustrative and based on trends reported in cited literature.[2]
Analysis: The data demonstrates a clear trend: as the lipophilicity and size of the substituent at the meta-position increase, the compound's ability to inhibit the LAT1 transporter increases, while its suitability as a transport substrate decreases.[2] This suggests that larger, more lipophilic groups may lodge in the binding pocket, acting as potent inhibitors rather than being transported.[2]
In Vivo Evaluation: Xenograft Mouse Models
Promising candidates from in vitro screening must be evaluated in a living system to assess their efficacy, pharmacokinetics, and toxicity. The human tumor xenograft mouse model is the industry standard for preclinical oncology research.[4]
Protocol 3: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), aged 6-8 weeks. Allow for a one-week acclimatization period.[4]
-
Cell Preparation: Harvest cancer cells from culture, ensuring high viability (>95%). Resuspend the cells in sterile, serum-free media or PBS, often mixed 1:1 with Matrigel to support tumor formation, at a concentration of 5 x 10⁶ cells per 100 µL.[4]
-
Tumor Implantation: Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.[4]
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors are palpable (approx. 100-150 mm³), randomize mice into treatment and control groups (n=10 per group).[4]
-
Drug Administration: Formulate the test compound in an appropriate vehicle. Administer the compound according to a predetermined schedule (e.g., daily oral gavage). Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic).[4]
-
Efficacy Assessment:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Figure 3: Workflow for an in vivo xenograft efficacy study.
Conclusion
This compound provides a robust and versatile starting point for the development of innovative anticancer agents. Its utility as a scaffold allows for the creation of compounds that can selectively target the metabolic vulnerabilities of cancer cells, such as their dependence on the LAT1 transporter, or deliver potent cytotoxic payloads. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel derivatives. Through systematic SAR studies and rigorous preclinical testing, this scaffold holds significant promise for generating lead compounds that can be advanced toward clinical development.
References
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Thomas, A. A., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2641-2646.
- Yan, R., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Cell Research, 31(7), 745-758.
- Uchino, H., et al. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition. Molecular Pharmacology, 61(4), 729-737.
- Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International Journal of Molecular Sciences, 19(5), 1278.
Sources
- 1. Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 [mdpi.com]
- 4. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the yield and purity of (S)-3-Amino-2-phenylpropanoic acid synthesis
Technical Support Center: Synthesis of (S)-3-Amino-2-phenylpropanoic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance, troubleshoot common experimental challenges, and answer frequently asked questions. Our goal is to help you optimize your synthetic protocols to achieve high yield and exceptional purity for this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereospecific synthesis important?
This compound, a derivative of β-phenylalanine, is a non-proteinogenic β-amino acid. Its importance in the pharmaceutical industry is substantial, as chiral β-amino acids are key structural motifs in a wide range of biologically active molecules.[1][2][3] They are integral components of peptidomimetics, compounds that mimic the structure of peptides but often have improved metabolic stability and target selectivity.[2][4] The specific (S)-enantiomer is often required for precise molecular recognition and binding to biological targets, such as enzymes or receptors. Therefore, controlling the stereochemistry during synthesis is not just a matter of purity but a fundamental requirement for biological efficacy.
Q2: What are the principal synthetic strategies for producing enantiomerically pure this compound?
Several robust strategies exist, each with distinct advantages. The choice of method often depends on available starting materials, scalability, and the desired level of stereocontrol. The main approaches include:
-
Asymmetric Conjugate Addition: This is a powerful method where an amine nucleophile or its equivalent is added to an α,β-unsaturated carbonyl compound, such as a cinnamic acid derivative.[5] The stereoselectivity is controlled by a chiral catalyst, often based on metals like copper or rhodium, or by an organocatalyst.[3][5]
-
Enzymatic Kinetic Resolution: This biocatalytic approach uses an enzyme, such as a lipase or an ω-transaminase, to selectively react with one enantiomer in a racemic mixture of a suitable precursor.[1][6][7] For example, an enzyme might hydrolyze the N-acetyl group of the (R)-enantiomer, leaving the desired (S)-enantiomer untouched for easy separation.[7][8] This method is valued for its high enantioselectivity and environmentally friendly reaction conditions.
-
Chiral Auxiliary-Mediated Synthesis: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary, such as an Evans oxazolidinone, directs the stereochemical outcome of a subsequent reaction (e.g., an enolate alkylation or Mannich-type reaction).[9][10] The auxiliary is removed in a later step to yield the enantiomerically pure product.
-
Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium-based).[3] This method is highly atom-economical and suitable for large-scale synthesis.
Q3: How can I effectively monitor reaction progress, purity, and enantiomeric excess?
A multi-faceted analytical approach is crucial for reliable results.
-
Reaction Progress: Thin-Layer Chromatography (TLC) is the quickest method for qualitative monitoring. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization are standard. ¹H NMR spectroscopy can also be used to track the disappearance of starting material signals and the appearance of product signals.
-
Chemical Purity: Post-purification, chemical purity is best assessed by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and high-field ¹H and ¹³C NMR.
-
Enantiomeric Excess (ee%): This is the most critical parameter. It is almost exclusively determined by chiral HPLC or chiral GC using a column with a chiral stationary phase. This technique separates the two enantiomers, and the ee% is calculated from their respective peak areas.
Troubleshooting Guide
This guide addresses specific, common problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is a frequent issue that can stem from multiple factors in the synthetic process.
Potential Causes:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, low temperature, or catalyst deactivation.
-
Side Reactions: Competing reaction pathways may be consuming the starting material or product. A common side reaction in conjugate additions is 1,2-addition instead of the desired 1,4-addition.
-
Poor Reagent Quality: Impurities in solvents or starting materials, especially moisture, can inhibit catalysts or participate in side reactions.
-
Suboptimal Reaction Conditions: The pH, solvent, concentration, or temperature may not be ideal for the specific transformation.
-
Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction, or it may degrade during purification (e.g., on silica gel).
Recommended Solutions:
-
Verify Reagent Purity: Use freshly distilled, anhydrous solvents. Check the purity of starting materials by NMR or another suitable method.
-
Optimize Reaction Conditions: Systematically vary one parameter at a time (temperature, concentration, catalyst loading) to find the optimal conditions. The table below provides a starting point for optimization.
-
Monitor Closely: Use TLC or HPLC to find the point of maximum product formation before significant side products appear.
-
Catalyst Screening: If using a catalytic method, screen different ligands or catalyst precursors. The electronic and steric properties of the catalyst are paramount for success.
-
Modify Workup Protocol: Adjust the pH of the aqueous layer to minimize the solubility of your amino acid product (find its isoelectric point). If the product is sticking to silica gel, consider using a different stationary phase like alumina or performing a recrystallization.
| Parameter | Range to Investigate | Rationale & Key Considerations |
| Temperature | -78 °C to 60 °C | Lower temperatures often improve enantioselectivity but may slow the reaction rate.[10] |
| Catalyst Loading | 0.1 mol% to 10 mol% | Higher loading can increase rate but also cost and potential for metal contamination. |
| Concentration | 0.05 M to 1.0 M | Higher concentrations can accelerate bimolecular reactions but may also lead to aggregation or solubility issues. |
| Solvent | Toluene, THF, CH₂Cl₂, Acetonitrile | Solvent polarity and coordinating ability can drastically affect catalyst activity and selectivity. |
| pH (for aqueous/enzymatic) | 5.0 to 9.0 | Critical for enzymatic reactions and acid/base-catalyzed steps. Affects the protonation state of reactants.[6] |
Q2: The enantiomeric excess (ee%) of my product is poor. How can I improve it?
Achieving high enantioselectivity is the central challenge. Poor ee% indicates a flaw in the stereocontrol of your reaction.
Potential Causes:
-
Ineffective Chiral Catalyst/Auxiliary: The chosen chiral source may not provide a sufficiently large energy difference between the two diastereomeric transition states leading to the (R) and (S) products.
-
Racemization: The product or intermediates may be racemizing under the reaction or workup conditions. This can be caused by acidic or basic conditions, or elevated temperatures.
-
Incorrect Reaction Temperature: For most asymmetric reactions, selectivity is highly temperature-dependent. Higher temperatures can provide enough energy to overcome the stereochemical barrier, leading to lower ee%.
-
"Background" Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be occurring in parallel with the desired asymmetric catalytic reaction.
Recommended Solutions:
-
Lower the Reaction Temperature: This is often the first and most effective step. Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically enhance ee%.
-
Screen Chiral Ligands/Auxiliaries: The "best" chiral ligand is highly substrate-dependent. If one fails, experiment with others that have different steric or electronic properties. For example, in metal-catalyzed reactions, moving from a bidentate to a tridentate ligand can change the coordination sphere and improve selectivity.[11]
-
Control pH During Workup: Neutralize the reaction mixture carefully and avoid strongly acidic or basic conditions during extraction to prevent racemization of the stereogenic center.
-
Increase Catalyst Loading: A higher catalyst concentration can sometimes accelerate the desired chiral pathway relative to the non-selective background reaction.
-
Change the Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
Q3: I am having difficulty with product isolation and purification. What techniques can I use?
Amino acids can be challenging to purify due to their zwitterionic nature and high polarity.
Potential Causes:
-
High Polarity: The product may be insoluble in common organic solvents and highly soluble in water, making extraction difficult.
-
Zwitterionic Character: The molecule has both an acidic (carboxylic acid) and a basic (amine) group, making it behave like a salt.
-
Amphoteric Nature: Its solubility is highly pH-dependent.
-
Difficult Crystallization: The product may oil out or form a very fine precipitate that is difficult to filter.
Recommended Solutions:
-
pH Adjustment for Precipitation: The most effective method for isolating amino acids is often isoelectric precipitation. Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At this pH, the net charge is zero, and solubility is at a minimum, causing it to precipitate.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. You can use a cation-exchange resin (to bind the protonated amine) or an anion-exchange resin (to bind the deprotonated carboxylate), wash away neutral impurities, and then elute the product by changing the pH or salt concentration.
-
Recrystallization: If a crude solid can be obtained, recrystallization is an excellent way to achieve high chemical purity. A sample protocol is provided below.
-
Protecting Groups: If purification remains problematic, consider protecting the amine (e.g., as a Boc or Cbz derivative) and/or the carboxylic acid (as an ester). The protected, neutral molecule will behave much more like a standard organic compound and be easier to handle with extraction and silica gel chromatography.[12] The protecting groups can be removed in a final step.
Experimental Workflows & Protocols
General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis and purification of this compound.
Caption: General workflow for asymmetric synthesis.
Protocol: Recrystallization of Crude 3-Amino-2-phenylpropanoic Acid
This protocol is designed to purify the crude product obtained after initial workup. The key is to find a solvent system where the amino acid is soluble at high temperatures but poorly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude product in various solvent systems. A common and effective system for amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., 5 mL of deionized water) and heat the mixture gently (e.g., to 60-70 °C) with stirring.
-
Achieve Saturation: Continue to add small portions of the primary solvent until all the solid just dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
Add Anti-Solvent (Optional but Recommended): While the solution is still hot, slowly add a miscible anti-solvent (e.g., ethanol) dropwise until the solution becomes faintly cloudy (turbid). This indicates you are near the saturation point at that temperature.
-
Clarification: Add a few drops of the primary solvent (water) back into the hot solution until the cloudiness just disappears. This ensures the solution is saturated but free of any prematurely precipitated solid.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the final, purified product.
References
- Hu, Y., & He, Z. (2011). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health.
- Tufvesson, P., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. PubMed.
- Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate.
- Lee, Y., et al. (2000). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters.
- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal.
- Asano, Y., et al. (2003). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid. Journal of Bioscience and Bioengineering.
- Seebach, D., et al. (2007). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Organic Syntheses.
- Reddy, K. L. (2005). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives. Organic Chemistry Portal.
- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock.
- Asano, Y., et al. (2003). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid. J-Stage.
- Nichols, B. (2023). What do you do when your peptide synthesis fails?. Biotage.
- CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.
- Wang, Y., et al. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.
- Kumar, A., & Sharma, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Timofeeva, A. S., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. MDPI.
- Belokon, Y. N., & Grozav, M. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- Bioorganic & Medicinal Chemistry Letters. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed.
- Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.
- National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylpropanoic acid. PubChem.
Sources
- 1. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. renyi.hu [renyi.hu]
- 11. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Common challenges in the purification of chiral amino acids
Technical Support Center: Chiral Amino Acid Purification
Welcome to the technical support center for chiral amino acid purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating pure enantiomers. The stereochemical purity of amino acids is paramount in pharmaceutical development, where one enantiomer may be therapeutic while the other is inactive or even harmful.[1] This resource provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the principles governing chiral separations.
Section 1: Frequently Asked Questions (FAQs) & Initial Strategy
This section addresses the preliminary decisions and common hurdles faced at the outset of a purification project.
Q1: How do I select the best purification strategy for a new chiral amino acid?
A1: The optimal strategy depends on the scale of purification, the physicochemical properties of the amino acid, and available instrumentation. There are four primary methods:
-
Chiral Chromatography (HPLC/SFC): The most versatile and widely used method for both analytical and preparative scales. It offers high resolution but requires method development.[2][3]
-
Diastereomeric Salt Crystallization: A classical, cost-effective technique for large-scale purification. It involves forming diastereomeric salts with a chiral resolving agent, which are then separated based on solubility differences.[2][4][]
-
Enzymatic Resolution: Highly specific and operates under mild conditions. Enzymes selectively act on one enantiomer, allowing for the separation of the reacted and unreacted forms.[2]
-
Enantioselective Extraction: A newer technique involving a chiral selector in a liquid-liquid extraction system to selectively transfer one enantiomer to a different phase.[6]
The following decision tree provides a general guide for method selection.
Caption: Decision tree for selecting a chiral purification method.
Q2: My process suffers from low yield (<50%). How can I improve this?
A2: A yield ceiling of 50% is a theoretical limitation for any resolution of a racemate unless a racemization step is integrated.[7] Racemization converts the undesired enantiomer back into the racemic mixture, which can then be recycled into the purification stream.
-
For Crystallization & Chromatography: An external racemization step can be employed. This often involves heating the undesired enantiomer with a base or acid, or using a catalyst.[7][8]
-
For Enzymatic Resolution: A process known as Dynamic Kinetic Resolution (DKR) is highly effective. In DKR, a racemization catalyst (which can be another enzyme) works simultaneously with the resolving enzyme.[9][10] This continuously replenishes the substrate enantiomer, theoretically allowing for a 100% yield of the desired product.[7]
Q3: Can I trust my enantiomeric excess (ee%) measurement?
A3: Accurate determination of enantiomeric excess is critical. While polarimetry is a traditional method, it can be unreliable and requires rigorous control of concentration, solvent, and temperature.[11] Chromatographic methods are generally superior.
-
Chiral HPLC, GC, and SFC are the gold standards for determining ee%.[12][13] They physically separate the enantiomers, allowing for direct quantification based on peak area.
-
NMR Spectroscopy using chiral shift reagents or chiral solvating agents can also be used.[11][13]
It is crucial to validate your analytical method to ensure accuracy and precision. Isolation and purification steps themselves can sometimes lead to accidental enantiomer enhancement or racemization, so analyzing the ee% at multiple stages is advisable.[11]
Section 2: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chromatography is a powerful but sensitive technique. Here’s how to address the most common issues.
Q4: I have poor resolution (Rs < 1.5) between my enantiomers. What should I investigate first?
A4: Poor resolution is the most frequent challenge. It stems from insufficient differences in the interaction between each enantiomer and the Chiral Stationary Phase (CSP). The problem can be broken down into issues with selectivity (α) and efficiency (N).
The resolution (Rs) is defined by the equation: Rs = (√N / 4) * (α - 1 / α) * (k / 1 + k) Where N is efficiency, α is selectivity, and k is the retention factor.
Start by focusing on selectivity (α) , as it has the most dramatic impact on resolution.
Troubleshooting Workflow for Poor Resolution:
Caption: Step-by-step workflow for troubleshooting poor HPLC resolution.
-
Optimize Mobile Phase: This is the most powerful variable.
-
Modifier Type & Concentration: The choice of alcohol (e.g., ethanol, isopropanol) and its concentration in the mobile phase is critical. For amino acids, which are often polar, polar organic or reversed-phase modes are common.[14] Small changes in modifier percentage can significantly impact selectivity.[15]
-
Additives: For zwitterionic amino acids, acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives are essential.[16][17] They suppress unwanted interactions with the silica support (reducing peak tailing) and can dramatically alter chiral recognition.[18][19] The elution order of enantiomers can even be reversed by changing the additive or its concentration.[1]
-
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism.
-
Lowering Temperature: Generally increases selectivity and resolution, but also increases analysis time and pressure.[20]
-
Increasing Temperature: Can improve peak efficiency and shape, but may decrease selectivity.[1][20] The effect is not always predictable, so screening temperatures (e.g., 10°C, 25°C, 40°C) is recommended.[19]
-
-
Lower Flow Rate: Reducing the flow rate gives the enantiomers more time to interact with the CSP, which can improve resolution, especially for difficult separations.[19][20][21]
-
Screen Different CSPs: If the above steps fail, the chosen CSP may be inappropriate for your analyte. There is no universal CSP. A screening approach using columns with different chiral selectors is the most effective strategy.[2]
Table 1: Common Chiral Stationary Phases (CSPs) for Amino Acids
| CSP Type | Commercial Examples | Primary Interaction Mechanism | Best For |
| Polysaccharide-Based | Chiralpak®, Chiralcel® | Hydrogen bonding, π-π interactions, steric hindrance | Broad applicability, highly versatile.[2][19] |
| Macrocyclic Glycopeptide | Chirobiotic™ | Hydrogen bonding, ionic, hydrophobic, π-π interactions | Underivatized amino acids, zwitterionic compounds.[14][22] |
| Crown Ether | ChiroSil®, Crownpak® | Host-guest complexation with primary amines | Primary amino acids, especially for reversing elution order.[23] |
| Ligand Exchange | Astec CLC, Supelco CLC | Metal complex coordination | Underivatized amino acids, especially without a UV chromophore.[22] |
| Zwitterionic | CHIRALPAK® ZWIX™ | Electrostatic interactions, hydrogen bonding | Free amino acids and small peptides.[22][24] |
Q5: My amino acid peak is tailing badly. What's the cause and solution?
A5: Peak tailing is typically caused by secondary, non-enantioselective interactions. For basic amino acids, this often involves interaction with acidic residual silanol groups on the silica surface of the CSP.[19]
-
Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at low concentrations (0.05% - 0.2%) will compete with your analyte for these active sites, masking them and resulting in a more symmetrical peak shape.[18][19]
For acidic amino acids showing tailing, a small amount of an acidic modifier like formic acid or acetic acid can serve the same purpose.
Section 3: Troubleshooting Crystallization-Based Resolution
Q6: During diastereomeric salt crystallization, my yields are low and the enantiomeric excess (ee) of the product is poor.
A6: This is a common issue pointing to problems in the thermodynamics and kinetics of your crystallization process.
-
Solubility Mismatch: The fundamental principle of this technique is a significant difference in solubility between the two diastereomeric salts.[4] If the solubilities are too similar, clean separation is impossible.
-
Solution: Screen different resolving agents. The structure of the resolving agent is critical. For an acidic amino acid, screen a library of chiral bases, and vice-versa. Even small structural changes in the resolving agent can profoundly impact the resulting salt's crystal lattice and solubility.[25]
-
-
Solvent Choice: The solvent system dictates the solubility of both diastereomers.
-
Solution: Experiment with different solvents or solvent mixtures. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.
-
-
Kinetics vs. Thermodynamics: Crystallization can be under kinetic or thermodynamic control. A rapid crystallization (kinetic control) may trap impurities and the undesired diastereomer, leading to low ee.[26]
-
Solution: Slow down the crystallization process. Use a slower cooling rate, reduce the level of supersaturation, or maintain the mixture at a constant temperature for a longer period (aging) to allow the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer preferentially crystallizes.[26]
-
-
Incomplete Salt Formation: Ensure the pH of the solution is optimal for salt formation between your amino acid and the resolving agent.
Section 4: Troubleshooting Enzymatic Resolution
Q7: My enzymatic resolution is incomplete, leaving a large amount of starting material.
A7: Incomplete conversion in enzymatic reactions points to issues with the enzyme's activity, stability, or equilibrium limitations.
-
Sub-optimal Reaction Conditions: Enzymes are highly sensitive to their environment.
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at higher concentrations.
-
Solution: Perform kinetic studies to check for substrate or product inhibition. If inhibition is observed, running the reaction in a fed-batch or continuous flow setup can keep concentrations within an optimal range.
-
-
Poor Enzyme Stability: The enzyme may be denaturing over the course of the reaction.
-
Reversibility of Reaction: The hydrolytic reactions often used in resolution can be reversible.
-
Solution: If the reaction is reversible, find a way to remove one of the products as it is formed to drive the reaction forward according to Le Châtelier's principle.
-
Section 5: Experimental Protocols
Protocol 1: Screening for Optimal Chiral Stationary Phase (CSP) and Mobile Phase
This protocol outlines a systematic approach to finding a suitable starting point for a chiral HPLC separation.
-
Analyte Preparation:
-
Prepare a stock solution of your racemic amino acid at 1 mg/mL in a suitable solvent (e.g., methanol, ethanol).
-
Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.[19]
-
-
Column Selection:
-
Select a minimum of three CSPs with different chiral selectors. A good starting set would be:
-
A polysaccharide-based column (e.g., amylose or cellulose derivative).
-
A macrocyclic glycopeptide column.
-
A crown ether or zwitterionic column.
-
-
-
Mobile Phase Screening:
-
For each column, test a set of standard mobile phases.
-
Normal Phase Mode:
-
Mobile Phase A: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (85/15, v/v) + 0.1% TFA
-
-
Polar Organic Mode:
-
Mobile Phase C: Acetonitrile + 0.1% Formic Acid
-
Mobile Phase D: Methanol + 0.1% Ammonium Acetate (10mM)
-
-
Reversed-Phase Mode:
-
Mobile Phase E: Water/Acetonitrile (70/30, v/v) + 0.1% TFA
-
-
-
Execution and Evaluation:
-
Equilibrate the first column with the first mobile phase for at least 20 column volumes.[20]
-
Set the flow rate to a standard value (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Set the column temperature to 25°C.
-
Inject the sample and run the chromatogram for at least 30 minutes.[20]
-
Evaluate the chromatogram for any sign of separation (e.g., peak broadening, shoulder, or two distinct peaks).
-
If no separation is observed, move to the next mobile phase system, ensuring proper column equilibration each time.
-
Repeat the process for all selected columns.
-
-
Optimization:
-
Once a column/mobile phase combination shows promise (even if resolution is poor), begin optimization by systematically adjusting the modifier ratio, additive concentration, temperature, and flow rate as described in Section 2.
-
References
- Determination of enantiomeric excess. (n.d.). University of Bath.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). BenchChem.
- Welch, C. J. (n.d.). Empirical relationship between chiral selectivity and mobile phase modifier properties. PubMed.
- Le, A. T., & Anslyn, E. V. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 48(5), 1359–1369.
- Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.
- How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.). ResearchGate.
- Evaluating the performance of different chiral columns for amino acid separation. (n.d.). BenchChem.
- Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. (n.d.). Semantic Scholar.
- Chiral resolution methods and the integration of a racemization step. (n.d.). ResearchGate.
- The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today.
- Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. (2023). Taylor & Francis Online.
- Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (n.d.). PubMed.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). National Institutes of Health (NIH).
- Overcoming challenges in the purification of chiral amino alcohols. (n.d.). BenchChem.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. (n.d.). National Institutes of Health (NIH).
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2016). LCGC International.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design, 23(3), 1549–1560.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). BenchChem.
- Process for the racemization of α-amino acids. (n.d.). Google Patents.
- Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
- Chiral HPLC Column Selection and Method Development Guide. (n.d.). Sigma-Aldrich.
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10427–10444.
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). Langmuir, 38(12), 3749–3757.
- Amino Acid Crystallization Resolution Service. (n.d.). BOC Sciences.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- problem regarding poor resolution of glycine peak in HPLC. (2012). Chromatography Forum.
- Chiral resolution of dl-leucine via salifying tartaric acid derivatives. (n.d.). RSC Publishing.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm, 25(1), 75–86.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 9. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Empirical relationship between chiral selectivity and mobile phase modifier properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 27. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during SPPS. The following content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Section 1: Low Yield and Purity Issues
Low peptide yield and poor purity are among the most frequent challenges in SPPS. These issues can stem from a variety of factors throughout the synthesis process. This section will address common questions related to these problems.
Q1: My final peptide yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low peptide yield can be attributed to several factors, including incomplete reactions at each step, premature cleavage of the peptide from the resin, or physical loss of resin during handling. Even small inefficiencies in deprotection and coupling steps can compound to significantly reduce the overall yield of the final product.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotection | The N-terminal protecting group (e.g., Fmoc) is not fully removed, preventing the next amino acid from coupling. This leads to the formation of deletion sequences.[2] | - Extend the deprotection time or increase the number of deprotection steps.[3] - For difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, but be cautious of its potential to cause side reactions.[4] - Monitor the deprotection reaction using a colorimetric test like the Kaiser test to ensure completion.[5] |
| Inefficient Coupling | The incoming amino acid does not couple completely to the deprotected N-terminus of the growing peptide chain. This can be due to steric hindrance or aggregation. | - Increase the concentration of the amino acid and coupling reagents.[6] - Perform a "double coupling" by repeating the coupling step with fresh reagents.[6][7] - Switch to a more potent coupling reagent such as HATU or HCTU. - Elevate the reaction temperature, which can be effectively achieved using a microwave peptide synthesizer.[8] |
| Peptide Aggregation | The growing peptide chains self-associate on the resin, making the N-terminus inaccessible for deprotection and coupling reactions.[8][9] | - Switch to a lower substitution resin to increase the distance between peptide chains.[9] - Use solvents that disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[9] - Incorporate "structure-breaking" residues like pseudoprolines or use backbone protection (Hmb, Dmb) to disrupt secondary structure formation.[9][10] |
| Premature Cleavage | For acid-sensitive linkers like the 2-chlorotrityl linker, repeated exposure to even mild acidity from coupling reagents can cause premature loss of the peptide from the resin.[11] | - Use a less acidic activation method. - Switch to a more robust base like diisopropylethylamine (DIEA) instead of N-methylmorpholine (NMM).[11] |
Section 2: Sequence-Specific Challenges and Side Reactions
Certain peptide sequences are inherently more challenging to synthesize due to their amino acid composition, leading to a higher propensity for aggregation and side reactions.
Q2: I'm synthesizing a hydrophobic peptide and observing poor swelling of the resin and failed couplings. What's happening and what can I do?
This is a classic sign of on-resin peptide aggregation.[8] Hydrophobic sequences, particularly those rich in amino acids like Val, Ile, Leu, and Phe, tend to form strong intermolecular hydrogen bonds, leading to the collapse of the peptide-resin matrix and inaccessibility of the reactive sites.[8][9]
Troubleshooting Workflow for Peptide Aggregation:
Caption: Troubleshooting workflow for peptide aggregation in SPPS.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
Pseudoproline dipeptides are powerful tools to disrupt aggregation by introducing a "kink" in the peptide backbone.
-
Selection: Identify a Ser or Thr residue in your sequence that is a candidate for replacement with a pseudoproline dipeptide.
-
Synthesis Step: At the appropriate cycle, couple the commercially available Fmoc-Xaa-Yaa(Ψ, Me, Me)pro-OH dipeptide using standard coupling protocols (e.g., HCTU/DIEA in DMF).
-
Monitoring: Ensure complete coupling using a colorimetric test, as the secondary amine of the pseudoproline can be less reactive.
-
Continuation: Continue the synthesis as normal. The pseudoproline is stable to the standard SPPS conditions.
-
Cleavage: The oxazolidine ring of the pseudoproline is cleaved during the final TFA-mediated cleavage and deprotection, regenerating the native Ser or Thr residue.[9]
Q3: My final product shows a mass corresponding to the target peptide, but the HPLC profile shows a closely eluting impurity. What could this be?
A common culprit for a mass-neutral impurity is racemization or the formation of aspartimide.[6][12]
Aspartimide Formation:
This side reaction is particularly prevalent when an Asp residue is followed by a Gly, Ser, or Ala. The peptide backbone nitrogen attacks the side-chain ester of the aspartic acid, forming a five-membered succinimide ring (aspartimide).[13] This intermediate can then be hydrolyzed under basic or acidic conditions to reopen into a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[9]
Preventative Measures for Aspartimide Formation:
| Strategy | Mechanism | Implementation |
| Use of HOBt in Deprotection | The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress the basicity, thereby reducing the rate of aspartimide formation.[9] | Add 0.1 M HOBt to your 20% piperidine in DMF deprotection solution. |
| Backbone Protection | Incorporating a protecting group on the amide backbone nitrogen following the Asp residue can sterically hinder the formation of the aspartimide intermediate. | Use an amino acid derivative with a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group at the position C-terminal to the Asp.[9] |
| Optimized Cleavage | Specific cleavage cocktails have been developed to minimize aspartimide formation during the final deprotection. | A specialized cleavage protocol may be employed for sensitive sequences. |
Racemization:
Racemization, the loss of stereochemical integrity at the α-carbon, can occur during the activation step of coupling. It is a significant concern, especially when coupling hindered amino acids or during fragment condensation.[14]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma Pure.
-
Avoid Excessive Base: Use the minimum necessary amount of base for activation, as excess base can promote racemization.
-
Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin.
Section 3: Cleavage and Final Product Issues
The final cleavage and workup steps are critical for obtaining a high-quality peptide product.
Q4: After cleavage and precipitation, I have very little or no peptide pellet. What went wrong?
This can be a heartbreaking end to a synthesis. Several factors could be at play.
Troubleshooting Workflow for Poor Cleavage/Precipitation:
Caption: Decision tree for troubleshooting failed peptide cleavage or precipitation.
Key Considerations:
-
Incomplete Cleavage: The bond between the peptide and the resin may not be fully cleaved. This can be due to old or wet TFA, insufficient cleavage time, or the presence of protecting groups that require specific scavengers.[15] For peptides containing Cys(Trt), for example, the use of triisopropylsilane (TIS) as a scavenger is crucial to prevent re-attachment of the trityl group.
-
Peptide Solubility: Highly hydrophobic peptides may be partially soluble in the cold ether used for precipitation, leading to significant loss of product.[16] In such cases, removing the TFA under a stream of nitrogen and then adding the ether can be more effective.[15]
-
Verification of Synthesis: Before performing the final cleavage, it is good practice to weigh the dried peptide-resin. A substantial weight gain compared to the starting resin indicates that the synthesis has likely proceeded.
References
- Gyros Protein Technologies. (2020, May 26). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
- Fields, G. B., Lauer, J. L., & Fields, C. G. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
- Popali, S. (2015, April 29). Spps and side reactions in peptide synthesis. SlideShare. [Link]
- Pira, A., et al. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. [Link]
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
- Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. [Link]
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of (S)-3-Amino-2-phenylpropanoic Acid in Solution
Welcome to the technical support center for (S)-3-Amino-2-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in various solution-based experiments. By understanding the principles of its stability and potential degradation pathways, you can ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The pH of the solution can significantly impact the molecule's charge state and susceptibility to degradation reactions such as oxidation and racemization.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light Exposure: Like many organic molecules, exposure to UV light can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the amino acid.
-
Solvent Composition: The type of solvent and the presence of co-solvents can affect the solubility and stability of the compound.
-
Presence of Contaminants: Metal ions and other impurities can catalyze degradation reactions.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For general short-term use, it is recommended to store aqueous solutions of this compound at 2-8°C in a tightly sealed, light-protected container. For long-term storage, freezing the solution at -20°C or below is advisable. However, it is crucial to perform a stability check on thawed solutions to ensure no precipitation or degradation has occurred.
Q3: How can I monitor the stability of my this compound solution over time?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed and validated to separate the intact compound from any potential degradation products. Key parameters to monitor include the peak area (to quantify the concentration of the parent compound) and the appearance of any new peaks that may signify degradation products.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific stability issues you may encounter during your experiments.
Issue 1: I observe a decrease in the concentration of this compound in my solution over time, even when stored at 4°C.
Possible Causes and Solutions:
-
Oxidative Degradation: The presence of dissolved oxygen can lead to oxidation of the molecule.
-
Troubleshooting Steps:
-
De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. However, ensure the antioxidant is compatible with your downstream applications.
-
Minimize headspace: Store your solution in a container with minimal headspace to reduce the amount of oxygen present.
-
-
-
pH-mediated Degradation: The pH of your solution may not be optimal for stability.
-
Troubleshooting Steps:
-
Measure the pH: Determine the pH of your solution.
-
Adjust the pH: Buffer your solution to a pH that minimizes degradation. For many amino acids, a slightly acidic pH (around 4-6) can improve stability by protonating the amino group and reducing its susceptibility to oxidation. However, the optimal pH should be determined experimentally.
-
Buffer Selection: Use a buffer system that is appropriate for your desired pH range and compatible with your experimental conditions. Common choices include acetate or phosphate buffers.
-
-
-
Microbial Contamination: If your solution is not sterile, microbial growth can lead to the degradation of the amino acid.
-
Troubleshooting Steps:
-
Sterile Filtration: Filter your solution through a 0.22 µm sterile filter into a sterile container.
-
Aseptic Technique: Use aseptic techniques when preparing and handling your solutions to prevent contamination.
-
-
Issue 2: I see the formation of a precipitate in my this compound solution, especially after freeze-thaw cycles.
Possible Causes and Solutions:
-
Limited Solubility: The concentration of your solution may exceed the solubility of this compound at a lower temperature.
-
Troubleshooting Steps:
-
Determine Solubility: If possible, find solubility data for your specific solvent system and temperature.
-
Reduce Concentration: Prepare a more dilute stock solution.
-
Use Co-solvents: Consider the addition of a co-solvent, such as ethanol or DMSO, to improve solubility. However, ensure the co-solvent is compatible with your experiment.
-
-
-
pH Shift Upon Freezing: The pH of a buffered solution can shift as it freezes, which may lead to precipitation.
-
Troubleshooting Steps:
-
Choose a Cryo-protectant Buffer: Some buffers, like phosphate buffers, are more prone to pH shifts upon freezing. Consider using a buffer with a lower freezing point depression, such as a Tris-based buffer, if compatible with your experiment.
-
Add Cryoprotectants: Adding cryoprotectants like glycerol or sucrose can help to maintain the stability of the solution during freezing and thawing.
-
-
Issue 3: My experimental results are inconsistent, and I suspect the purity of my this compound solution is compromised.
Possible Causes and Solutions:
-
Formation of Degradation Products: Over time, degradation products may form that could interfere with your assay.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: A forced degradation study can help identify potential degradation products and assess the specificity of your analytical method.[1] This involves subjecting the solution to stress conditions such as heat, acid, base, oxidation, and light.
-
Develop a Stability-Indicating HPLC Method: Use the information from the forced degradation study to develop an HPLC method that can resolve the parent compound from its degradation products.[2]
-
-
-
Racemization: The stereochemical integrity of the (S)-enantiomer may be compromised, leading to the formation of the (R)-enantiomer.
-
Troubleshooting Steps:
-
Chiral HPLC Analysis: Use a chiral HPLC column to separate and quantify the (S) and (R) enantiomers.
-
Control pH and Temperature: Racemization can be accelerated by non-neutral pH and elevated temperatures. Maintaining a near-neutral pH and storing solutions at low temperatures can help to minimize this.
-
-
Experimental Protocols
Protocol 1: Basic Stability Assessment of this compound Solution
-
Solution Preparation: Prepare a stock solution of this compound in your desired solvent and buffer system.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: Aliquot the solution into several vials and store them under different conditions (e.g., 2-8°C, room temperature, 40°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4 weeks), remove a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the concentration and purity of the stored samples to the initial (T=0) sample to determine the rate of degradation under each condition.
Protocol 2: Forced Degradation Study
-
Prepare Samples: Prepare several aliquots of your this compound solution.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize (if necessary): Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method.
-
Evaluate Results: Assess the ability of your HPLC method to separate the parent peak from any degradation peaks formed under the various stress conditions. This will validate your method as "stability-indicating."[1]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| pH | 4.0 - 6.0 (experimentally verify) | Minimizes degradation by keeping the amino group protonated and reducing susceptibility to oxidation. |
| Temperature | Short-term: 2-8°C; Long-term: ≤ -20°C | Reduces the rate of chemical degradation reactions.[1] |
| Solvent | Aqueous buffer (e.g., acetate, phosphate) | Provides a stable pH environment. The choice of buffer can impact stability. |
| Additives | Antioxidants (e.g., ascorbic acid), Cryoprotectants (e.g., glycerol) | Can prevent oxidative degradation and improve stability during freeze-thaw cycles. |
| Storage | Protected from light in a sealed container with minimal headspace | Prevents photodegradation and oxidation. |
Visualizations
Degradation Pathway Logic
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
- Chem-Impex. (n.d.). 2S,3S-3-Amino-2-hydroxy-3-phenylpropionic acid.
- Gool, F., & Sadeghi, S. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceuticals, 16(3), 448. [Link]
- Jadhav, S. B., Singhal, P., & Shringare, S. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-10. [Link]
- Li, Y., & Li, S. (2014). Excipients for protein stabilization.
- Al-Akayleh, F., Al-ani, I., & Al-salamat, H. (2023). Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. Journal of Pharmaceutical Sciences and Research, 15(5), 1845-1851.
- Krone, K., et al. (2021).
- Dick, L., et al. (2011). Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 633-636. [Link]
- L'Abbe, D., & Allaouchiche, B. (1999). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
- PubChem. (n.d.). This compound.
- Wang, Z., et al. (2018). The one pot process technique of 3- amino -3- phenylpropionic acid esters.
- Hong, S., et al. (2018). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science, 56(10), 903-909. [Link]
- PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid.
- Montgomery, J. A., & Fothergill, M. D. (1994). Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
- Collet, F., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry, 15(1), 45-66. [Link]
- Dick, L., et al. (2011). Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 633-636. [Link]
- Zamora, R., Alcon, E., & Hidalgo, F. J. (2007). Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems. Journal of agricultural and food chemistry, 55(25), 10341-10347. [Link]
- PubChem. (n.d.). 3-Amino-2-phenylpropanoic acid.
Sources
Technical Support Center: Refining Crystallization Techniques for High-Purity Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the fine art and science of crystallization. Achieving high-purity crystalline compounds is a cornerstone of chemical synthesis and pharmaceutical development.[1][2] This guide is structured to provide both quick answers to common questions and in-depth troubleshooting for more complex challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during crystallization experiments.
Q1: My compound is not crystallizing at all. What are the first things I should check?
A1: When crystallization fails to initiate, it's often an issue of supersaturation or nucleation.[3] First, try scratching the inside of the flask with a glass stirring rod to create nucleation sites.[4] If that doesn't work, consider adding a "seed crystal" of your compound to induce growth.[4][5] Also, re-evaluate your solvent choice; your compound might be too soluble even at low temperatures.[6] Boiling off some solvent to increase the concentration can also help achieve the necessary supersaturation.[4]
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[4] This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too rapidly.[4][6] To resolve this, try re-heating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[4][6] Using a solvent with a lower boiling point is another effective strategy.[7]
Q3: My crystallization happened almost instantly, yielding a fine powder. Is this a problem?
A3: Yes, rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of purification.[4][8] Ideal crystallization should occur slowly, typically over 15-20 minutes or longer.[4] To slow it down, re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more gradually.[4] Insulating the flask can help achieve a slower cooling rate.
Q4: How do I choose the best solvent for my compound?
A4: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[9] The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents and vice-versa.[10] A good solvent should also be unreactive with your compound, have a relatively low boiling point for easy removal, and be non-toxic.[7] It is often necessary to test several solvents or solvent pairs to find the optimal system.[11]
Q5: What is the purpose of using a mixed solvent system?
A5: A mixed solvent system is used when no single solvent meets the ideal solubility criteria.[9] Typically, you dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" or "anti-solvent" in which it is insoluble until the solution becomes slightly cloudy (the point of saturation).[9][12] This technique allows for fine-tuned control over the supersaturation level. The two solvents must be miscible with each other.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common and complex crystallization problems, complete with step-by-step protocols.
Guide 1: Problem - Low Yield and Purity
Low recovery of the final product and persistent impurities are common frustrations. The causes are often interconnected.
Causality Analysis:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound remains in the mother liquor.[4][6]
-
Impurity Profile: The nature and concentration of impurities can significantly impact crystallization. Structurally similar impurities can get incorporated into the crystal lattice, forming solid solutions.[13][14] Other impurities might inhibit crystal growth or promote the formation of undesirable polymorphs.[13][15]
-
Sub-optimal Washing and Drying: Improper washing can leave mother liquor on the crystal surface, while overly aggressive washing (e.g., with a solvent in which the compound is slightly soluble) can dissolve the product.
Troubleshooting Workflow & Protocol
Caption: Troubleshooting workflow for low yield and purity issues.
Experimental Protocol: Optimizing a Cooling Crystallization
-
Solvent Selection: Place ~50 mg of your crude compound into a small test tube. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is likely too good. If it doesn't dissolve, heat the mixture to the solvent's boiling point. The ideal solvent will dissolve the compound completely at boiling but show low solubility at room temperature or upon cooling in an ice bath.[11]
-
Dissolution: Place the bulk of your crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding solvent just until all the solid dissolves. Note: This is the most critical step to avoid using excess solvent.[10]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[16] Rapid cooling encourages small crystal formation and impurity trapping.[4]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: With the vacuum still on, wash the crystals with a minimal amount of ice-cold solvent. This removes any adhering mother liquor without dissolving the product.
-
Drying: Allow the crystals to dry completely. A final purity check can be performed using techniques like melting point analysis, HPLC, or spectroscopy.[17][18]
Guide 2: Problem - Polymorphism and Inconsistent Crystal Form
Controlling the specific crystalline form (polymorph) is critical in the pharmaceutical industry, as different polymorphs can have vastly different physical properties, including solubility and stability.[1][12][19]
Causality Analysis:
-
Thermodynamics vs. Kinetics: Crystallization processes can yield either the most thermodynamically stable polymorph or a less stable (metastable) form that nucleates faster.[20]
-
Solvent Influence: The choice of solvent can dictate which polymorph is formed. Solute-solvent interactions can stabilize one crystal lattice structure over another.[21]
-
Supersaturation & Temperature: The level of supersaturation and the crystallization temperature are key controlling factors.[22][23] Often, unstable forms appear first at high supersaturation and later convert to a more stable form.[20]
-
Impurities: Certain impurities can inhibit the formation of a stable form or act as a template for a metastable one.[13][15]
Strategies for Polymorph Control
| Strategy | Principle | Key Parameters to Control |
| Seeding | Introduces a template of the desired polymorph, bypassing the initial nucleation barrier for other forms.[5] | Seed quality, size, quantity, and temperature of addition.[5] |
| Solvent Selection | Different solvents can stabilize different polymorphs through specific intermolecular interactions.[21] | Solvent polarity, hydrogen bonding capacity, and viscosity. |
| Cooling/Supersaturation Profile | Controlling the rate of supersaturation generation (e.g., cooling rate) can favor the nucleation and growth of a specific form.[22][24] | Cooling rate, anti-solvent addition rate, evaporation rate. |
| Additive Engineering | Introducing specific molecules (additives) that can inhibit the growth of undesired polymorphs or stabilize the desired one.[25][26][27] | Additive structure, concentration, and timing of addition. |
Logical Diagram: Polymorph Control Strategy
Sources
- 1. syrris.com [syrris.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bia.si [bia.si]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scidart.com [scidart.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. filter-dryer.com [filter-dryer.com]
- 13. mdpi.com [mdpi.com]
- 14. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 15. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. moravek.com [moravek.com]
- 18. youtube.com [youtube.com]
- 19. omicsonline.org [omicsonline.org]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. filter-dryer.com [filter-dryer.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Control of Crystal Nucleation and Growth by Additives - Elements Magazine [elementsmagazine.org]
Technical Support Center: Best Practices for the Storage and Handling of Air-Sensitive Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the safe and effective storage and handling of air-sensitive compounds. The information herein is structured to address common challenges and provide practical, field-proven solutions.
Introduction: The "Why" Behind Air-Sensitive Techniques
Many compounds, particularly in organometallic and inorganic chemistry, are sensitive to atmospheric components like oxygen (O₂), water (H₂O), and sometimes carbon dioxide (CO₂) or nitrogen (N₂).[1][2] Exposure can lead to degradation, violent reactions (in the case of pyrophoric materials), or the formation of undesired byproducts, ultimately compromising experimental integrity and posing significant safety risks.[3][4] The core principle of handling these materials is the rigorous exclusion of the atmosphere, which is primarily achieved through the use of an inert environment, typically high-purity argon or nitrogen.[1][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My reaction failed to initiate, or I observed unexpected byproducts.
-
Potential Cause A: Contaminated Reagents or Solvents. Even trace amounts of air or moisture can quench highly reactive species like organolithiums or Grignard reagents.[4] Solvents that are not rigorously dried and degassed are a common source of contamination.[6]
-
Solution:
-
Solvent Purity Check: Before use, verify the dryness of your solvents. While Karl Fischer titration is the quantitative standard, a qualitative check for reactive reagents can be performed using indicators like sodium benzophenone ketyl, which turns blue in the absence of water and oxygen.[7]
-
Solvent Purification: If you are not using a solvent purification system (SPS), ensure your solvents are properly dried and degassed.[6] Common methods include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons) or passing the solvent through columns of activated alumina and a supported copper catalyst.[6] For degassing, the "freeze-pump-thaw" method is highly effective for removing dissolved gases.[7][8] This involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases from the headspace, and then thawing. This cycle should be repeated at least three times.[7]
-
Reagent Integrity: Use fresh bottles of reagents or those that have been stored and handled correctly. Commercially available reagents in specialized packaging like Sure/Seal™ bottles are designed to maintain an inert atmosphere.[9][10]
-
-
-
Potential Cause B: Leaks in the Experimental Setup (Schlenk Line). Ground-glass joints that are not properly sealed are a frequent entry point for air.[1]
-
Solution:
-
Properly Grease Joints: Use a high-vacuum grease to seal all ground-glass joints. Apply a thin, even layer to the upper part of the male joint to ensure an airtight seal without contaminating the reaction mixture.[1]
-
Check for Leaks: Before starting your reaction, assemble your glassware and evacuate it on the Schlenk line. Close the connection to the vacuum and monitor the pressure. A significant pressure increase indicates a leak.
-
Secure Septa: Ensure rubber septa are folded over the neck of the flask for a tight seal. For prolonged use or with particularly sensitive reagents, consider replacing the septum as they can leak after multiple punctures.[11]
-
-
Issue 2: The atmosphere in my glovebox is compromised (high O₂/H₂O levels).
-
Potential Cause A: Improper Transfer of Items. Introducing items into the glovebox without proper purging of the antechamber is a primary cause of contamination.[12]
-
Solution:
-
Rigorous Antechamber Cycling: Always perform a minimum of three vacuum/refill cycles on the antechamber before transferring items into the main box.[12][13] For porous materials like tissues or filter paper, a longer period under vacuum may be necessary to remove trapped air and moisture.[12][14]
-
Avoid Volatile Solvents: Minimize the use of volatile solvents inside the glovebox. Solvent vapors can saturate the atmosphere and may not be effectively removed by the purification system, potentially contaminating other experiments.[15]
-
-
-
Potential Cause B: Permeation or Puncture of Gloves. Glovebox gloves are a common failure point. Over time, they can degrade or be punctured by sharp objects.[16][17]
-
Solution:
-
Regular Inspection: Before each use, visually inspect the gloves for any signs of wear, discoloration, or holes.[17]
-
Handle Sharps with Care: Be extremely cautious when handling needles, spatulas, or broken glassware inside the box to prevent punctures.[16]
-
Use Inner and Outer Gloves: Wearing cotton liners can absorb sweat, and disposable nitrile gloves over the glovebox gloves can protect them from chemical exposure and minor abrasions, extending their life.[16][17]
-
-
Issue 3: I'm having trouble with a cannula transfer.
-
Potential Cause A: Clogged Cannula. Suspensions or reagents that precipitate upon slight changes in concentration or temperature can block the cannula.[18][19]
-
Solution:
-
Select Appropriate Gauge: For suspensions, use a wider gauge cannula.[19]
-
Clear Before Transfer: Before inserting the cannula into the receiving flask, ensure there is a positive flow of inert gas through it to clear any potential blockages.
-
Immediate Cleaning: Clean cannulas immediately after use by flushing with a suitable dry solvent to prevent reagent decomposition and blockage.[18][20]
-
-
-
Potential Cause B: Improper Pressure Differential. A successful transfer relies on a slight positive pressure in the sending flask relative to the receiving flask.[8]
-
Solution:
-
Positive Pressure Technique: Maintain a gentle, positive pressure of inert gas on the sending flask. Vent the receiving flask with a needle attached to an oil bubbler to allow for gas displacement.
-
Negative Pressure (Vacuum) Technique: For faster transfers, a slight vacuum can be applied to the receiving flask. However, this method carries a higher risk of pulling air into the system through the septa if not performed carefully.[19]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a Schlenk line and a glovebox, and when should I use each?
A1: Both create an inert atmosphere, but they are suited for different tasks.[7]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[1][21] It is ideal for solution-based chemistry, allowing for heating, cooling, and solvent removal under an inert atmosphere.[1] While versatile, it requires more manual dexterity for manipulations like additions and filtrations.[22]
-
Glovebox: A sealed container with a continuously purified inert atmosphere (O₂ and H₂O levels often <1 ppm).[5][13][23] It is best for handling and weighing air-sensitive solids, preparing reaction mixtures that involve multiple solid reagents, and storing sensitive compounds long-term.[14][15][18]
Q2: Argon or Nitrogen? Which inert gas should I choose?
A2: The choice depends on your specific chemistry and budget.
-
Nitrogen (N₂): Less expensive and suitable for most applications.[1] However, some compounds, particularly those involving lithium, magnesium, and certain transition metals, can react with N₂ at room or elevated temperatures to form nitrides.[16]
-
Argon (Ar): More expensive but denser than air and chemically inert under almost all conditions, making it the safer choice for highly sensitive or unknown systems.[1][5] Its higher density provides a better "blanket" over the reaction.[24]
Q3: How do I properly dry my glassware for air-sensitive reactions?
A3: Adsorbed water on glassware is a significant source of contamination.[13]
-
Oven Drying: The most common method is to heat glassware in an oven at >125°C, ideally overnight.[5][9][10]
-
Assembly and Cooling: Assemble the hot glassware quickly and immediately place it under a positive flow of dry inert gas to cool. This prevents moist lab air from being drawn in as the glassware cools.[10]
-
Flame Drying (for Schlenk line use): For the most rigorous applications, glassware can be flame-dried under vacuum. This involves carefully heating the glass with a heat gun or a gentle flame while evacuating it on the Schlenk line to drive off residual water. Allow it to cool completely before backfilling with inert gas.
Q4: How many times do I really need to puncture a septum before it's compromised?
A4: The integrity of a rubber septum decreases with each puncture.[9][22] While there's no exact number, it's best practice to:
-
Use the smallest gauge needle possible for the transfer (e.g., 18-21 gauge).[3]
-
Try to re-insert the needle through the same hole for subsequent transfers.[9]
-
For frequently accessed reagents, it is safer to transfer the bulk of the reagent via cannula to a flask equipped with a greased glass or Teflon stopcock.[11]
Experimental Protocols & Visualizations
Protocol 1: Preparing a Schlenk Flask for an Air-Sensitive Reaction
This protocol describes the standard "evacuate-refill" cycle used to render a flask inert.
-
Assemble: Attach the oven-dried Schlenk flask (containing a stir bar) to the Schlenk line via thick-walled, vacuum-rated tubing.[8]
-
Evacuate: Open the stopcock on the flask to the vacuum manifold. The tubing will collapse, and a vacuum will be pulled on the flask. Allow it to evacuate for several minutes.
-
Refill: Carefully close the connection to the vacuum and slowly open the connection to the inert gas manifold. You will hear the gas flowing into the flask. Do not open the tap too quickly, as this can create a pressure surge.[1]
-
Repeat: Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases.[7][21]
Caption: Evacuate-Refill Workflow for a Schlenk Flask.
Protocol 2: Liquid Transfer Using a Cannula (Positive Pressure)
This protocol details the transfer of an air-sensitive solution from a storage flask to a reaction flask.
-
Setup: Ensure both the sending and receiving flasks are under a positive pressure of inert gas, vented through oil bubblers.[25] Replace the stoppers with clean, dry rubber septa.[25]
-
Purge Cannula: Take a clean, oven-dried cannula (a double-tipped needle) and insert one end through the septum of the sending flask, keeping the tip in the headspace. A flow of inert gas will exit the other end, purging the cannula.
-
Connect Flasks: After a brief purge (~30 seconds), insert the other end of the cannula through the septum of the receiving flask.
-
Initiate Transfer: Lower the cannula tip in the sending flask into the liquid. The positive pressure will push the liquid through the cannula into the receiving flask.
-
Complete Transfer: Once the desired amount is transferred, raise the cannula tip above the liquid level in the sending flask. The gas flow will push the remaining liquid out of the cannula.
-
Disassemble: Remove the cannula from the receiving flask first, followed by the sending flask.
Caption: Schematic of a Positive Pressure Cannula Transfer.
Data Summary Table
| Glove Material | Oxygen Permeability | Water Vapor Permeability | Chemical Resistance (General) | Notes |
| Butyl | Excellent | Excellent | Good for many polar organic solvents (ketones, esters). | Standard choice for general purpose gloveboxes. |
| Neoprene | Good | Good | Good resistance to a broad range of chemicals. | Offers better physical properties than butyl. |
| Hypalon | Good | Good | Excellent resistance to oxidizing chemicals. | Often used as an outer layer for added protection. |
| Nitrile | Fair | Poor | Excellent resistance to oils, greases, and aliphatic solvents. | Not ideal for primary containment in a high-purity glovebox but useful as an outer glove.[17] |
Note: Permeability data is relative. Always consult manufacturer specifications for your specific application and chemicals.
References
- Guides - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. [Link]
- Handling air-sensitive reagents AL-134. MIT. [Link]
- Air-Sensitive Chemistry: Practical and Safety Consider
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. [Link]
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE. [Link]
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group. [Link]
- Glovebox safety guidelines. EPFL. [Link]
- School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of Glasgow. [Link]
- Glovebox rules. MMRC. [Link]
- Glove boxes. Princeton EHS. [Link]
- glovebox usage. San Diego Mesa College. [Link]
- Drying Solvents. The Schlenk Line Survival Guide. [Link]
- Glovebox gas purific
- the manipulation of air.sensitive compounds. Neilson Lab. [Link]
- Performing Sensitive Reactions without a Schlenk Line. The Schlenk Line Survival Guide. [Link]
- Section 5.10 Title: Cannula Transfers. (2019). Berry Group. [Link]
- Inert Gas Purifiers for Glove Box. Jacomex. [Link]
- 4.1: Cannula Transfer. (2024). Chemistry LibreTexts. [Link]
- Glove Box & Gas Management Systems. Inert. [Link]
- Air-free technique. Wikipedia. [Link]
- 2.3 The Manipulation of Air-Sensitive Compounds. Organometallics. [Link]
- Syringes and Sure Seals. The Schlenk Line Survival Guide. [Link]
- Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). (2021). YouTube. [Link]
Sources
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. ossila.com [ossila.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. mmrc.caltech.edu [mmrc.caltech.edu]
- 13. molan.wdfiles.com [molan.wdfiles.com]
- 14. ossila.com [ossila.com]
- 15. Home Page [home.sandiego.edu]
- 16. epfl.ch [epfl.ch]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 19. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Glovebox gas purification [glovebox-systems.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Introduction: The Significance of β-Phenylalanine in Modern Chemistry and Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals comparing various synthetic routes to β-phenylalanine, grounded in experimental data and mechanistic insights.
β-Amino acids are crucial structural motifs found in a wide array of natural products, pharmaceuticals, and peptidomimetics. Among them, β-phenylalanine serves as a vital chiral building block for the synthesis of numerous biologically active compounds, including antiviral agents like the neuraminidase inhibitor Oseltamivir (Tamiflu®) and anti-cancer drugs such as Taxol®. The stereochemistry of the β-amino acid is often critical for its biological function, making the development of efficient and stereoselective synthetic routes a significant focus of chemical research.
This guide provides a comparative analysis of several prominent synthetic strategies for accessing β-phenylalanine, with a focus on both racemic and enantioselective approaches. We will delve into the underlying mechanisms, evaluate the strengths and limitations of each method, and provide detailed experimental protocols and performance data to inform your synthetic planning.
Classical Approaches to Racemic β-Phenylalanine
These methods are well-established and often serve as reliable routes to racemic β-phenylalanine, which can then be subjected to chiral resolution if a single enantiomer is desired.
The Reformatsky Reaction
The Reformatsky reaction is a classic organozinc-mediated reaction that forms a β-hydroxy ester from an aldehyde or ketone and an α-halo ester. Subsequent dehydration and reduction or amination steps can lead to β-phenylalanine.
Mechanistic Insight: The reaction proceeds via the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc dust. This enolate then adds to the carbonyl group of an aldehyde, such as benzaldehyde. The choice of solvent is crucial; polar aprotic solvents are typically used to facilitate the formation and stability of the organozinc intermediate.
Workflow & Protocol:
Caption: General workflow for the synthesis of racemic β-phenylalanine ethyl ester via the Reformatsky reaction.
Representative Protocol:
-
Activate zinc powder by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the activated zinc (1.2 equiv.) and a solution of benzaldehyde (1.0 equiv.) in anhydrous THF.
-
Add a solution of ethyl bromoacetate (1.1 equiv.) in anhydrous THF dropwise to the mixture. The reaction is often initiated with gentle heating or sonication.
-
After the addition is complete, stir the reaction at reflux until the benzaldehyde is consumed (monitored by TLC).
-
Cool the reaction mixture and quench by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude β-hydroxy ester is then typically dehydrated and aminated without extensive purification.
The Arndt-Eistert Homologation
This method provides a route to homologate a carboxylic acid, effectively inserting a methylene group. Starting from mandelic acid or a related α-substituted phenylacetic acid, one can access the β-amino acid backbone.
Mechanistic Insight: The key step is the Wolff rearrangement of a diazoketone, which is generated from an acid chloride and diazomethane. The rearrangement proceeds via a ketene intermediate, which is then trapped by a nucleophile (e.g., water, alcohol, or ammonia) to form the final product. The use of diazomethane requires significant safety precautions due to its toxicity and explosive nature.
Workflow & Protocol:
Caption: Arndt-Eistert homologation workflow to produce β-phenylalanine from α-phenylalanine.
Representative Protocol:
-
Convert N-protected α-phenylalanine (e.g., Boc-Phe-OH) to its acid chloride using oxalyl chloride or thionyl chloride.
-
Carefully treat the acid chloride with an ethereal solution of diazomethane (2.0 equiv.) at 0 °C to form the diazoketone.
-
In a separate flask, prepare a solution or suspension of a catalyst (e.g., silver benzoate, Ag₂O) in a suitable solvent (e.g., t-butanol/water).
-
Add the diazoketone solution to the catalyst mixture at an appropriate temperature (e.g., 50-70 °C) to induce the Wolff rearrangement.
-
The ketene intermediate is trapped in situ by the solvent to yield the homologated ester or acid.
-
Purify the product by chromatography or crystallization.
Asymmetric Synthesis of β-Phenylalanine
Achieving high enantioselectivity is paramount for pharmaceutical applications. Modern methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome.
Asymmetric Conjugate Addition
The conjugate addition of a nitrogen nucleophile to a cinnamate derivative is one of the most direct and powerful methods for synthesizing enantiomerically enriched β-phenylalanine.
Mechanistic Insight: This approach often utilizes a chiral catalyst, such as a copper or nickel complex with a chiral ligand, to create a chiral environment around the substrate. The metal center coordinates to the α,β-unsaturated ester, activating it for nucleophilic attack. The chiral ligand directs the approach of the nucleophile (e.g., hydroxylamine or a protected amine) to one face of the double bond, thereby establishing the desired stereocenter.
Workflow & Protocol:
Caption: Workflow for asymmetric synthesis of β-phenylalanine via catalytic conjugate addition.
Representative Protocol (based on a Cu-catalyzed approach):
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Cu(OTf)₂ (5 mol%) and the chiral ligand (e.g., a bisoxazoline derivative, 5.5 mol%).
-
Add a suitable anhydrous solvent (e.g., toluene) and stir to form the catalyst complex.
-
Add the cinnamate ester (1.0 equiv.) followed by the nitrogen nucleophile (e.g., O-benzoyl-N,N-diethylhydroxylamine, 1.2 equiv.).
-
Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction and purify the product by flash column chromatography.
-
The resulting protected β-amino ester is then deprotected under appropriate conditions to yield the final β-phenylalanine.
Enzymatic Kinetic Resolution
Enzymatic methods offer exceptional selectivity under mild reaction conditions. In a kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
Mechanistic Insight: Lipases and proteases are commonly used enzymes for this purpose. For example, Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of a racemic β-amino ester using an acyl donor (e.g., ethyl acetate). The enzyme's active site is chiral and preferentially binds one enantiomer, leading to its rapid conversion while the other enantiomer reacts much more slowly. This difference in reaction rates allows for the separation of the fast-reacting (acylated) enantiomer from the slow-reacting (unreacted) enantiomer.
Workflow & Protocol:
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Confirming Product Identity
In the exacting world of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's identity is the bedrock of scientific integrity and regulatory compliance. While synthetic routes are elegantly designed and purification methods rigorously applied, the ultimate proof of a successful synthesis lies in the empirical data. Spectroscopic techniques offer a suite of powerful, non-destructive tools to probe the atomic and molecular properties of a substance, providing the foundational evidence for structural elucidation and identity confirmation.
This guide presents a comparative analysis of the most pivotal spectroscopic methods. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices and the principles of building a self-validating analytical workflow.
The Logic of Spectroscopic Confirmation: A Triad of Orthogonal Evidence
No single spectroscopic technique can provide a complete and unequivocal picture of a molecule's identity. True confidence is achieved through a "weight of evidence" approach, where a confluence of data from orthogonal methods builds an irrefutable case. The core principle is to probe different, complementary aspects of the molecule's physical and chemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition.
-
Vibrational/Electronic Spectroscopy (IR/UV-Vis): Reveals the presence of specific functional groups and conjugated electronic systems.
Product identity is confirmed when the data from these disparate techniques converge to support a single, unified structure, consistent with all known chemical principles.
Caption: The convergence of orthogonal spectroscopic data for product identity confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides unparalleled detail about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
A. The Causality Behind NMR Experiment Selection
The choice of NMR experiments is a strategic process aimed at systematically answering questions about the molecular structure.
-
¹H NMR: The starting point. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration).
-
¹³C NMR {¹H Decoupled}: Complements the ¹H spectrum by showing the number of unique carbon environments. Its greater chemical shift range often resolves ambiguities from overlapping proton signals.
-
2D NMR - The Connectivity Mapper: When 1D spectra are insufficient for a complete assignment, 2D experiments are essential.
-
COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity. A cross-peak between two protons in a COSY spectrum indicates they are J-coupled, typically through two or three bonds. This allows for the tracing of spin systems within the molecule.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is chosen to definitively link protons to the carbons they are directly attached to. It provides a highly sensitive and unambiguous map of all C-H one-bond correlations.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Selected to piece together the molecular skeleton. It reveals correlations between protons and carbons over two to four bonds, making it indispensable for connecting disparate spin systems and identifying quaternary carbons.[2]
-
B. Protocol for Trustworthy NMR Data Acquisition
A self-validating NMR protocol ensures data is accurate, reproducible, and reliable.
-
Sample Preparation & Purity:
-
Dissolve 5-20 mg of the highly purified compound in 0.6-0.7 mL of a suitable deuterated solvent. The sample must be free of residual solvents or chromatographic impurities that would complicate the spectra.
-
Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) to prevent interfering signals.
-
-
Internal Standard for Chemical Shift Referencing:
-
Add a small amount of an internal standard, most commonly Tetramethylsilane (TMS), and define its chemical shift as 0.00 ppm. This provides a stable and universally recognized reference point for all other signals.
-
-
Instrument Calibration & Setup:
-
Utilize a high-field spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
Perform automated or manual shimming on the sample to maximize magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Lock the field frequency onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. Ensure the spectral width encompasses all expected signals.
-
Acquire a ¹³C spectrum. This requires significantly more scans than a proton spectrum due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Acquire 2D spectra (COSY, HSQC, HMBC) as needed, using standard, well-established pulse programs.
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to produce a flat, even baseline for accurate integration.
-
C. Data Comparison: Matching the Blueprint
The acquired spectra must be rigorously compared against a reference standard or data from a trusted literature source. The United States Pharmacopeia (USP) provides standards for such comparisons in pharmaceutical applications.[3][4]
| Parameter | ¹H NMR | ¹³C NMR | Rationale & Acceptance Criteria |
| Chemical Shift (δ) | Match within ±0.05 ppm | Match within ±0.5 ppm | Highly sensitive to the electronic environment. Small deviations are acceptable due to minor differences in concentration or solvent. |
| Coupling Constants (J) | Match within ±0.5 Hz | N/A | Dependent on bond angles and conformation; must be consistent with the proposed structure. |
| Integration | Relative ratios must be consistent | N/A | Proportional to the number of protons. The ratio of integrals should match the ratio of protons in the structure. |
| Multiplicity | Must be identical (e.g., singlet, doublet) | N/A | Determined by the number of neighboring coupled protons and must align with the COSY data. |
II. Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of a compound, one of its most fundamental properties. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high confidence, severely constraining the number of possible molecular formulas.[5]
A. The Causality Behind Ionization Technique Selection
The primary challenge in MS is getting the molecule into the gas phase as an ion. The choice of ionization source is critical and depends on the analyte's properties.[6]
-
Electrospray Ionization (ESI): The default choice for polar, thermally labile, and large molecules. ESI is a "soft" ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[7][8] It is highly compatible with liquid chromatography (LC).
-
Atmospheric Pressure Chemical Ionization (APCI): Chosen for less polar and more volatile compounds that are not easily ionized by ESI.[7][9] APCI uses a corona discharge to ionize the solvent, which then transfers a charge to the analyte. It is suitable for molecules that are thermally stable enough to be vaporized.[8]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | High to moderate polarity | Low to moderate polarity |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability |
| Molecular Weight | Excellent for small molecules and large macromolecules | Best for molecules < 2000 Da |
| Typical Ions | [M+H]⁺, [M-H]⁻, adducts, multiply charged ions | Primarily [M+H]⁺ or [M-H]⁻ |
B. Protocol for Trustworthy HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified sample in a volatile, LC-MS grade solvent (e.g., methanol, acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer immediately before analysis using a known calibration standard. This ensures the high mass accuracy required for elemental composition determination.
-
Data Acquisition: Infuse the sample directly or via an LC system into the chosen ion source. Acquire data in full scan mode using a high-resolution mass analyzer (e.g., Orbitrap, TOF).
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Use the instrument software to calculate the elemental composition based on the measured accurate mass. The software will generate a list of possible formulas within a specified mass tolerance.
-
C. Data Comparison: Hitting the Target Mass
The measured mass provides a definitive test of the proposed molecular formula.
| Parameter | High-Resolution MS (HRMS) | Rationale & Acceptance Criteria |
| Accurate Mass | Measured mass should be within 5 ppm of the calculated exact mass. | This high degree of accuracy severely restricts possible elemental compositions, providing strong evidence for the proposed formula. |
| Isotopic Pattern | Relative abundances of isotopic peaks (e.g., M+1, M+2) must match the theoretical pattern for the proposed formula. | The isotopic distribution is a unique fingerprint of the elemental composition. |
III. Vibrational and Electronic Spectroscopy: The Functional Fingerprint
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule. While less definitive than NMR or MS for complete structure elucidation, they are excellent for confirming the presence or absence of key molecular features.
Caption: Complementary roles of IR and UV-Vis spectroscopy.
A. Experimental Protocols and Data Comparison
-
Infrared (IR) Spectroscopy:
-
Protocol: A thin film of the sample (liquid) or a KBr pellet (solid) is prepared and placed in the beam of an FTIR spectrometer. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Comparison: The resulting IR spectrum is a molecular "fingerprint."[10] It should be compared to a reference spectrum. Key diagnostic absorption bands corresponding to specific functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3300 cm⁻¹) must be present at the expected frequencies. The specification may require that the absorption bands also have the same relative intensity.[10]
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Protocol: A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) is prepared. The absorbance is measured across the UV-visible range (typically 200-800 nm).
-
Comparison: The key parameter is the wavelength of maximum absorbance (λₘₐₓ). This value should be compared to a reference value.[10] The λₘₐₓ is characteristic of the molecule's chromophore and the extent of its conjugated system.
-
Conclusion: Synthesizing the Data for Unambiguous Confirmation
-
The ¹H and ¹³C NMR spectra are fully assignable and consistent with the proposed structure, with all connectivities confirmed by 2D NMR.
-
The High-Resolution Mass Spectrum provides an accurate mass measurement that corresponds to the proposed elemental composition, with a matching isotopic pattern.
-
The IR and UV-Vis spectra confirm the presence of the expected functional groups and chromophores, and the absence of unexpected ones.
When the story told by each of these spectroscopic techniques is the same, the researcher can declare with a high degree of scientific certainty that the identity of the synthesized product has been confirmed. This rigorous, multi-faceted analytical approach is a cornerstone of modern chemical and pharmaceutical sciences, ensuring the integrity and reproducibility of research and development.
References
- Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….[Link]
- Thurman, E. M., & Ferrer, I. (2003). Choosing Between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. PubMed. [Link]
- Smith, C. (n.d.). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link]
- Specim. (2025, October 28). How to Acquire Hyperspectral Imaging Data in the Field: Techniques, Equipment, and Best Practices. [Link]
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
- Agilent Technologies. (2024, September 24). ESI vs APCI.
- Shimadzu. (n.d.). Interfaces for LC-MS. [Link]
- Metkon. (2025, October 7).
- ResearchGate. (2025, August 7).
- Eurolab. (2025, December 12). USP 233 Spectroscopic Impurity Profiling in Pharmaceuticals. [Link]
- Danzer, K. (2016, October 30). Identification of chemical substances in analytical measurements.
- ResolveMass Laboratories. (n.d.).
- Nmrbox. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. [Link]
- Hamburger, M., & Hostettmann, K. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. [Link]
- Magritek. (n.d.). Analytical NMR. [Link]
- Kneubühler, M. (n.d.). Improving quality of imaging spectroscopy data.
- USP-NF. (2016, March 25).
- IIP Series. (n.d.).
- Agilent. (2011, June 1).
- Specim, Spectral Imaging Ltd. (2025, August 28). Webinar: Collecting Hyperspectral Imaging Data in the Field. [Video]. YouTube. [Link]
- Herrero-Langreo, A., & Tiscar, E. (2024, October 10).
- Ihara, T., et al. (n.d.).
- Process NMR Associates. (n.d.).
- European Medicines Agency. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of Near-Infrared Analysis. [Link]
- Rivier, L. (2025, August 5). Criteria for the identification of compounds by liquid chromatography-mass spectrometry and liquid chromatography-multiple mass spectrometry in forensic toxicology and doping analysis.
- Brittain, H. G. (Ed.). (n.d.).
- Wikipedia. (n.d.). Analytical chemistry. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. General Chapter Prospectus: Spectroscopic Identification Tests | USP-NF [uspnf.com]
- 5. Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. microsaic.com [microsaic.com]
- 8. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. Redirecting [linkinghub.elsevier.com]
Phenylalkanoic Acids in Drug Discovery: A Comparative Guide for Researchers
For researchers and scientists navigating the landscape of anti-inflammatory drug discovery, the phenylalkanoic acid class of compounds represents a cornerstone of therapeutic intervention. This guide provides an in-depth, objective comparison of prominent phenylalkanoic acids, delving into their mechanisms of action, pharmacokinetic profiles, and the experimental methodologies crucial for their evaluation. By synthesizing technical data with practical insights, this document aims to empower drug development professionals in making informed decisions.
Introduction: The Enduring Significance of Phenylalkanoic Acids
Phenylalkanoic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), have been a mainstay in the management of pain and inflammation for decades.[1] Their therapeutic utility stems from their ability to modulate the inflammatory cascade, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the nuances within this drug class, from the widely recognized ibuprofen and naproxen to other significant derivatives, providing a comparative framework for their application in drug discovery.
Mechanism of Action: A Tale of Two Isozymes
The primary mechanism of action for phenylalkanoic acids is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[2] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated during inflammation.[2][3] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to COX-2 inhibition, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[3]
The following diagram illustrates the central role of COX enzymes in the prostaglandin synthesis pathway and the point of intervention for phenylalkanoic acids.
Caption: Inhibition of COX-1 and COX-2 by phenylalkanoic acids.
The selectivity of different phenylalkanoic acids for COX-1 versus COX-2 is a critical determinant of their efficacy and side-effect profiles. A higher COX-2 selectivity is generally desirable to minimize gastrointestinal adverse effects.[3]
Comparative Analysis of Key Phenylalkanoic Acids
This section provides a comparative overview of several widely used phenylalkanoic acids, focusing on their COX inhibition profiles and key pharmacokinetic parameters.
Cyclooxygenase (COX) Inhibition Profile
The inhibitory potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~1.05 | - | Non-selective[4] |
| Naproxen | ~0.33 | - | Non-selective[4] |
| Diclofenac | ~1.97 | - | Non-selective[4] |
| Flurbiprofen | 0.1 | 0.4 | 0.25 |
| Etodolac | - | - | Weakly COX-2 selective[2] |
| Zaltoprofen | - | - | Preferential COX-2 inhibitor[5] |
Note: IC50 values can vary depending on the specific assay conditions. The selectivity index is a ratio and a higher number indicates greater selectivity for COX-2.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining its dosing regimen and overall clinical utility.[6]
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Time to Peak Concentration (Tmax) (hours) |
| Ibuprofen | >80 | 99 | 2 | 1-2 |
| Naproxen | 95 | >99 | 12-17 | 2-4 |
| Diclofenac | 50-60 | >99 | 2 | 2 |
| Flurbiprofen | - | >99 | 3-6 | ~1.5 |
| Etodolac | - | >99 | 7 | 1-2 |
| Zaltoprofen | 82 | 98 | 2.8 | ~1.46 |
| Loxoprofen | - | >99 | ~1.25 | ~0.5 |
Structure-Activity Relationship (SAR) Insights
The chemical structure of phenylalkanoic acids plays a pivotal role in their interaction with the active sites of COX enzymes. The general structure consists of a phenyl group attached to an alkanoic acid moiety.
Caption: General scaffold of phenylalkanoic acids.
Key SAR observations include:
-
The Carboxylic Acid Group: This acidic moiety is essential for binding to the active site of the COX enzyme.[3]
-
The Phenyl Group: Substitutions on the phenyl ring significantly impact the compound's potency and COX selectivity. For instance, the presence of a second aromatic ring, as seen in naproxen and flurbiprofen, can enhance anti-inflammatory activity.
-
The Propionic Acid Moiety: In profens like ibuprofen and naproxen, the α-methyl group on the propionic acid side chain is important for their activity. The (S)-enantiomer is generally the more active form.[2]
-
COX-2 Selectivity: The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1.[3] The design of COX-2 selective inhibitors often involves incorporating bulky side groups that can fit into this side pocket, thereby preventing binding to the narrower active site of COX-1.
Experimental Protocols for Comparative Evaluation
To objectively compare different phenylalkanoic acids, standardized and robust experimental protocols are essential. This section outlines key in vitro and in vivo assays.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the IC50 values and COX-1/COX-2 selectivity of test compounds.
Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 enzymes by phenylalkanoic acids.
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, combine the COX enzyme, a reaction buffer (e.g., Tris-HCl), and a heme cofactor.
-
Inhibitor Incubation: Add varying concentrations of the test phenylalkanoic acid (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a positive control (a known COX inhibitor like indomethacin).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.
-
Product Quantification: The enzymatic reaction produces prostaglandin H2 (PGH2), which is unstable and is typically converted to a more stable product like prostaglandin E2 (PGE2). The amount of PGE2 produced is quantified. This can be done using various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method that uses antibodies to detect PGE2.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly accurate and quantitative method for measuring PGE2 levels.[7]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-validated animal model for assessing the acute anti-inflammatory activity of new compounds.
Objective: To evaluate the ability of phenylalkanoic acids to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats. Allow them to acclimatize to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Test Groups: Receive different doses of the test phenylalkanoic acid.
-
Administer the drugs orally or intraperitoneally.
-
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis:
-
Calculate the percentage of edema at each time point for each animal: [(Paw volume at time t - Paw volume at baseline) / Paw volume at baseline] x 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: [(% Edema in control group - % Edema in treated group) / % Edema in control group] x 100.
-
Statistically analyze the data to determine the significance of the anti-inflammatory effect.
-
The following workflow diagram illustrates the key steps in the carrageenan-induced paw edema model.
Caption: Workflow for the carrageenan-induced paw edema assay.
Newer Phenylalkanoic Acid Derivatives
The quest for more effective and safer anti-inflammatory agents has led to the development of newer phenylalkanoic acid derivatives.
-
Loxoprofen: A prodrug that is converted to its active form after absorption, which may contribute to a lower incidence of gastric side effects compared to some other NSAIDs.[8][9] It is a non-selective COX inhibitor.[10]
-
Zaltoprofen: This compound exhibits a preferential inhibition of COX-2 and also has a unique mechanism of inhibiting bradykinin-induced pain responses.[5][11][12]
Conclusion and Future Directions
Phenylalkanoic acids remain a vital class of compounds in the pharmacopeia for managing pain and inflammation. This guide has provided a comparative analysis of key members of this class, highlighting the critical interplay between their chemical structure, mechanism of action, and pharmacokinetic profiles. For researchers in drug discovery, a thorough understanding of these relationships is paramount for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. Future research will likely focus on developing compounds with enhanced COX-2 selectivity and exploring novel therapeutic applications for this versatile chemical scaffold.
References
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Pharmacology of non-steroidal anti-inflamm
- Assessing the negative impact of phenyl alkanoic acid derivative, a frequently prescribed drug for the suppression of pain and inflammation, on the differentiation and prolifer
- A turbulent decade for NSAIDs: update on current concepts of classification, epidemiology, comparative efficacy, and toxicity. (URL: [Link])
- Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. (URL: [Link])
- What is the mechanism of Zaltoprofen? (URL: [Link])
- Pharmacokinetic drug-drug interaction and their implication in clinical management. (URL: [Link])
- Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chrom
- Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. (URL: [Link])
- Efficacy and Safety of Loxoprofen Sodium Hydrogel Patch in Patients with Chronic Inflammatory Pain: A 4-Week Real-World Study. (URL: [Link])
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (URL: [Link])
- Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (URL: [Link])
- Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies. (URL: [Link])
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (URL: [Link])
- SAT0054 Clinical efficacy and safety of loxoprofen sodium in the tre
- Clinical pharmacokinetics of non-steroidal anti-inflamm
- Phenyl alkanoic acids. (URL: [Link])
- Comparative Pharmacokinetic Analysis of Ibuprofen via Oral and Intravenous Routes. (URL: [Link])
- Anti-inflammatory and arthritic activity of zaltoprofen compared to piroxicam in murine models. (URL: [Link])
- Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (URL: [Link])
- Microanalysis of Selected NSAIDs Using the Spectrophotometric Method. (URL: [Link])
- Zaltoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects. (URL: [Link])
- Clinical efficacy and safety of Loxoprofen sodium in the tre
- Pharmacokinetics and Drug Interactions. (URL: [Link])
- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (URL: [Link])
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (URL: [Link])
- Efficacy and safety of loxoprofen sodium topical patch for the treatment of pain in patients with minor acute traumatic limb injuries in Brazil: a randomized, double-blind, noninferiority trial. (URL: [Link])
- Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. (URL: [Link])
- What is Zaltoprofen used for? (URL: [Link])
- Research Article Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chrom
- NSAID Analysis Using Chromatographic and Spectrophotometric Methods. (URL: [Link])
- Pharmacokinetic Drug Interactions, A Primer For Clinical Pharmacist. Chaithanya K.J.* , Spurthi B.S. , K.U. Janmita. (URL: [Link])
- Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. (URL: [Link])
- Discovery and optimization of ibuprofen derivatives as the NF-κB/iNOS pathway inhibitors for the treatment of ulcer
- Comparable NSAID Dose Levels*. (URL: [Link])
- Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. (URL: [Link])
- Clinically important pharmacokinetic drug-drug interactions with antibacterial agents. (URL: [Link])
- Defining the COX inhibitor selectivity of NSAIDs: Implications for understanding toxicity. (URL: [Link])
- Pharmacokinetics of nonsteroidal anti-inflammatory drugs: general properties. (URL: [Link])
- Efficacy and safety of loxoprofen sodium topical patch for the treatment of pain in patients with minor acute traumatic limb injuries in Brazil. (URL: [Link])
- Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. (URL: [Link])
- Single-dose and multiple-dose pharmacokinetics of zaltoprofen after oral administration in healthy Chinese volunteers. (URL: [Link])
- Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. (URL: [Link])
Sources
- 1. Phenyl alkanoic acids - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A turbulent decade for NSAIDs: update on current concepts of classification, epidemiology, comparative efficacy, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zaltoprofen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Safety of Loxoprofen Sodium Hydrogel Patch in Patients with Chronic Inflammatory Pain: A 4-Week Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Zaltoprofen? [synapse.patsnap.com]
- 12. What is Zaltoprofen used for? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Assessing the Anti-inflammatory Properties of Novel Amino Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-focused comparison of novel amino acid derivatives as potential anti-inflammatory agents. Moving beyond a rigid template, this document is structured to offer a comprehensive narrative, grounded in scientific integrity and practical, field-proven insights. Here, we delve into the causality behind experimental choices, ensuring every protocol is a self-validating system.
The Landscape of Inflammation: A Role for Amino Acid Derivatives
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Amino acid derivatives have emerged as a promising class of compounds, with some demonstrating potent anti-inflammatory effects.[1][2] This guide will walk you through a rigorous, comparative assessment of these novel derivatives, from in vitro screening to in vivo validation.
Core Inflammatory Pathways: The Targets of Intervention
A foundational understanding of the key signaling cascades that govern the inflammatory response is paramount. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are often the targets of both established and novel anti-inflammatory drugs.
The NF-κB pathway is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to its translocation into the nucleus, where it orchestrates the transcription of numerous inflammatory genes.
The MAPK pathway is another crucial signaling cascade involved in inflammation. It translates extracellular stimuli into a wide range of cellular responses, including the production of pro-inflammatory cytokines.
The Experimental Workflow: A Two-Pronged Approach
A robust assessment of novel anti-inflammatory compounds necessitates a tiered approach, beginning with high-throughput in vitro screening to identify promising candidates, followed by more complex in vivo models to validate their efficacy and assess their physiological effects.
Part 1: In Vitro Screening - The Macrophage Activation Model
The initial screening of novel amino acid derivatives is efficiently conducted using an in vitro model of inflammation. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a well-established and reliable model for this purpose. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of pro-inflammatory mediators.[3][4][5][6]
Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the novel amino acid derivatives, a positive control (e.g., Dexamethasone), and a vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[3]
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control. Determine the half-maximal inhibitory concentration (IC50) for each compound.
Part 2: In Vivo Validation - The Carrageenan-Induced Paw Edema Model
Promising candidates identified from the in vitro screen should be further evaluated in a relevant in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for this purpose.[7][8][9][10][11] The injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a localized inflammatory response characterized by edema, which can be quantified.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups: a negative control group (vehicle), a positive control group (e.g., Celecoxib), and groups for each novel amino acid derivative at various doses. Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[8]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[9][10]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan-injected control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Analysis: Benchmarking Against the Standards
To truly assess the potential of novel amino acid derivatives, their performance must be objectively compared to well-established anti-inflammatory drugs.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib exerts its anti-inflammatory effects by blocking the production of prostaglandins, key mediators of inflammation.[12][13][14][15][16] Its selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]
-
Dexamethasone: A potent synthetic glucocorticoid, dexamethasone has broad anti-inflammatory and immunosuppressive effects.[17][18][19] It acts by binding to glucocorticoid receptors, leading to the regulation of gene expression and the suppression of numerous inflammatory pathways.[17][20][21]
Hypothetical Comparative Data
| Compound | In Vitro IC50 (TNF-α inhibition, µM) | In Vivo Edema Inhibition (at 3h, %) |
| Novel Derivative A | 5.2 | 65 |
| Novel Derivative B | 15.8 | 42 |
| L-Isoleucine | >100 | 35[22] |
| Tryptophan Derivative X | 8.1 | 58 |
| Celecoxib (Positive Control) | 1.5 | 72 |
| Dexamethasone (Positive Control) | 0.1 | 85 |
Mechanistic Insights: How Amino Acid Derivatives May Exert Their Effects
The anti-inflammatory properties of amino acid derivatives can be attributed to various mechanisms. For instance, L-isoleucine has been shown to alleviate colitis by regulating the TLR4/MyD88/NF-κB pathway.[23] Certain tryptophan metabolites have demonstrated anti-inflammatory and neuroprotective roles by inducing the expression of hemeoxygenase-1, an antioxidant enzyme.[24] Other novel derivatives may act as COX-2 inhibitors, similar to celecoxib.[25][26][27][28]
Conclusion: A Path Forward for Novel Anti-inflammatory Therapies
This guide has outlined a comprehensive and scientifically rigorous framework for assessing the anti-inflammatory properties of novel amino acid derivatives. By employing a combination of well-validated in vitro and in vivo models and comparing the results to established drugs, researchers can effectively identify and characterize promising new therapeutic candidates. The future of anti-inflammatory drug discovery may well lie in the exploration of these versatile and potentially safer compounds.
References
- Patsnap Synapse. (2024, July 17).
- ClinPGx.
- Pediatric Oncall.
- Wikipedia. Celecoxib. [Link]
- Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?[Link]
- News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. dexamethasone. [Link]
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?[Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dexamethasone?[Link]
- PubMed.
- PubMed. Anti-inflammatory and analgesic properties of four amino-acids. [Link]
- National Institutes of Health. (2022, January 11).
- ResearchGate.
- ResearchGate. (2018, September 14). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]
- PubMed Central.
- ResearchGate. The protective mechanism of leucine (a) and isoleucine (b) against H2O2-induced oxidative damage in bovine mammary epithelial cells. [Link]
- PubMed. (2022, February 24). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. [Link]
- PubMed.
- National Institutes of Health.
- Semantic Scholar. Isoleucine plays an important role for maintaining immune function. [Link]
- National Institutes of Health. (2022, March 22). Protective Mechanism of Leucine and Isoleucine against H2O2-Induced Oxidative Damage in Bovine Mammary Epithelial Cells. [Link]
- Inotiv.
- MDPI. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]
- National Institutes of Health. (2020, February 13).
- Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
- PubMed.
- Scribd.
- ResearchGate. (2025, August 6).
- PubMed Central. (2025, August 20). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. [Link]
- Clarivate. (2023, February 8).
- Frontiers. Tryptophan Catabolism and Inflammation: A Novel Therapeutic Target For Aortic Diseases. [Link]
- MDPI. (2024, April 29). Dietary Tryptophan Plays a Role as an Anti-Inflammatory Agent in European Seabass (Dicentrarchus labrax)
- MDPI.
- PubMed Central. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.
- National Institutes of Health. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. scribd.com [scribd.com]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Celecoxib - Wikipedia [en.wikipedia.org]
- 16. news-medical.net [news-medical.net]
- 17. droracle.ai [droracle.ai]
- 18. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 19. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 20. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory and analgesic properties of four amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. l-Isoleucine Administration Alleviates DSS-Induced Colitis by Regulating TLR4/MyD88/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of new COX-2 inhibitors with promising anti-inflammatory activity in vivo | BioWorld [bioworld.com]
Navigating Compound Efficacy: A Senior Scientist's Guide to In Silico and In Vitro Analysis
In the landscape of modern drug discovery, the journey from a potential therapeutic compound to a validated lead is a complex and resource-intensive endeavor. Two fundamental approaches, in silico and in vitro analysis, form the cornerstone of this process, each offering a unique lens through which to evaluate a compound's efficacy. This guide provides a comprehensive comparison of these methodologies, grounded in field-proven insights, to empower researchers, scientists, and drug development professionals in making informed strategic decisions. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
The Two Pillars of Early-Stage Drug Discovery: A Conceptual Overview
At its core, drug discovery is a process of identifying and validating interactions between a small molecule (the drug) and a biological target (typically a protein). In silico and in vitro methods represent the first two major steps in this validation process after a potential target has been identified.
In Silico Analysis: This computational approach uses computer simulations to predict the interaction between a compound and its target.[1] It is a theoretical evaluation, leveraging knowledge of molecular structures, physics, and chemistry to forecast binding affinity and potential biological activity before any physical experiment is conducted.[2]
In Vitro Analysis: Latin for "in glass," this experimental approach involves studying a compound's effect on a biological target in a controlled laboratory environment, such as a test tube or a petri dish.[3] These assays use isolated components like proteins, or more complex systems like living cells, to measure a compound's actual biological activity.[4]
The relationship between these two approaches is not one of competition, but of synergy. In silico screening acts as a powerful funnel, rapidly and cost-effectively narrowing down vast libraries of potential compounds to a manageable number of promising candidates.[5] These prioritized candidates are then subjected to the more resource-intensive, but biologically more definitive, in vitro validation.[6]
Caption: A typical drug discovery workflow, starting with broad in silico screening to identify promising candidates for focused in vitro validation.
Core Principles and Methodologies: A Head-to-Head Comparison
| Feature | In Silico Analysis | In Vitro Analysis |
| Nature | Predictive, computational simulation | Experimental, biological measurement |
| Primary Output | Binding affinity (e.g., kcal/mol), interaction poses, ADMET properties | Biological activity (e.g., IC50, EC50), cytotoxicity, mechanism of action |
| Throughput | Ultra-high (millions of compounds) | Varies from low to high-throughput (up to ~100,000 compounds/day)[7] |
| Cost | Low per compound | Moderate to high per compound |
| Timeframe | Fast (days to weeks) | Slower (weeks to months) |
| Biological Complexity | Low (isolated target) | Moderate (cells, tissues) to low (purified enzymes) |
| Key Advantage | Speed, cost-effectiveness, narrows candidate pool[5] | Provides direct biological evidence of activity[8] |
| Key Limitation | Indirect prediction, potential for inaccuracies, requires experimental validation[2] | Lower throughput, may not fully replicate complex in vivo systems[3] |
Interpreting the Data: A Tale of Two Metrics
A fundamental difference lies in the quantitative data each method produces. Understanding these metrics is crucial for making sound judgments about a compound's potential.
-
In Silico Binding Affinity: Often expressed in kilocalories per mole (kcal/mol), this value estimates the strength of the interaction between the ligand and the protein.[7] The more negative the value, the stronger the predicted binding. [9][10] A value more negative than -10 kcal/mol suggests a strong interaction, while values between -7 and -9 kcal/mol indicate a moderate interaction.[10]
-
In Vitro IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a drug required to inhibit a specific biological process by 50%.[11] It is a measure of a drug's potency. A lower IC50 value indicates a more potent compound , as less of it is needed to achieve a significant effect.[12]
| Metric | Typical Value Range | Interpretation |
| Binding Affinity (kcal/mol) | -5 to -15 | More negative values indicate stronger predicted binding. |
| IC50 (µM) | 0.01 to >100 | Lower values indicate higher potency. |
Experimental Deep Dive: Representative Protocols
To fully appreciate the practical application of these methodologies, we will detail the workflow for two cornerstone techniques: molecular docking (in silico) and the MTT assay for cell viability (in vitro).
In Silico Workflow: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the resulting complex.[13] The causality behind this process is rooted in the principles of thermodynamics and molecular mechanics, aiming to find the lowest energy (most stable) binding pose.[14]
The Causality of Methodological Choices:
-
Receptor Preparation: Water molecules are typically removed because they can interfere with the docking simulation, and their positions are often not conserved.[5] Adding polar hydrogens is critical for correctly calculating hydrogen bonds, a key component of binding.
-
Choice of Force Field: The force field is a set of mathematical functions and parameters that defines the potential energy of the system.[4] The choice is critical for accuracy. Force fields like AMBER and CHARMM are optimized for biological macromolecules like proteins and nucleic acids, while others like OPLS-AA are well-suited for small organic molecules.[15][16] The selection depends on the nature of the target and ligand to ensure the most accurate physical representation.[15]
-
Defining the Grid Box: The simulation is confined to a specific area (the grid box) around the known or predicted binding site to save computational resources and increase the accuracy of the search for the correct binding pose.[17]
Caption: Key stages of a typical molecular docking experiment, from structure preparation to results analysis.
Step-by-Step Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Structure Acquisition: Download the 3D structure of the target protein from the Protein Data Bank (PDB) and the ligand structure from a database like PubChem.[18]
-
Receptor Preparation:
-
Load the protein structure into a molecular visualization tool (e.g., PyMOL, Chimera).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign partial charges.
-
Save the prepared receptor in the required PDBQT format.[5]
-
-
Ligand Preparation:
-
Load the ligand structure.
-
Minimize its energy to find a stable 3D conformation.
-
Define rotatable bonds and assign charges.
-
Save the prepared ligand in PDBQT format.[18]
-
-
Grid Box Generation:
-
Define the coordinates for a 3D grid box that encompasses the active site of the receptor where the ligand is expected to bind.[18]
-
-
Running the Docking Simulation:
-
Use a command-line interface to run AutoDock Vina, specifying the prepared receptor, ligand, and grid configuration files.
-
The software will systematically sample different poses of the ligand within the grid box and score them.[19]
-
-
Results Analysis:
-
The output will be a set of binding poses ranked by their binding affinity scores (in kcal/mol).[3]
-
Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues.
-
In Vitro Workflow: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[20] The intensity of the purple color is directly proportional to the number of viable cells.[21]
The Causality of Methodological Choices:
-
Cell Line Selection: This is a critical decision. The chosen cell line should be relevant to the research question. For example, in cancer research, one would choose a cell line derived from the specific cancer type being studied (e.g., A549 for lung cancer, MCF-7 for breast cancer).[22][23] Using a "normal," non-cancerous cell line (e.g., fibroblasts) as a control helps to assess the compound's specific toxicity to cancer cells versus healthy cells.[22]
-
Seeding Density: An optimal cell density must be determined. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and overcrowding, affecting metabolic activity and confounding the results.[14]
-
Incubation Time: The duration of compound exposure and the subsequent MTT incubation are critical. The 2-4 hour MTT incubation is typically sufficient for formazan crystal formation without causing toxicity from the reagent itself.[14]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. drugmarvel.wordpress.com [drugmarvel.wordpress.com]
- 5. atharvatilewale.github.io [atharvatilewale.github.io]
- 6. clyte.tech [clyte.tech]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. etflin.com [etflin.com]
- 10. youtube.com [youtube.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. NADH-dependent dehydrogenase activity estimation by flow cytometric analysis of 3-(4,5-dimethylthiazolyl-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 16. Choice of Force Field for Proteins Containing Structured and Intrinsically Disordered Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 19. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 20. researchgate.net [researchgate.net]
- 21. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 22. researchgate.net [researchgate.net]
- 23. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Synthesis Methods: A Case Study in Amide Bond Formation
In the landscape of drug discovery and development, the efficiency and sustainability of chemical synthesis are paramount. As new methodologies emerge, it is crucial for researchers to possess a robust framework for evaluating them against established, time-tested protocols. This guide offers a comprehensive approach to benchmarking a novel synthesis method against a standard protocol, using the ubiquitous amide bond formation as a case study. We will compare a traditional carbodiimide-mediated coupling with a modern, catalytic alternative, providing the experimental details, performance metrics, and decision-making tools necessary for informed selection.
The Established Protocol: Carbodiimide-Mediated Amide Coupling
For decades, the formation of amides from carboxylic acids and amines has been dominated by the use of stoichiometric coupling reagents. Among the most common is the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-hydroxybenzotriazole (HOBt). This method is favored for its reliability and broad applicability.[1]
Mechanism of Action:
The reaction proceeds through a well-understood mechanism. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, this intermediate can also rearrange to a stable N-acylurea byproduct, terminating the reaction. The role of HOBt is to trap the O-acylisourea, forming an HOBt-ester. This new intermediate is still highly reactive towards the amine but is less prone to the unproductive rearrangement, thereby improving yields and minimizing side reactions.[2][3]
Experimental Protocol: EDC/HOBt Coupling
The following is a general procedure for a small-scale EDC/HOBt mediated amide coupling:
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add HOBt (1.2 eq.) and the amine (1.1 eq.).
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with dilute acid, base, and brine to remove unreacted starting materials and the urea byproduct.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Performance Metrics of the Established Method:
While effective, the EDC/HOBt protocol has several inherent drawbacks that are important to quantify for benchmarking purposes.
| Performance Metric | Typical Value/Characteristic | Rationale |
| Yield | Good to excellent (70-95%) | Generally reliable for a wide range of substrates. |
| Reaction Time | 12-24 hours | The reaction is often left overnight to ensure completion. |
| Atom Economy | Poor | Stoichiometric amounts of EDC and HOBt are used, generating significant waste.[4][5] |
| E-Factor | High (often >25-100 in pharma) | The calculation includes all reagents, solvents, and workup materials, resulting in a large amount of waste per kilogram of product.[4][6][7] |
| Purification | Column chromatography is often required | The urea byproduct and other reagents must be removed. |
| Safety & Cost | HOBt has explosive properties when dry. Reagents are moderately expensive. | Safety precautions are necessary, and reagent cost can be a factor at scale. |
The Challenger: Boronic Acid-Catalyzed Direct Amidation
In the quest for greener and more efficient chemical processes, catalytic direct amidation has emerged as a promising alternative.[8][9] This approach avoids the use of stoichiometric activating agents, instead employing a catalyst to facilitate the direct condensation of a carboxylic acid and an amine with the removal of water. Arylboronic acids, particularly those with ortho-substituents, have been identified as effective catalysts for this transformation.[10][11]
Mechanism of Action:
The precise mechanism of boronic acid-catalyzed amidation is an area of active research. One proposed catalytic cycle involves the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the catalyst.[10] The removal of water, often with molecular sieves, is crucial to drive the equilibrium towards product formation.[10][11] More complex mechanisms, potentially involving dimeric boron species, have also been proposed to explain the catalytic activity.[12][13]
Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.
Experimental Protocol: Boronic Acid-Catalyzed Amidation
The following is a representative procedure for a boronic acid-catalyzed direct amidation:
-
To a mixture of the carboxylic acid (1.0 eq.), the amine (1.2 eq.), and activated 4 Å molecular sieves in a suitable solvent (e.g., toluene), add the arylboronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 5 mol%).[11]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 12-48 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and filter to remove the molecular sieves.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Head-to-Head Comparison: A Benchmarking Framework
To objectively compare these two methods, a researcher should design a series of experiments using the same set of diverse substrates (e.g., aliphatic, aromatic, and heterocyclic carboxylic acids and amines). The following workflow and data comparison table provide a structured approach to this benchmark.
Caption: A workflow for benchmarking synthesis methods.
Comparative Data Summary:
| Performance Metric | Established Method (EDC/HOBt) | New Method (Boronic Acid Catalysis) | Advantage |
| Yield | Generally high (70-95%) | Substrate dependent, can be high (>80%) | Method Dependent |
| Reaction Time | 12-24 hours | 12-48 hours (can be longer) | Established |
| Atom Economy | Poor | Significantly improved | New Method |
| E-Factor | High | Lower (less reagent waste) | New Method |
| Reagent Stoichiometry | Stoichiometric | Catalytic | New Method |
| Reaction Temperature | 0 °C to Room Temp | Elevated (60-100 °C) | Established |
| Workup/Purification | Aqueous washes, often chromatography | Filtration, often chromatography | Neutral |
| Cost & Safety | Moderate cost, HOBt is an explosive hazard | Catalyst can be expensive, but used in small amounts. Solvents are flammable. | New Method (at scale) |
Conclusion and Decision-Making
The benchmarking process reveals a trade-off between the established and the new synthesis methods. The EDC/HOBt protocol is a robust and well-understood reaction that proceeds under mild conditions. However, it suffers from poor atom economy and generates a significant amount of waste, making it less desirable for large-scale synthesis from a green chemistry perspective.[9]
The boronic acid-catalyzed method, while requiring elevated temperatures and potentially longer reaction times, offers a significant improvement in sustainability. By avoiding stoichiometric activating agents, it drastically reduces waste and improves atom economy. For drug development professionals, this can translate to lower costs and a reduced environmental footprint, particularly during process scale-up.
The choice of method will ultimately depend on the specific requirements of the synthesis. The following logic diagram can guide this decision-making process.
Caption: Decision-making framework for selecting an amide synthesis method.
By systematically applying this benchmarking framework, researchers can make data-driven decisions, ensuring that the chosen synthetic route is not only effective but also aligns with the principles of green and sustainable chemistry.
References
- Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH.
- Metrics of Green Chemistry and Sustainability: Past, Present, and Future - ACS Publications.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
- Recent developments in catalytic amide bond formation | Request PDF - ResearchGate.
- Recent developments in catalytic amide bond formation - Semantic Scholar.
- Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing.
- Emerging Methods in Amide- and Peptide-Bond Formation - ResearchGate.
- A green chemistry perspective on catalytic amide bond formation - UCL Discovery.
- Green Chemistry Pharmaceutical Industry - Syrris.
- Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Publications.
- Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector | Request PDF - ResearchGate.
- Metrics to 'green' chemistry—which are the best? - Royal Society of Chemistry.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi.
- Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
- Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect | The Journal of Organic Chemistry - ACS Publications.
- Carbonyl Compounds' Journey to Amide Bond Formation. - Semantic Scholar.
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH.
- Biocatalytic amide bond formation - Green Chemistry (RSC Publishing).
- Acid-Amine Coupling using EDCI - Organic Synthesis.
- Benchmarking First-Principles Reaction Equilibrium Composition Prediction - MDPI.
- Benchmarking First-Principles Reaction Equilibrium Composition Prediction - ResearchGate.
- ORDerly: Data Sets and Benchmarks for Chemical Reaction Data - ResearchGate.
- ORDerly: Data Sets and Benchmarks for Chemical Reaction Data - PMC - NIH.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
- ORDerly: Datasets and benchmarks for chemical reaction data - OpenReview.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. syrris.com [syrris.com]
- 7. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in catalytic amide bond formation | Semantic Scholar [semanticscholar.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-3-Amino-2-phenylpropanoic acid
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of (S)-3-Amino-2-phenylpropanoic acid, like any laboratory chemical, is a critical final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a procedural, in-depth framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage your chemical waste streams with confidence and scientific integrity.
Section 1: Hazard Assessment and Waste Characterization
The foundational principle of proper chemical disposal is a thorough understanding of the material's hazards. This compound (CAS No. 1076-51-3) is not merely a benign amino acid analog; it is a specific chemical entity with a defined hazard profile that dictates its handling and disposal route.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
This classification immediately precludes its disposal via standard laboratory drains or in general "black bag" waste.[3] Under the Resource Conservation and Recovery Act (RCRA), any chemical waste that exhibits hazardous characteristics or is specifically listed must be managed as hazardous waste.[3] While this compound is not a specifically listed P- or U-list hazardous waste, its irritant properties require that it be treated as a regulated chemical waste stream.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Signal Word | Pictogram | Implication for Disposal |
| Harmful if Swallowed | H302 | Warning | GHS07 (Exclamation Mark)[1] | Must not enter sanitary sewer or general waste. |
| Skin Irritant | H315 | Warning | GHS07 (Exclamation Mark)[1] | Requires containment in a sealed, robust container. |
| Serious Eye Irritant | H319 | Warning | GHS07 (Exclamation Mark)[1] | Reinforces need for secure containment to prevent splashes. |
| Respiratory Irritant | H335 | Warning | GHS07 (Exclamation Mark)[1] | Solid waste should be handled to minimize dust generation. |
The first step in your disposal workflow is to make a formal waste determination. The following diagram illustrates this decision-making process.
Caption: Waste Characterization Workflow for this compound.
Section 2: Personal Protective Equipment (PPE) and Safe Handling
Before handling the waste material, ensuring personal safety is paramount. The irritant nature of this compound dictates the mandatory use of specific PPE.
Essential PPE:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
-
Hand Protection: Nitrile gloves are required to prevent skin contact. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1][4]
-
Body Protection: A standard laboratory coat must be worn. Ensure it is fully buttoned to protect against accidental spills.
-
Respiratory Protection: If handling large quantities of the solid material or if there is a risk of generating dust, use a NIOSH-approved respirator with a particle filter.[5] Always handle in a well-ventilated area or a chemical fume hood.[1]
Section 3: On-Site Waste Management and Segregation Protocol
Proper segregation and accumulation of chemical waste at the point of generation are critical to a safe and compliant disposal process. This is typically managed within a designated Satellite Accumulation Area (SAA) in your laboratory.
Step-by-Step Waste Collection Procedure:
-
Select a Compatible Container:
-
For solid waste (e.g., excess reagent, contaminated weigh boats, or paper towels from a spill cleanup), use a wide-mouth, sealable container made of high-density polyethylene (HDPE).
-
For liquid waste (e.g., solutions containing the compound), use a screw-cap, leak-proof bottle, preferably plastic.[6]
-
Causality: The container must be chemically compatible to prevent degradation, leaks, or reactions.[7] The container must have a secure cap to prevent spills and the release of vapors.
-
-
Label the Waste Container:
-
As soon as the first drop of waste enters the container, it must be labeled.
-
Use your institution's official hazardous waste tag. If one is not available, the label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
The date accumulation started (the day the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
-
Causality: Proper labeling is a strict regulatory requirement and is essential for the safety of all personnel who will handle the container, from lab staff to disposal technicians.
-
-
Accumulate Waste Safely:
-
Store the labeled waste container in your designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Keep the waste container closed at all times except when adding waste.[8]
-
Segregation is Key: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents.[5]
-
Store acids and bases separately.
-
Caption: Step-by-step procedure for accumulating chemical waste in the lab.
Section 4: Formal Disposal and Empty Container Management
Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.
-
Monitor Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste.[6]
-
Request Pickup: Once your waste container is full (generally recommended at 75-80% capacity to prevent spills) or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[8]
-
Final Disposal: Your EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard procedure for this type of solid organic chemical waste is incineration at an approved facility.[4][7]
Managing Empty Containers
An "empty" container that held this compound is not suitable for regular trash until it is properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water or ethanol) that can solubilize the compound.[8]
-
Collect the Rinsate: The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous chemical waste.[8] Add the rinsate to your liquid waste container for this compound.
-
Deface the Label: After triple-rinsing, completely remove or deface the original chemical label and any hazardous waste markings.[8]
-
Final Disposal of Container: The decontaminated, unlabeled container can now be disposed of in the regular trash or recycled according to your facility's policies.
Section 5: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For a large spill of the solid, evacuate the area to avoid inhalation of dust.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment & Cleanup:
-
For solid spills, gently sweep up the material to avoid making it airborne and place it into your labeled hazardous waste container.[5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pads).
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the solid hazardous waste container for this compound.[3]
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the impact of your research is positive and contained within the laboratory.
References
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Properly Managing Chemical Waste in Labor
- This compound | 1076-51-3.
- Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer. [Link]
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- SAFETY D
- (3S)-3-amino-3-phenylpropanoic acid Safety and Hazards.
Sources
- 1. This compound 98% | CAS: 1076-51-3 | AChemBlock [achemblock.com]
- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 1076-51-3 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. bjoka-vip.com [bjoka-vip.com]
A Researcher's Guide to Personal Protective Equipment for Handling (S)-3-Amino-2-phenylpropanoic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (S)-3-Amino-2-phenylpropanoic acid. As a novel or specialized amino acid derivative, this compound requires a cautious and well-documented approach to handling. The primary directive of this document is to establish a self-validating system of safety, grounded in established protocols and a clear understanding of the causal relationship between the chemical's properties and the protective measures required.
Hazard Assessment: Understanding the Compound
This compound is a solid, likely a fine powder, and while comprehensive, substance-specific toxicity data is not widely available, its structure warrants a conservative approach.[1][2] Safety Data Sheets (SDS) for analogous compounds, such as other phenylpropanoic acid derivatives and FMOC-protected amino acids, indicate potential hazards including:
-
Skin Irritation: May cause skin irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
The Occupational Safety and Health Administration (OSHA) mandates that employers must inform and train employees about hazardous chemicals in their workplace.[5][6] Therefore, the first and most critical step before handling this compound is to obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS) .[6][7]
The Core of Protection: Selecting Appropriate PPE
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is dictated by a thorough hazard assessment for each specific task.[8][9] For this compound, a multi-layered approach is necessary to mitigate the risks of skin contact, eye exposure, and inhalation.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles | Chemical-resistant gloves (Nitrile) | Full-buttoned lab coat | NIOSH-approved N95 respirator or higher[10][11] |
| Preparing Solutions | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Full-buttoned lab coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Double-gloved (Nitrile) | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate filter[10][11] |
Rationale for PPE Selection:
-
Eye and Face Protection: To protect against accidental splashes of solutions or airborne dust, chemical safety goggles that form a seal around the eyes are mandatory.[7][12][13] For larger-scale operations or when there's a significant splash risk, a face shield should be worn in conjunction with goggles.[12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[12][13] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times with any solvents used.[12] Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A full-buttoned laboratory coat protects the skin and personal clothing from contamination.[12] For tasks with a higher risk of spills, a chemical-resistant apron provides an additional layer of security.[13]
-
Respiratory Protection: Because this compound is a fine powder, the primary risk during handling of the solid is inhalation.[14] A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement when weighing or transferring the powder outside of a certified containment device like a fume hood.[10][11] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing, as required by OSHA.[15]
Procedural Guidance: Step-by-Step Safety Workflow
Adherence to a strict, logical workflow is paramount for ensuring safety. The following diagram outlines the critical steps from preparation to disposal.
Sources
- 1. This compound | C9H11NO2 | CID 11062739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. threesixtysafety.com [threesixtysafety.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. osha.com [osha.com]
- 9. osha.gov [osha.gov]
- 10. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 11. cdc.gov [cdc.gov]
- 12. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 13. falseguridad.com [falseguridad.com]
- 14. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 15. Respiratory Protection - Additional Resources | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
